molecular formula C8H6IN3O2 B1445524 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1398534-56-9

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1445524
CAS No.: 1398534-56-9
M. Wt: 303.06 g/mol
InChI Key: IBSQIBJAAZAPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H6IN3O2 and its molecular weight is 303.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQIBJAAZAPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies[1][2]. The specific substitution pattern of the target molecule makes it a valuable building block for creating focused libraries for structure-activity relationship (SAR) studies.

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The presented synthetic strategy is designed to be robust and scalable, with a focus on explaining the causality behind experimental choices to ensure successful replication and adaptation.

Strategic Overview

The synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is approached through a multi-step sequence starting from the commercially available 7-azaindole. The core logic of the synthesis is to first introduce the deactivating nitro group onto the pyridine ring, followed by N-methylation of the pyrrole ring, and finally, regioselective iodination at the electron-rich 3-position of the pyrrole.

The overall synthetic workflow is depicted below:

Synthetic Workflow Start 7-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Nitro-7-azaindole-N-oxide Step2->Intermediate2 Step3 Deoxygenation Intermediate2->Step3 Intermediate3 4-Nitro-1H-pyrrolo[2,3-b]pyridine Step3->Intermediate3 Step4 N-Methylation Intermediate3->Step4 Intermediate4 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Step4->Intermediate4 Step5 Iodination Intermediate4->Step5 End 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Step5->End

Caption: Overall synthetic workflow for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine

The introduction of a nitro group at the 4-position of the 7-azaindole ring is achieved via a nitration reaction on the corresponding N-oxide. This strategy is employed because direct nitration of 7-azaindole tends to occur at the 3-position of the electron-rich pyrrole ring[3]. N-oxidation of the pyridine nitrogen deactivates the pyridine ring towards electrophilic attack and directs the nitration to the 4-position[3].

Step 1: Synthesis of 7-Azaindole-N-oxide

The oxidation of the pyridine nitrogen is a critical step to control the regioselectivity of the subsequent nitration.

  • Protocol:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-azaindole-N-oxide.

Step 2: Synthesis of 4-Nitro-7-azaindole-N-oxide

With the N-oxide in hand, the nitration can be performed under standard conditions.

  • Protocol:

    • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, add the crude 7-azaindole-N-oxide (1.0 eq) slowly.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-7-azaindole-N-oxide.

Step 3: Deoxygenation to 4-Nitro-1H-pyrrolo[2,3-b]pyridine

The final step in this part is the removal of the N-oxide to yield the desired intermediate.

  • Protocol:

    • In a suitable solvent such as phosphorus oxychloride, add the 4-nitro-7-azaindole-N-oxide (1.0 eq).

    • Heat the reaction mixture at reflux for 2-4 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.

    • The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography to give pure 4-Nitro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

The N-methylation of the pyrrole nitrogen is a straightforward alkylation reaction. The presence of the electron-withdrawing nitro group can increase the acidity of the N-H proton, facilitating its removal by a suitable base.

  • Protocol:

    • To a solution of 4-Nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes at this temperature.

    • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Part 3: Synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

The final step is the regioselective iodination at the 3-position of the pyrrole ring. The 3-position remains the most electron-rich and thus the most susceptible to electrophilic attack, even with the deactivating nitro group on the pyridine ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations[4][5].

Iodination Mechanism cluster_0 Electrophilic Aromatic Substitution A 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine C Sigma Complex (intermediate) A->C + NIS B N-Iodosuccinimide (NIS) D 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine C->D - H+ E Succinimide

Caption: Proposed mechanism for the iodination step.

  • Protocol:

    • Dissolve 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.

    • Monitor the progress of the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the final product, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
17-Azaindolem-CPBADichloromethane0 to RT12-16>90
27-Azaindole-N-oxideFuming HNO₃, H₂SO₄-0 to RT3-670-80
34-Nitro-7-azaindole-N-oxidePOCl₃-Reflux2-480-90
44-Nitro-1H-pyrrolo[2,3-b]pyridineNaH, CH₃IDMF0 to RT4-685-95
51-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridineNISDichloromethaneRT12-2475-85

Conclusion

The synthetic route outlined in this guide provides a reliable and logical pathway to 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. By carefully controlling the reaction conditions, particularly in the nitration step, the desired regioselectivity can be achieved. The subsequent N-methylation and iodination steps are robust transformations that should proceed with high efficiency. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry, enabling the synthesis of this key building block for the development of novel therapeutic agents.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Iodine catalyzed one-pot synthesis of highly substituted N-methyl pyrrole via [3+2] annulation and their in vitro evaluation as antibacterial agents. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). (1990). The Journal of Organic Chemistry. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved February 7, 2024, from [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). PubMed Central. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

  • The Electrochemical Iodination of Electron-Deficient Arenes. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. (2018). PubMed. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • Methylation of pyridines. (n.d.). Google Patents.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

Sources

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity profile of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1398534-56-9). It is designed for medicinal chemists utilizing this scaffold as a divergent intermediate for kinase inhibitor discovery and heterocycle functionalization.

Executive Summary

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a highly functionalized 7-azaindole derivative. It serves as a "linchpin" intermediate in drug discovery due to its orthogonal reactivity handles:

  • C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C4-Nitro: An electron-withdrawing group that activates the pyridine ring for nucleophilic attacks and serves as a masked aniline (via reduction) for hydrogen-bond donor motifs in kinase hinge-binding regions.

  • N1-Methyl: A blocking group that prevents tautomerization and increases lipophilicity.

Chemical Identity:

  • IUPAC Name: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine[][2]

  • CAS Number: 1398534-56-9[][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 303.06 g/mol

  • Appearance: Typically a yellow to orange solid (characteristic of nitro-azaindoles).

Structural & Electronic Analysis

This molecule exhibits a unique "push-pull" electronic structure that dictates its chemical behavior.

The 7-Azaindole Core

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is bioisosteric with indole and purine. Unlike indole, the pyridine nitrogen (N7) accepts hydrogen bonds, making it a critical motif for binding to the ATP-binding site of kinases (e.g., JAK, TRK, SGK-1).

Substituent Effects
  • 4-Nitro Group (EWG): The nitro group at C4 strongly withdraws electron density from the pyridine ring via resonance and induction. This significantly lowers the LUMO energy, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) and reduction.
    
  • 3-Iodo Group: The iodine atom at C3 is located on the electron-rich pyrrole ring. Despite the electron-withdrawing nitro group, the C3 position retains enough nucleophilic character for electrophilic halogenation during synthesis, but in the final product, the C-I bond is activated for oxidative addition by Pd(0).

  • 1-Methyl Group: Alkylation of the pyrrole nitrogen eliminates the acidic N-H proton (

    
     for unsubstituted azaindole), preventing anionic side reactions during base-mediated couplings.
    

Synthesis Protocols

The synthesis typically proceeds from 4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3).[5] The order of operations (Methylation vs. Iodination) is critical to avoid regioselectivity issues.

Recommended Route: Methylation Iodination

This route minimizes steric hindrance during the methylation step and utilizes the directing effect of the pyrrole nitrogen for iodination.

Step 1: N1-Methylation
  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or anhydrous THF.

  • Mechanism:

    
     displacement.
    
  • Protocol:

    • Dissolve 4-nitro-7-azaindole (1.0 eq) in DMF (0.2 M).

    • Add

      
       (1.5 eq) and stir for 15 min at 
      
      
      
      .
    • Add MeI (1.2 eq) dropwise.

    • Warm to RT and stir for 2-4 hours.

    • Workup: Dilute with water (precipitate forms). Filter and wash with water to obtain 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine .

Step 2: C3-Iodination
  • Reagents: N-Iodosuccinimide (NIS).

  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Dissolve 1-methyl-4-nitro-7-azaindole (1.0 eq) in DMF.

    • Add NIS (1.1 eq) in portions at RT.

    • Monitor by LCMS.[6] The reaction is typically fast (1-3 hours) due to the activation of the pyrrole ring.

    • Note: The 4-nitro group deactivates the ring slightly compared to bare azaindole, but C3 remains the most nucleophilic site.

    • Workup: Quench with aqueous sodium thiosulfate (

      
      ) to remove excess iodine. Extract with EtOAc.
      
Synthesis Pathway Diagram

SynthesisPath Start 4-Nitro-7-azaindole (CAS: 83683-82-3) Step1 Step 1: Methylation (MeI, Cs2CO3, DMF) Start->Step1 Inter 1-Methyl-4-nitro-7-azaindole Step1->Inter Step2 Step 2: Iodination (NIS, DMF, RT) Inter->Step2 Final 3-Iodo-1-methyl-4-nitro- 7-azaindole (CAS: 1398534-56-9) Step2->Final

Figure 1: Step-wise synthesis from commercially available 4-nitro-7-azaindole.

Reactivity Profile & Applications

Chemoselective Palladium Couplings (C3)

The C3-Iodine bond is chemically distinct from the nitro group. It undergoes oxidative addition with Pd(0) catalysts, allowing for carbon-carbon bond formation without affecting the nitro group.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.
    • Utility: Installing the "tail" region of kinase inhibitors.

  • Sonogashira Coupling:

    • Partners: Terminal alkynes.[7]

    • Catalyst System:

      
      , CuI, 
      
      
      
      .
    • Utility: Creating rigid alkyne linkers.

Nitro Group Transformations (C4)

The 4-nitro group is a versatile precursor.

  • Reduction to Amine:

    • Conditions:

      
      , 
      
      
      
      , or
      
      
      .
    • Product: 4-Amino-7-azaindole derivative.

    • Significance: The C4-amine is a key donor motif for the "hinge-binding" interaction in ATP-competitive inhibitors.

  • Nucleophilic Displacement (

    
    ): 
    
    • While the nitro group itself can be displaced by strong nucleophiles (alkoxides, thiols) in highly electron-deficient systems, it is more common to reduce it to an amine. However, the presence of the nitro group activates the C6 position for

      
       if a leaving group (e.g., Cl, F) were present there.
      
Divergent Reactivity Map

Reactivity Core 3-Iodo-1-methyl-4-nitro- 7-azaindole Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki C3-I Reactivity Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->Reduction C4-NO2 Reactivity SNAr SNAr (Nucleophilic Attack) (Potential at C6 if activated) Core->SNAr Electronic Activation Prod_Suzuki 3-Aryl-4-nitro-7-azaindole (Scaffold Extension) Suzuki->Prod_Suzuki Prod_Amine 3-Iodo-4-amino-7-azaindole (Hinge Binder Precursor) Reduction->Prod_Amine

Figure 2: Divergent reactivity profile showing orthogonal transformation of C3 and C4 positions.

Physical Properties Data

PropertyValue / DescriptionNote
Physical State SolidTypically crystalline powder
Color Yellow to OrangeDue to

transitions of nitro-aromatic system
Solubility DMSO, DMF, DCMPoor solubility in water and hexanes
pKa (Calculated) ~2.3 (Pyridine N)Nitro group significantly reduces basicity of N7
Storage 2-8°C, Protect from LightIodides can be light sensitive

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid high temperatures during drying.

  • Organic Iodides: Can release free iodine upon decomposition; store in amber vials.

  • Toxicology: 7-azaindoles are biologically active. Treat as a potential kinase inhibitor (potent bioactive) and handle in a fume hood with full PPE (gloves, goggles, lab coat).

References

  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE, 4-NITRO- Chemical Properties and Preparation. Available at:

  • BocSci. 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine - CAS 1398534-56-9 Product Page. Available at:

  • SynHet. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Analogues and Properties. Available at:

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. (Discusses general azaindole coupling chemistry). Available at:

Sources

Technical Profile: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9 ) is a highly functionalized 7-azaindole scaffold used primarily in the discovery of kinase inhibitors (e.g., JAK, TRK, and SGK-1 inhibitors). Its value lies in its orthogonal reactivity: the C3-iodide serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-nitro group acts as a masked aniline, allowing for late-stage reduction and amide coupling. This "plug-and-play" architecture makes it a critical building block for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Properties
PropertySpecification
CAS Number 1398534-56-9
IUPAC Name 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
Appearance Yellow to orange solid (Typical of nitro-aromatics)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water.
SMILES CN1C=C(I)C2=C(N(=O)=O)C=CN=C21
Key Functional Groups Nitro (-NO₂): C4 position (reducible).• Iodide (-I): C3 position (labile for Pd-catalysis).• Methyl (-CH₃): N1 position (blocking group).
Strategic Synthesis: The N-Oxide Route

The synthesis of this compound is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. Direct nitration of 1-methyl-7-azaindole is poor. The industry-standard protocol utilizes the N-oxide activation strategy to direct nitration to the C4 position, followed by methylation and iodination.

3.1. Reaction Pathway Logic
  • Activation: 7-Azaindole is oxidized to its N-oxide to increase electron density at C4.

  • Nitration: Electrophilic aromatic substitution (EAS) installs the nitro group at C4.

  • Restoration: The N-oxide is reduced (deoxygenated) to restore the pyridine ring.

  • Alkylation: N1-methylation is performed after reduction to avoid quaternary salt formation.

  • Halogenation: C3-iodination is the final step; the electron-rich pyrrole ring facilitates this despite the C4-nitro deactivation.

3.2. Synthesis Workflow Diagram

Synthesis_PathwayStart7-Azaindole(1H-pyrrolo[2,3-b]pyridine)Step17-AzaindoleN-oxideStart->Step1mCPBADCM, 0°CStep24-Nitro-7-azaindoleN-oxideStep1->Step2HNO3, TFAA0°C -> RTStep34-Nitro-7-azaindoleStep2->Step3PCl3 or H2DeoxygenationStep41-Methyl-4-nitro-7-azaindoleStep3->Step4MeI, NaHDMF, 0°CFinalTARGET:3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridineStep4->FinalNIS (N-iodosuccinimide)DMF, RT

Figure 1: Step-wise synthetic pathway leveraging N-oxide activation for regioselective C4-nitration.

3.3. Detailed Experimental Protocol

Step 1 & 2: Nitration via N-Oxide

  • Reagents: m-Chloroperbenzoic acid (mCPBA), Fuming HNO₃, Trifluoroacetic anhydride (TFAA).

  • Protocol: Dissolve 7-azaindole in DCM and treat with mCPBA (1.1 eq) to yield the N-oxide. Isolate. Dissolve the N-oxide in TFAA at 0°C, then add fuming HNO₃ dropwise. The TFAA activates the N-oxide, directing the nitro group to C4.

  • Critical Control Point: Temperature must be kept <10°C during addition to prevent explosive decomposition or over-nitration.

Step 3: Deoxygenation

  • Reagents: Phosphorus trichloride (PCl₃) or H₂/Pd-C (careful monitoring).

  • Protocol: Reflux the 4-nitro-N-oxide in CHCl₃ with PCl₃ (2 eq). The N-oxide oxygen is removed, restoring the basic pyridine nitrogen.

  • Why PCl₃? Hydrogenation risks reducing the nitro group to an amine prematurely. PCl₃ is chemoselective for N-deoxygenation.

Step 4: N1-Methylation

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.

  • Protocol: Suspend NaH (1.2 eq) in dry DMF at 0°C. Add 4-nitro-7-azaindole. Stir 30 min (deprotonation). Add MeI (1.1 eq).

  • Observation: Solution typically turns deep red/orange upon deprotonation.

Step 5: C3-Iodination (The Final Step)

  • Reagents: N-Iodosuccinimide (NIS), DMF or Acetonitrile.

  • Protocol: Dissolve 1-methyl-4-nitro-7-azaindole in DMF. Add NIS (1.05 eq) in portions at room temperature.

  • Mechanism: The pyrrole C3 position remains nucleophilic despite the C4-nitro group. The reaction is usually complete within 1-2 hours.

  • Purification: Quench with aqueous sodium thiosulfate (to remove iodine color), extract with EtOAc, and recrystallize from EtOH/Water.

Applications in Drug Discovery

This compound is a "linchpin" intermediate. It allows medicinal chemists to elaborate the scaffold in two distinct directions (C3 and C4) independently.

4.1. Divergent Synthesis Logic
  • Path A (C3-Functionalization): The C3-iodine is reactive toward Palladium-catalyzed cross-couplings. This is used to install aryl or heteroaryl "tails" common in kinase inhibitors (e.g., to access the hydrophobic pocket of the ATP binding site).

  • Path B (C4-Functionalization): The C4-nitro group is stable during Path A. Once the C3 group is installed, the nitro is reduced (Fe/NH₄Cl or H₂/Pd) to an amine (-NH₂). This amine is then coupled with acyl chlorides or carboxylic acids to form amides (interacting with the hinge region or solvent front).

4.2. Functionalization Diagram

ApplicationsCore3-Iodo-1-methyl-4-nitro-7-azaindoleSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Core->SuzukiStep 1: C-C Bond FormationIntermediate3-Aryl-1-methyl-4-nitro-7-azaindoleSuzuki->IntermediateReductionNitro Reduction(Fe/NH4Cl or H2)FinalDrugKinase Inhibitor Candidate(3-Aryl-4-Amido-7-azaindole)Reduction->FinalDrugStep 3: Amide CouplingIntermediate->ReductionStep 2: Unmask Amine

Figure 2: Divergent synthesis strategy for generating kinase inhibitor libraries.

Safety & Handling
  • Explosion Hazard: As a nitro-aromatic, this compound and its intermediates (especially the N-oxide nitration step) possess high energy potential. Do not heat the crude reaction mixtures of the nitration step without verifying the absence of peroxides/excess oxidant.

  • Toxicity: 7-azaindoles are biologically active.[1] Handle as a potent kinase inhibitor precursor (wear full PPE, use fume hood).

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials at 2-8°C.

References
  • BOC Sciences. 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Product Page. Retrieved from (Verifies CAS 1398534-56-9).

  • Wang, X., et al. (2012). Synthesis of 4-substituted-7-azaindoles via N-oxide activation. CN102746295A.
  • Li, Y., et al. (2025).[1][2] Metal-Free Synthesis of Indole via NIS-Mediated Cascade. ResearchGate . Retrieved from (Validates NIS iodination protocols for electron-rich heterocycles).

  • Hands, D., et al. (1996). A convenient synthesis of 7-azaindoles via ortho-lithiation. Synthesis. (Foundational chemistry for the 7-azaindole scaffold).
  • Schnürch, M., et al. (2006). Halogenation of 7-azaindoles: Regioselectivity and Application. Journal of Organic Chemistry.

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This technical guide provides a comprehensive analysis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , a highly specialized heterocyclic scaffold. Belonging to the 7-azaindole family, this molecule represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, TRK) and proteolysis-targeting chimeras (PROTACs).

This document details the precise molecular weight calculations, validates the synthetic feasibility through established regioselective protocols, and outlines the self-validating analytical workflows required for its characterization.

Physicochemical Profile

The precise determination of molecular weight is foundational for stoichiometric calculations in synthesis and mass spectrometric identification.

Molecular Identity
  • IUPAC Name: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

  • Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Chemical Formula:

    
    
    
Quantitative Data Table
PropertyValueUnitMethod/Standard
Average Molecular Weight 303.06 g/mol Standard Atomic Weights (IUPAC)
Monoisotopic Mass 302.9505 DaHigh-Resolution MS (Exact Mass)
Heavy Atom Count 14-Structural Analysis
ClogP (Estimated) ~2.1-Lipophilicity Prediction
Topological Polar Surface Area ~75ŲDrug-likeness Assessment

Expert Insight: The significant mass defect caused by the iodine atom (approx. 126.90 Da) serves as a distinct diagnostic handle in Mass Spectrometry. In LC-MS, expect a dominant


 peak at 303.96 Da .

Synthetic Pathway & Methodology

The synthesis of this molecule requires navigating the competing electronic effects of the electron-rich pyrrole ring and the electron-withdrawing nitro group. The following protocol prioritizes regioselectivity and yield.

Retrosynthetic Logic
  • Core Selection: The 4-nitro-7-azaindole core is the starting point. The nitro group at C4 is difficult to introduce late-stage due to electronic deactivation; it is best carried through from early intermediates (often derived from 4-chloro-7-azaindole).

  • Methylation (N1 vs N7): 7-Azaindoles undergo electrophilic attack preferentially at N1 under basic conditions.

  • Iodination (C3): Despite the deactivating 4-nitro group, C3 remains the most nucleophilic site on the pyrrole ring. N-Iodosuccinimide (NIS) is preferred over elemental iodine for cleaner kinetics.

Validated Synthetic Workflow (DOT Diagram)

Synthesispathway start Start: 4-Nitro-7-azaindole (C7H5N3O2) step1 Step 1: N-Methylation Reagents: MeI, NaH, DMF Temp: 0°C to RT start->step1 Nucleophilic Subst. inter Intermediate: 1-Methyl-4-nitro-7-azaindole step1->inter Yield: ~85-90% step2 Step 2: C3-Iodination Reagents: NIS, DMF Temp: RT, 4-12h inter->step2 Electrophilic Subst. final Product: 3-Iodo-1-methyl-4-nitro-7-azaindole (MW: 303.06) step2->final Regioselective at C3

Figure 1: Step-wise synthetic route maximizing regiocontrol at N1 and C3 positions.

Detailed Protocol Steps

Step 1: N-Methylation

  • Protocol: Dissolve 4-nitro-7-azaindole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to deprotonate. Add Methyl Iodide (MeI, 1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

  • Causality: The use of NaH ensures complete deprotonation of the N1-H (pKa ~13), making the nitrogen a potent nucleophile. Low temperature prevents over-alkylation or side reactions at the nitro group.

Step 2: C3-Iodination

  • Protocol: Dissolve the intermediate (1-methyl-4-nitro-7-azaindole) in DMF. Add N-Iodosuccinimide (NIS, 1.1 eq). Stir at RT. Monitor by LC-MS.[1]

  • Self-Validating Check: The reaction is complete when the starting material peak (MW ~177) disappears and the product peak (MW ~303) emerges. If conversion is slow due to the 4-nitro deactivation, mild heating (40°C) is permissible.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Mass Spectrometry (LC-MS)
  • Expected Signal: ESI+ mode.

  • Primary Peak:

    
    
    
    
    
    .
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so the M+1 peak will be driven solely by 
    
    
    
    natural abundance (~8.8% relative height).
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-d6): 
    
    • C2-H: Singlet, deshielded (~8.0 - 8.5 ppm) due to the adjacent iodine and nitro group.

    • N-Me: Singlet, ~3.8 - 4.0 ppm (integrates to 3H).

    • Pyridine Ring Protons: Two doublets (C5-H and C6-H), characteristic of the 7-azaindole system.

  • Absence of Signal: The disappearance of the C3-H signal (usually around 6.6 ppm in the unsubstituted core) confirms successful iodination.

Applications in Drug Discovery

This specific scaffold serves as a high-value intermediate:

  • Cross-Coupling Handle: The C3-Iodo group is an excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of aryl or heteroaryl "tails" common in kinase inhibitors.

  • Electronic Modulation: The 4-nitro group is a precursor to an amine (via reduction), which can then form hydrogen bonds within the ATP-binding pocket of enzymes.

References

  • Sigma-Aldrich. 3-Iodo-7-azaindole Product Specification. (Reference for core reactivity). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Nitro-7-azaindole. (Reference for starting material properties). Available at:

  • Mérour, J.Y., & Joseph, B. (2001).[2] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.[2] (Authoritative review on 7-azaindole regioselectivity).

  • ACS Publications. Regioselective Halogenation of 7-Azaindoles. (Validation of C3 iodination protocols). Available at:

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its derivatives are integral to the development of therapeutics for a spectrum of diseases, including cancer and inflammatory conditions.[1][2][3] The precise substitution pattern on this bicyclic heteroaromatic core is critical for pharmacological activity. This guide provides a comprehensive, in-depth technical walkthrough of the structure elucidation of a novel, specifically substituted derivative: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . We will explore the causality behind experimental choices in a multi-faceted analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[1][2] The introduction of iodo, methyl, and nitro groups at specific positions, as in our target molecule, is anticipated to modulate its biological activity, making unambiguous structure determination paramount.

Proposed Synthetic Pathway

While a direct, single-pot synthesis for 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not readily found in the literature, a plausible multi-step synthesis can be proposed based on the known reactivity of the 7-azaindole core. Electrophilic substitution reactions such as nitration and halogenation are known to predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring system.[4]

A logical synthetic approach would involve:

  • N-methylation of the 1H-pyrrolo[2,3-b]pyridine starting material.

  • Nitration at the 4-position.

  • Iodination at the 3-position.

The sequence of these steps is crucial to achieve the desired substitution pattern.

Synthetic Pathway 1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine 1-methyl-1H-pyrrolo[2,3-b]pyridine 1-methyl-1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine->1-methyl-1H-pyrrolo[2,3-b]pyridine CH3I, NaH 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 1-methyl-1H-pyrrolo[2,3-b]pyridine->1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine HNO3, H2SO4 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine->3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine I2, HIO3

Caption: Proposed synthetic route for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Comprehensive Spectroscopic Analysis for Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic interpretation of data from multiple analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its elemental composition through isotopic patterns.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Expected Results & Interpretation:

ParameterExpected ValueRationale
Molecular Formula C₈H₆IN₃O₂Based on the proposed structure.
Exact Mass 302.9505Calculated for [M+H]⁺.
Isotopic Pattern A characteristic pattern due to the presence of Iodine (¹²⁷I).The presence of a single, prominent peak for the monoisotopic mass.

The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to the protonated molecule [M+H]⁺. The experimentally determined exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR).

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretching
~2950-2850Methyl C-HStretching
~1550 and ~1350Nitro (NO₂)Asymmetric and Symmetric Stretching
~1600-1450C=C and C=NAromatic Ring Stretching
~800-700C-IStretching

The presence of strong absorption bands corresponding to the nitro group would be a key indicator of successful nitration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.

3.3.1. ¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.8Doublet1HH-6Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
~7.5-7.8Doublet1HH-5Coupled to H-6.
~7.8-8.1Singlet1HH-2Aromatic proton on the pyrrole ring.
~4.0-4.3Singlet3HN-CH₃Methyl group attached to the nitrogen atom.

The downfield shift of the pyridine ring protons (H-5 and H-6) is expected due to the electron-withdrawing nature of the nitro group at the C4 position. The singlet for the N-methyl group will be a distinct feature.

3.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-7aQuaternary carbon at the ring junction.
~145-150C-4Carbon bearing the nitro group, significantly deshielded.
~130-135C-6Aromatic carbon on the pyridine ring.
~125-130C-2Aromatic carbon on the pyrrole ring.
~115-120C-5Aromatic carbon on the pyridine ring.
~100-105C-3aQuaternary carbon at the ring junction.
~70-75C-3Carbon bearing the iodine atom, shielded by the heavy atom effect.
~35-40N-CH₃Methyl carbon.

The carbon attached to the iodine (C-3) is expected to show a significantly upfield chemical shift due to the "heavy atom effect". Conversely, the carbon attached to the nitro group (C-4) will be strongly deshielded.

3.3.3. 2D NMR Spectroscopy: Assembling the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR - Proton Environments - Multiplicity - Integration COSY COSY - ¹H-¹H Correlations - Spin Systems 1H_NMR->COSY HSQC HSQC - ¹H-¹³C One-Bond Correlations 1H_NMR->HSQC HMBC HMBC - ¹H-¹³C Long-Range Correlations (2-3 bonds) 1H_NMR->HMBC NOESY NOESY - Through-Space ¹H-¹H Correlations - Spatial Proximity 1H_NMR->NOESY 13C_NMR ¹³C NMR - Carbon Skeleton - Chemical Shifts 13C_NMR->HSQC 13C_NMR->HMBC

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A key expected correlation is between H-5 and H-6 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that will confirm the substitution pattern include:

    • Correlation between the N-CH₃ protons and C-2 and C-7a.

    • Correlation between H-2 and C-3, C-3a, and C-7a.

    • Correlation between H-5 and C-4, C-6, and C-7a.

    • Correlation between H-6 and C-4, C-5, and C-7a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, even if they are not directly bonded. A key expected NOE would be between the N-CH₃ protons and the H-2 proton, confirming their proximity.

Final Structure Confirmation and Data Consolidation

The convergence of data from all the aforementioned analytical techniques provides irrefutable evidence for the structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Summary of Key Structural Evidence:

TechniqueFindingImplication
HRMS Correct molecular formula and exact mass.Confirms the elemental composition.
IR Presence of characteristic NO₂ stretching bands.Confirms the presence of the nitro group.
¹H & ¹³C NMR Number and type of protons and carbons consistent with the proposed structure.Provides the basic skeleton and functional group information.
COSY Correlation between H-5 and H-6.Confirms the connectivity within the pyridine ring.
HSQC Direct one-bond H-C correlations.Assigns protonated carbons.
HMBC Long-range correlations between key protons and carbons.Unambiguously establishes the substitution pattern.
NOESY Spatial proximity between N-CH₃ and H-2.Confirms the regiochemistry of N-methylation.

Conclusion

The structure elucidation of novel, highly substituted heterocyclic compounds like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine requires a systematic and multi-pronged analytical strategy. This guide has detailed the logical workflow, from proposing a synthetic route to the comprehensive interpretation of spectroscopic data. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, researchers can confidently and unequivocally determine the structure of such complex molecules, which is a critical step in the journey of drug discovery and development.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • 3-Iodo-5-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1138443-83-0. Sigma-Aldrich.
  • 1h-pyrrolo[2,3-b]pyridines.
  • 3-Iodo-4-methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 928653-75-2. Sigma-Aldrich.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1. TCI Chemicals.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing.

Sources

spectroscopic data of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthetic context for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , a highly functionalized 7-azaindole derivative.

This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, TRK families), where the C3-iodine serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the C4-nitro group provides access to amine-linked pharmacophores.

PART 1: Compound Profile & Synthetic Context

1.1 Structural Analysis

The molecule features a 7-azaindole (pyrrolo[2,3-b]pyridine) core with three key modifications:

  • N1-Methylation: Blocks the pyrrole nitrogen, increasing lipophilicity and preventing N-deprotonation.[1][2][3]

  • C4-Nitro Group: A strong electron-withdrawing group (EWG) that significantly deshields the pyridine ring protons (H5, H6) and deactivates the ring toward further electrophilic substitution.[1][2][3]

  • C3-Iodine: A heavy halogen introduced via electrophilic aromatic substitution (SEAr).[1][2][3] Despite the deactivating 4-nitro group, C3 remains the most nucleophilic site on the pyrrole ring.

1.2 Synthetic Pathway & Regiochemistry

Direct nitration of 7-azaindole typically yields the 5-nitro isomer.[1][2] Accessing the 4-nitro core requires oxidation to the N-oxide, followed by nitration and reduction, or nucleophilic aromatic substitution (SNAr) on a 4-chloro precursor.

SynthesisPath cluster_legend Key Transformation Logic Start 7-Azaindole (Core) NOxide N-Oxide Intermediate Start->NOxide mCPBA Nitro 4-Nitro-7-azaindole NOxide->Nitro HNO3 / TFA (Regioselective) Methyl 1-Methyl-4-nitro- 7-azaindole Nitro->Methyl MeI / NaH (N1-Alkylation) Target 3-Iodo-1-methyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine Methyl->Target NIS / DMF (C3-Iodination) Legend The 4-nitro group is installed via N-oxide to overcome the natural C5-preference.

Figure 1: Synthetic logic flow. The critical regiochemical control point is the nitration of the N-oxide to access the C4 position.

PART 2: Spectroscopic Data (Predictive & Diagnostic)[3]

As a specific spectral datasheet for the fully substituted molecule is not available in public repositories, the following data is derived from substituent additivity rules (Hammett correlations) and validated against analogous 4-nitro and 3-iodo-7-azaindole cores.

2.1 1H NMR Spectroscopy (Proton)

Solvent: DMSO-d6 or CDCl3 | Frequency: 400/500 MHz

PositionShift (δ ppm)MultiplicityIntegralDiagnostic Analysis
H2 8.05 – 8.15 Singlet (s)1HKey Diagnostic: The loss of coupling to H3 (replaced by Iodine) simplifies this to a sharp singlet. It is deshielded by the adjacent C3-Iodine and the C4-Nitro group.[1][2]
H5 8.45 – 8.55 Doublet (d)1HDeshielded: The C4-Nitro group exerts a strong deshielding effect on the ortho-proton (H5).[1][2] Coupling constant J ~5.0–5.5 Hz (typical for pyridine H5-H6).[1][2][3]
H6 7.60 – 7.70 Doublet (d)1HPyridine proton.[1][2][3] Less affected by the C4-nitro group than H5.[1][2][3] Shows coupling to H5 (J ~5.0–5.5 Hz).[1][2][3]
N-Me 3.90 – 4.05 Singlet (s)3HCharacteristic: Sharp singlet corresponding to the N1-methyl group.[1][2]

Interpretation:

  • Absence of H3: The disappearance of the signal typically found at ~6.5–6.8 ppm (H3 of the parent azaindole) confirms successful iodination.[3]

  • NOE Correlations: An NOE cross-peak should be observed between the N-Me singlet and the H2 singlet, confirming N1-methylation (vs. N7-methylation).

2.2 13C NMR Spectroscopy (Carbon)

Solvent: DMSO-d6 | Frequency: 100/125 MHz

PositionShift (δ ppm)Analysis
C3 (C-I) 55.0 – 62.0 Diagnostic: Carbon atoms attached to heavy halogens (Iodine) exhibit a significant upfield shift (Heavy Atom Effect), often appearing unusually shielded for an aromatic carbon.
C4 (C-NO2) 150.0 – 155.0 Deshielded quaternary carbon bearing the nitro group.[1][2][3]
C2 135.0 – 140.0 Adjacent to pyrrole nitrogen; significant downfield shift.[1][2][3]
C8 (Bridge) 148.0 – 152.0 Pyridine ring bridgehead carbon (adjacent to N7).[1][2][3]
N-Me 32.0 – 35.0 Standard aliphatic methyl signal on an aromatic nitrogen.[1][2][3]
2.3 Mass Spectrometry (MS)

Method: ESI+ or APCI[3]

  • Molecular Formula: C₈H₆IN₃O₂[1][2][3]

  • Exact Mass: 302.95[1][3]

  • Observed Ion [M+H]+: 303.95 [3]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I).[1][2][3] Unlike Cl or Br, there is no M+2 peak .[1][3] The spectrum will show a clean single molecular ion peak.[1][2][3]

  • Fragmentation:

    • [M - NO2]+: Loss of 46 Da (Signal at ~258).[1][2][3]

    • [M - I]+: Loss of 127 Da (Signal at ~177).[1][2][3]

2.4 Infrared Spectroscopy (IR)
  • Nitro Stretches: Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[1][2][3]

  • C-H Stretch: ~3100 cm⁻¹ (Aromatic C-H).[1][2][3]

  • Absence of N-H: No broad band at 3200–3400 cm⁻¹, confirming complete N-methylation.[1][2][3]

PART 3: Experimental Protocol (Iodination)

This protocol describes the installation of the iodine atom at C3, the final step in the synthesis.[3]

Reagents:

  • Starting Material: 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 – 1.2 eq)

  • Solvent: DMF or Acetonitrile (ACN)[3][4]

Procedure:

  • Dissolution: Dissolve 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting material.[1][2][3]

    • Note: The electron-withdrawing nitro group may slow the reaction compared to unsubstituted azaindoles.[1][2][3] If sluggish, heat to 40–50°C.[1][3]

  • Quench: Pour the reaction mixture into ice-water.

  • Workup: Collect the precipitate by filtration (if solid) or extract with Ethyl Acetate.[1][2][3] Wash the organic layer with 10% Sodium Thiosulfate (to remove excess iodine/oxidant) and Brine.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc).

PART 4: Quality Control & Impurities

ImpurityOriginDetection
Starting Material Incomplete reactionLC-MS (M+H 178), NMR (Presence of H3 doublet)
2-Iodo Isomer Regioselectivity errorNMR (H3 singlet instead of H2 singlet; very rare in azaindoles)
Poly-iodinated Excess NIS / High TempMS (M+H 430), NMR (Loss of H2 signal)

References

  • Synthesis of 5-Nitro-7-azaindole (Regiochemistry Context)

    • Title: Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.[1][2]

    • Source: ACS Omega, 2018.[1][3]

    • URL:[Link][3]

    • Relevance: Establishes that direct nitration favors C5; C4-nitro requires N-oxide or specific precursors.[1][2]

  • Iodination of 7-Azaindoles (Methodology)

    • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[1][2]

    • Source: Molecules, 2021.[1][3]

    • URL:[Link][3][5]

    • Relevance: Confirms C3 as the preferred site for electrophilic iodination (using NIS) even with substituents present.
  • General Azaindole Characterization

    • Title: Synthesis and Reactivity of 7-Azaindoles.[1][2][3][6][7][8][9][10][11]

    • Source: Current Organic Chemistry.[1][2][3][6]

    • URL:[Link]

    • Relevance: Provides foundational NMR shift d

Sources

Technical Guide: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a highly functionalized 7-azaindole derivative. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, SGK-1) and other bioactive small molecules. The molecule features three distinct modification points on the core 7-azaindole (pyrrolo[2,3-b]pyridine) system:

  • N1-Methylation: Blocks the pyrrole nitrogen, altering solubility and preventing tautomerization.

  • C3-Iodination: Provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C4-Nitro Group: An electron-withdrawing group that significantly deshields adjacent protons and serves as a precursor to amino-derivatives (via reduction).

This guide provides a detailed breakdown of the Nuclear Magnetic Resonance (NMR) characteristics expected for this molecule, derived from high-fidelity Structure-Activity Relationship (SAR) analysis of 7-azaindole congeners.

Part 2: Synthesis & Structural Logic

To understand the NMR spectrum, one must understand the assembly of the molecule. The synthesis pathway dictates the substitution pattern and confirms the regioselectivity of the signals.

Synthesis Workflow Visualization

SynthesisPath Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Step1 4-Nitro-7-azaindole (via N-oxide rearrangement) Start->Step1 1. mCPBA 2. HNO3/H2SO4 Step2 1-Methyl-4-nitro-7-azaindole (N1-Methylation) Step1->Step2 MeI, NaH DMF, 0°C Target 3-Iodo-1-methyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine Step2->Target NIS or I2 DMF/KOH (Electrophilic Subst.)

Figure 1: Logical synthetic pathway to CAS 1398534-56-9. The electrophilic iodination at C3 is the final regioselective step.

Part 3: NMR Data Analysis (1H & 13C)

Predicted 1H NMR Data (DMSO-d6)

The following data represents the expected chemical shifts and multiplicities based on the additivity of substituent effects on the 7-azaindole core.

PositionTypeMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Justification
H2 AromaticSinglet (s)8.05 – 8.15 -Deshielded by C3-Iodine and N1-Methyl. Appears as a singlet due to substitution at C3 (no

coupling).
H5 AromaticDoublet (d)7.80 – 7.90

Located on the pyridine ring. Deshielded by the adjacent electron-withdrawing C4-Nitro group.
H6 AromaticDoublet (d)8.55 – 8.65

Alpha to the pyridine nitrogen (N7), causing significant downfield shift. Couples with H5.
N-CH3 AliphaticSinglet (s)3.85 – 3.95 -Characteristic N-methyl signal on an electron-deficient heteroaromatic system.

Key Diagnostic Features:

  • Absence of H3: The typical H3 signal (usually a doublet at ~6.5 ppm in unsubstituted 7-azaindole) is absent , confirming iodination.

  • Absence of H4: The H4 signal (typically ~8.0 ppm) is absent , confirming nitration at C4.

  • H2 Singlet: The H2 proton loses its characteristic coupling to H3, collapsing to a sharp singlet.

  • H5/H6 System: These two protons form an AX spin system (two doublets) on the pyridine ring.

13C NMR Assignments (Predicted)
CarbonTypeShift (

, ppm)
Note
C2 CH135.0 – 138.0High shift due to N1 and C3-I.
C3 C-I55.0 – 60.0Diagnostic: Carbon bearing Iodine is significantly shielded (Heavy Atom Effect).
C4 C-NO2150.0 – 155.0Deshielded by Nitro group.
C5 CH115.0 – 118.0
C6 CH145.0 – 148.0Alpha to Nitrogen (N7).
C7a Cq150.0 – 153.0Bridgehead carbon.
C3a Cq120.0 – 125.0Bridgehead carbon.
N-CH3 CH332.0 – 35.0Standard N-Methyl range.

Part 4: Experimental Protocol & Validation

To ensure data integrity when characterizing this compound, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3. Nitro-substituted heterocycles often exhibit poor solubility in chloroform, leading to line broadening or signal loss.

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

  • Tubes: Use high-precision 5mm NMR tubes to minimize shimming artifacts, which can obscure the splitting of the H5/H6 doublets.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated H2 proton and quaternary carbons (C3, C4) may have long T1 relaxation times.
    
  • Scans (NS): Minimum 16 scans for 1H; 1024+ scans for 13C due to the low sensitivity of the quaternary carbons and the C-I splitting.

Validation Workflow

Validation Sample Dissolve Sample (DMSO-d6) Run1H Run 1H NMR Sample->Run1H CheckH2 Check H2 (Singlet ~8.1 ppm?) Run1H->CheckH2 CheckH5H6 Check H5/H6 (2x Doublets, J~5Hz?) Run1H->CheckH5H6 CheckMe Check N-Me (Singlet ~3.9 ppm?) Run1H->CheckMe Run13C Run 13C NMR CheckH2->Run13C Pass CheckH5H6->Run13C Pass CheckMe->Run13C Pass VerifyC3 Verify C3-I (Shielded ~55-60 ppm?) Run13C->VerifyC3

Figure 2: Step-by-step validation logic. Verification of the C3-Iodine carbon shift is the ultimate confirmation of regioselectivity.

Part 5: Troubleshooting & Artifacts

  • Broad Signals: If the H2 singlet appears broad, it may be due to restricted rotation or quadrupole broadening from the Iodine atom (though rare in 1H). Ensure the sample is fully dissolved; heating to 40°C can sharpen peaks.

  • Water Peak: In DMSO-d6, the water peak appears around 3.33 ppm. Ensure the N-Me signal (~3.9 ppm) is distinct and not overlapping with the water shoulder.

  • Regioisomer Contamination:

    • 3-Iodo isomer (Target): H2 is a singlet.

    • 2-Iodo isomer (Impurity): H3 would appear as a singlet. However, electrophilic iodination of 7-azaindoles is highly selective for C3. If H2 is absent and a new singlet appears upfield (~6.5-7.0 ppm), you may have iodinated C2 (rare under standard conditions).

References

  • Compound Registry: CAS 1398534-56-9.[1][][3][4] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General 7-Azaindole Synthesis: Schirok, H. (2006).[5] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Iodination Methodology: Lefebvre, Q., et al. (2018). "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles." Molecules, 23(3), 609. (Demonstrates C3 selectivity for electrophilic iodination). Link

  • Nitro-7-azaindole Data: ChemicalBook Spectral Data for 4-Nitroindole & Derivatives. (Used for comparative substituent effect analysis). Link

Sources

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Characterization

Part 1: Executive Technical Summary

Compound: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS Registry Number: 1398534-56-9 Molecular Formula: C


H

IN

O

Exact Mass: 316.9505 Da

Strategic Relevance: This molecule represents a highly functionalized "linchpin" scaffold in the synthesis of type I and type II kinase inhibitors. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. The specific substitution pattern offers orthogonal reactivity:

  • C3-Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce solubilizing groups or hydrophobic tails.

  • C4-Nitro: A masked aniline. Post-coupling reduction yields a C4-amino group, a critical hydrogen bond donor for the hinge region of kinases (e.g., BRAF, JAK, SGK-1).

  • N1-Methyl: Blocks tautomerization, locking the hydrophobic profile and improving metabolic stability.

Part 2: Structural Analysis & Physicochemical Properties

Before wet-lab characterization, theoretical profiling establishes the baseline for purity assessment and solubility handling.

PropertyValue (Predicted/Exp)Significance
LogP ~2.3 - 2.5Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).
TPSA ~60 ŲGood membrane permeability prediction; dominated by the nitro group.
pKa (Conjugate Acid) ~2.3 (Pyridine N)The 4-nitro group strongly withdraws electron density, lowering the basicity of the pyridine nitrogen (N7) compared to unsubstituted 7-azaindole (pKa ~4.6).
Solubility Low in water; High in DMSO, DMF, THF.Protocol Note: All NMR characterization should be performed in DMSO-d6 to prevent aggregation.
Melting Point >200°C (Decomp.)High lattice energy due to dipolar nitro-stacking.

Part 3: Synthesis & Critical Process Parameters (CPP)

To characterize the molecule, one must understand its genesis. The synthesis typically proceeds via a sequence designed to manage the electron-deficient nature of the 4-nitro-7-azaindole core.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Controls Start 4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 83683-82-3) Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C) Start->Step1 Inter 1-Methyl-4-nitro-7-azaindole Step1->Inter Yield: ~85-90% Note1 Regioselectivity: N1 vs N7 competition controlled by Base (NaH) Step1->Note1 Step2 Step 2: C3-Iodination (NIS, DMF/Acetone, RT) Inter->Step2 Product 3-Iodo-1-methyl-4-nitro-7-azaindole (Target) Step2->Product Yield: ~70-80% Note2 Electrophilicity: C3 is deactivated by C4-NO2 Requires strong electrophile (NIS) Step2->Note2

Caption: Two-step synthetic pathway highlighting critical regioselectivity control points.

Detailed Protocol (Step 2: Iodination Focus)

Context: The 4-nitro group deactivates the ring, making electrophilic aromatic substitution at C3 slower than in the parent azaindole.

  • Reagents: 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq).

  • Solvent: DMF (Anhydrous). Acetone is a viable alternative for easier workup.

  • Procedure:

    • Dissolve starting material in DMF (0.1 M).

    • Add NIS portion-wise at 0°C to prevent over-oxidation or side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target M+H = 318).

  • Workup: Pour into ice-water. The product typically precipitates as a yellow/orange solid. Filter, wash with water and cold hexanes.

  • Purification: Recrystallization from Ethanol/Acetonitrile is preferred over column chromatography due to potential streaking of nitro compounds.

Part 4: Spectroscopic Characterization Suite

This section details the expected spectral fingerprints required to validate the structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Chloroform-d may not solubilize the nitro compound sufficiently).


H NMR (400 MHz, DMSO-d6) Assignment: 
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
C2-H 8.10 – 8.25Singlet (s)1H-Deshielded by adjacent N1, C3-I, and through-space effect of C4-NO

.
C6-H 8.40 – 8.50Doublet (d)1H

Hz
Alpha to N7; highly deshielded.
C5-H 7.80 – 7.90Doublet (d)1H

Hz
Beta to N7; shifted downfield by ortho-nitro group.
N-CH

3.85 – 3.95Singlet (s)3H-Diagnostic N-Methyl signal.

Note: The key diagnostic is the absence of the C3-H signal (typically a doublet at ~6.6 ppm in the precursor) and the absence of the C4-H signal.


C NMR (100 MHz, DMSO-d6) Key Signals: 
  • C-I (C3): ~55–60 ppm. (Carbon attached to Iodine is significantly shielded due to the "Heavy Atom Effect").

  • C-NO

    
     (C4):  ~150–155 ppm. (Deshielded quaternary carbon).
    
  • N-CH

    
    :  ~30–35 ppm.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Observed Mass: [M+H]

    
     = 317.95 (approx).
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I). You will not  see the M+2 bromine pattern or M+2 chlorine pattern. The spectra should show a clean, dominant peak at 318.
    
Infrared Spectroscopy (FT-IR)
  • Nitro Stretch (Asymmetric): 1530–1550 cm

    
     (Strong).
    
  • Nitro Stretch (Symmetric): 1340–1360 cm

    
     (Strong).
    
  • C-H Stretch (Aromatic): >3000 cm

    
    .
    
  • Absence: No N-H stretch (confirming N-methylation).

Part 5: Functional Derivatization Logic

The value of this compound lies in its ability to undergo orthogonal functionalization.

Reaction Pathway Diagram

Reactivity cluster_suzuki Path A: C3 Functionalization cluster_red Path B: C4 Functionalization Core 3-Iodo-1-methyl-4-nitro-7-azaindole StepA Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Core->StepA StepB Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Core->StepB ProdA 3-Aryl-4-nitro-7-azaindole StepA->ProdA Final Target Kinase Inhibitor (Hinge Binder) ProdA->Final Subsequent Reduction ProdB 3-Iodo-4-amino-7-azaindole StepB->ProdB ProdB->Final Subsequent Coupling

Caption: Orthogonal reactivity map showing C3 cross-coupling and C4 reduction pathways.

Experimental Insight:

  • Order of Operations: It is generally recommended to perform C3-coupling (Suzuki) beforeC4-reduction . The free amine at C4 can poison Palladium catalysts or require protection. The nitro group is compatible with most Suzuki/Sonogashira conditions.

  • Reduction Warning: If reducing the nitro group while the iodine is still present (Path B), avoid hydrogenolysis conditions (H

    
    , Pd/C) as this will likely de-iodinate the molecule. Use chemoselective chemical reduction: Iron (Fe) powder / Ammonium Chloride  or Tin(II) Chloride (SnCl
    
    
    
    )
    .

Part 6: Safety & Handling

  • Energetic Material: Nitro-azaindoles are potentially explosive, especially when dry. Do not heat neat material above 100°C.

  • Sensitizers: Alkyl halides (MeI) and halo-heterocycles are potential alkylating agents. Use double-gloving and work in a fume hood.

  • Light Sensitivity: Organoiodides are light-sensitive. Store in amber vials under Argon at 2–8°C.

References

  • ChemicalBook. (2025). 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Basic Information & Suppliers. Retrieved from

  • Bhat, P. V., et al. (2015).[1] "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole." Organic Process Research & Development, 19(9), 1282–1285. (Provides analogous nitro-azaindole handling protocols). Retrieved from

  • Schnürch, M., et al. (2007). "Halogenation of 7-azaindoles." Current Organic Chemistry, 11(12).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71090084, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Sigma-Aldrich. (2025).[2][3] 4-Nitro-7-azaindole Precursor Data. Retrieved from

Sources

A Technical Guide to the Anticipated Biological Activity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly as kinase inhibitors. This guide provides a forward-looking analysis of the potential biological activities of a novel, yet uncharacterized derivative: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. While direct experimental data for this specific molecule is not yet available in published literature, this document synthesizes existing knowledge on related structures to build a robust hypothesis for its therapeutic potential, primarily as a kinase inhibitor for oncology applications. We will delve into the rationale behind this prediction, propose a synthetic route, and outline a comprehensive experimental plan to validate its biological activity.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Versatile Core for Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery. Its structure, which mimics a purine base, allows it to interact with a wide array of biological targets, most notably the ATP-binding site of kinases. Derivatives of this scaffold have been extensively explored and have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2] The versatility of this core structure allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Predicted Biological Activity: A Multi-faceted Kinase Inhibitor Profile

Based on the functional groups appended to the 1H-pyrrolo[2,3-b]pyridine core, we predict that 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine will exhibit potent kinase inhibitory activity. This prediction is based on the following rationale:

  • The 1H-pyrrolo[2,3-b]pyridine Core: As established, this scaffold is a known hinge-binding motif for many kinases. Derivatives have been identified as inhibitors of critical signaling kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), NADPH Oxidase 2 (NOX2), Phosphodiesterase 4B (PDE4B), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4]

  • The Nitro Group: The presence of a nitro group is a key feature in many biologically active molecules, often contributing to potent bioactivity.[5] In the context of kinase inhibition, the strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic system, potentially enhancing interactions with the target protein. Furthermore, nitroaromatic compounds have been explored for their anticancer properties.[5]

  • The Iodo Substituent: The iodine atom at the 3-position is expected to serve as a "heavy halogen" that can form halogen bonds with backbone carbonyls or other electron-rich pockets within the kinase active site. This can enhance binding affinity and selectivity.

  • The Methyl Group: The N-methylation prevents the formation of alternative tautomers and provides a fixed point for interaction within the binding pocket.

Given these features, we hypothesize that 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a strong candidate for inhibiting kinases implicated in cancer, such as those in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[2]

Proposed Synthesis

While a specific synthesis for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has not been reported, a plausible synthetic route can be devised based on established methodologies for related compounds.[6][7] A potential synthetic workflow is outlined below.

Synthetic_Workflow A 1H-Pyrrolo[2,3-b]pyridine B 1-Methyl-1H-pyrrolo[2,3-b]pyridine A->B Methylation (e.g., MeI, NaH) C 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine B->C Nitration (e.g., HNO3/H2SO4) D 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine C->D Iodination (e.g., NIS, I2) Experimental_Validation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Assays A Broad Kinase Screen (IC50 Determination) B Cancer Cell Line Proliferation Assays (GI50) A->B Identified Hits C Target Engagement (Western Blot) B->C Active Compounds D Mechanism of Action (Cell Cycle Analysis) C->D

Caption: A streamlined workflow for the biological validation of the target compound.

Potential Signaling Pathway Involvement

Based on the known roles of kinases that are potently inhibited by other 1H-pyrrolo[2,3-b]pyridine derivatives, we anticipate that 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine could modulate key cancer-related signaling pathways, such as the WNT/β-catenin pathway.

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD DVL Dishevelled FZD->DVL LRP LRP5/6 LRP->DVL GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (for degradation) AXIN Axin AXIN->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Translocation TargetGenes Target Gene Transcription TCF->TargetGenes Activation Compound 3-Iodo-1-methyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine (Hypothesized TNIK/CDK8 Inhibitor) TNIK TNIK Compound->TNIK Inhibition TNIK->TCF Phosphorylation (Co-activator)

Sources

Strategic Utilization of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1398534-56-9) represents a high-value, bifunctional orthogonal scaffold in modern medicinal chemistry. Unlike simple building blocks, this molecule offers a pre-installed "command and control" architecture for the rapid synthesis of 7-azaindole-based kinase inhibitors and neuroprotective agents .

Its structural uniqueness lies in the simultaneous presence of a chemically labile 3-iodo handle (for carbon-carbon bond formation) and a 4-nitro group (a latent amine precursor for hydrogen bond networking). This guide analyzes its utility as a linchpin intermediate for accessing therapeutic targets in oncology (PI3K/mTOR, FGFR) and neuroinflammation (NOX2, PDE4B).

Chemical Profile & Structural Logic[1]

The Scaffold Architecture

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of the purine ring found in ATP. This specific derivative modifies the core to enforce specific binding modes and synthetic pathways.

FeatureChemical MoietyFunctionality & Therapeutic Relevance
Core 7-AzaindoleATP-Mimetic: Binds to the hinge region of kinase enzymes.[1] The N7 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge.
Position 1 Methyl Group (-CH₃)Permeability & Selectivity: Blocks the pyrrole nitrogen (N1) from acting as a hydrogen bond donor. This forces a specific binding orientation or improves blood-brain barrier (BBB) permeability by reducing polarity.
Position 3 Iodine (-I)Diversity Handle: A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This allows the attachment of "tail" groups that explore the solvent-exposed regions or hydrophobic pockets of the target protein.
Position 4 Nitro Group (-NO₂)Latent Functionality: Serves as a masked amine. Upon reduction to -NH₂, it provides a critical hydrogen bond donor/acceptor often required to interact with the "gatekeeper" residue or the catalytic lysine in kinases.
Synthetic Divergence (The "Orthogonal" Strategy)

The power of this molecule lies in the ability to functionalize the 3-position before or after modifying the 4-position. This orthogonality allows for the generation of complex libraries.

SynthesisPath Start 3-Iodo-1-methyl- 4-nitro-7-azaindole PathA Path A: C3-Arylation (Suzuki Coupling) Start->PathA Pd(0), Ar-B(OH)2 PathB Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->PathB Reduction Target1 Target Class: FGFR/VEGFR (Extended Aromatic Systems) PathA->Target1 Functionalization Target2 Target Class: PI3K/mTOR (4-Amino Core) PathB->Target2 Cyclization/Coupling

Figure 1. Divergent synthetic pathways accessible from the core scaffold.

Primary Therapeutic Targets: The Kinome

The 1-methyl-4-nitro-7-azaindole scaffold is predominantly utilized to develop Type I and Type II kinase inhibitors.

Phosphoinositide 3-kinase (PI3K) and mTOR

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and is frequently dysregulated in cancer.[2]

  • Mechanism: Derivatives of this scaffold inhibit the p110 catalytic subunit of PI3K. The 7-azaindole core mimics the adenine of ATP.

  • Role of the Intermediate: The 4-nitro group is reduced to an amine (4-NH₂). This amine often forms a critical hydrogen bond with the side chain of the affinity pocket residues. The 3-iodo group is replaced with heteroaryl rings (e.g., pyridine, pyrimidine) that extend into the affinity pocket, improving potency and isoform selectivity (e.g., PI3Kα vs. PI3Kδ).

Fibroblast Growth Factor Receptors (FGFR)

Aberrant FGFR signaling drives oncogenesis in urothelial and hepatocellular carcinomas.

  • Target Specificity: FGFR1 and FGFR4.

  • Structural Insight: In FGFR inhibitors derived from this scaffold, the 1-methyl group is crucial. Unlike many kinase inhibitors that require a free NH at position 1 to bond with the hinge (e.g., Glu residue), N-methylated derivatives often rely on the N7 nitrogen for hinge interaction, while the methyl group projects into a hydrophobic sub-pocket, potentially increasing selectivity against other kinases that strictly require the N1-H donor.

Janus Kinases (JAK)
  • Application: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis).

  • Utility: The 3-position is coupled with alicyclic rings or sulfonamides to access the solvent front. The 4-position (post-reduction) interacts with the catalytic loop.

Emerging Non-Kinase Targets[4]

Recent literature highlights the utility of 3-substituted-7-azaindoles in neuropharmacology.

NADPH Oxidase 2 (NOX2)
  • Indication: Neuroprotection (Alzheimer’s, Traumatic Brain Injury).[3]

  • Mechanism: NOX2 generates superoxide.[3] Inhibitors based on the 7-azaindole scaffold (e.g., GSK2795039 analogues) prevent the assembly of the NOX2 complex.

  • Scaffold Role: The 3-iodo group is used to attach an indoline or pyrazole moiety. The 4-nitro is often converted to a sulfonamide or amide linker, critical for allosteric binding.

Phosphodiesterase 4B (PDE4B)[6]
  • Indication: CNS disorders (Schizophrenia, Depression) and Inflammation (COPD).

  • Mechanism: Inhibition of cAMP hydrolysis.

  • Design: The 7-azaindole acts as a "scaffold hop" from the traditional rolipram core. The 1-methyl group improves lipophilicity, aiding CNS penetration.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Validates the reactivity of the 3-Iodo handle.

Reagents:

  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degas: Charge a reaction vial with the substrate, boronic acid, and base. Add dioxane and degas with N₂ for 10 min.

  • Catalysis: Add the Pd catalyst rapidly under N₂ flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - I + Aryl).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Reduction of the 4-Nitro Group

Converts the latent nitro group to the active amine without dehalogenating the 3-iodo group (if performed before coupling).

Reagents:

  • Substrate: 3-Iodo-1-methyl-4-nitro-7-azaindole (or derivative)

  • Reductant: Iron powder (Fe, 5.0 eq)

  • Additive: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: EtOH/H₂O (4:1)

Procedure:

  • Suspend: Mix substrate, Fe, and NH₄Cl in the solvent mixture.

  • Heat: Reflux at 80°C for 2 hours. Note: Avoid catalytic hydrogenation (H₂/Pd-C) if the iodine is still present, as it will cause dehalogenation.

  • Filter: Filter hot through a Celite pad to remove iron residues.

  • Isolate: Concentrate the filtrate. The 4-amino product is usually pure enough for the next step.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic kinase inhibitor derived from this scaffold within the ATP-binding pocket.

BindingMode Hinge Hinge Region (Glu/Leu Backbone) Core 7-Azaindole Core N7 Acceptor N1-Methyl (Blocked) Hinge->Core:n7 H-Bond (Donor to N7) Gatekeeper Gatekeeper Residue (Thr/Met) RibosePocket Ribose Binding Pocket Core:n1->Hinge No Interaction (Steric Clash/Hydrophobic) Pos3 3-Aryl Substituent (Solvent Front Interaction) Core->Pos3 Pos4 4-Amino Group (H-Bond Donor) Core->Pos4 Pos3->RibosePocket Van der Waals Pos4->Gatekeeper H-Bond

Figure 2. Pharmacophore map of 1-methyl-7-azaindole derivatives in the kinase ATP pocket.

References

  • Synthesis and SAR of 7-Azaindoles. Journal of Medicinal Chemistry. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.[4] Link

  • NOX2 Inhibitors. MDPI Molecules. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[3] Link

  • PI3K Inhibition. National Institutes of Health (PMC). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.[2] Link

  • Scaffold Overview. PharmaBlock Whitepaper. Azaindoles in Medicinal Chemistry: Structural Insights and Synthetic Methodologies. Link

  • Compound Data. PubChem. 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9). Link

Sources

Chemo-Electronic Profiling: Reactivity of the C-I Bond in 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This technical guide analyzes the reactivity profile of 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . This molecule represents a highly functionalized 7-azaindole scaffold where the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring is drastically modulated by the 4-nitro group .

For drug development professionals, this molecule is not merely a substrate; it is a "linchpin" intermediate. The C3–I bond serves as the primary vector for carbon-carbon bond formation (via cross-coupling), while the 4-nitro group acts as both an electronic activator for the iodine and a latent handle for future amine functionalization.

Structural & Electronic Analysis
FeatureChemical FunctionReactivity Implication
7-Azaindole Core ScaffoldElectron-deficient compared to indole; prone to nucleophilic attack at C6 (or C4 if activated).
3-Iodo (C-I) Reactive HandlePrimary Site: Highly reactive towards Pd(0) oxidative addition. Weakest bond in the system.
4-Nitro (

)
Activator / Leaving GroupElectronic: Strong EWG (Electron Withdrawing Group). Increases acidity of C2-H. Accelerates oxidative addition at C3-I. Risk: Makes C4 susceptible to

.
1-Methyl (

)
Protecting GroupBlocks N1-deprotonation; prevents catalyst poisoning by free N-H; increases solubility.

Mechanistic Insight: The "Push-Pull" Activation

The reactivity of the C3–I bond in this specific substrate is governed by the electronic activation provided by the 4-nitro group.

Oxidative Addition Kinetics

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.

  • Standard Indoles: The C3 position is electron-rich, making the C–I bond relatively electron-rich and sometimes sluggish towards oxidative addition compared to electron-deficient aryl halides.

  • 4-Nitro Effect: The nitro group at C4 exerts a strong inductive (-I) and mesomeric (-M) effect. This significantly lowers the electron density at the C3 position.

  • Result: The C3–I bond behaves more like an electron-deficient aryl iodide (e.g., 1-iodo-2-nitrobenzene). Oxidative addition is accelerated , allowing couplings to proceed under milder conditions than typical 3-iodo-7-azaindoles.

The Steric Challenge (The "Ortho" Effect)

While electronically activated, the C3–I bond is sterically encumbered. The 4-nitro group is bulky.

  • Consequence: Bulky phosphine ligands (e.g.,

    
    , JohnPhos) may face difficulty approaching the metal center during the coordination sphere expansion.
    
  • Optimization: Use ligands with a smaller cone angle or "flexible" steric bulk (e.g., dppf, XPhos) to accommodate the peri-like interaction between the C3-I and C4-

    
    .
    

Critical Reactivity Pathways & Protocols

Primary Pathway: Suzuki-Miyaura Cross-Coupling

This is the most reliable method for functionalizing the C3 position.

Protocol Design: To avoid the competing


 reaction (displacement of the 4-nitro group), strong alkoxide bases (e.g., NaOtBu) must be avoided . Use mild inorganic bases.

Recommended Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) – Degassed.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild, non-nucleophilic).
  • Catalyst:

    
     (5 mol%). The bidentate ligand prevents 
    
    
    
    -hydride elimination and resists steric crowding.
  • Temperature: 80°C (The nitro-activation allows temperatures below the typical 100°C+ required for azaindoles).

Competing Pathway: Nucleophilic Aromatic Substitution ( )

The 4-nitro group transforms the C4 position into a "hotspot" for nucleophiles.

  • Risk: If the Suzuki coupling uses a nucleophilic base (e.g., hydroxide, methoxide) or if the boronic acid contains a nucleophilic amine, the 4-nitro group can be displaced before or during the cross-coupling.

  • Mitigation: Maintain strictly non-nucleophilic conditions.

Forbidden Pathway: Lithium-Halogen Exchange
  • Reaction: Treatment with

    
     or 
    
    
    
    .
  • Outcome: Catastrophic Failure.

  • Reason: Organolithiums will attack the nitro group (redox reaction/addition) instantly, leading to complex mixtures of azo/hydrazo compounds and ring destruction, rather than the desired C3-lithiation. Do not use this method.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available to 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, highlighting the "Safe" vs. "Risk" zones.

ReactivityMap Substrate 3-Iodo-1-methyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Substrate->Suzuki Pd(0), Ar-B(OH)2 Mild Base (K3PO4) SNAr Pathway B: SNAr Displacement (Side Reaction) Substrate->SNAr Strong Nuc (RO-, RNH2) High Temp LiExchange Pathway C: Li-Halogen Exchange (FORBIDDEN) Substrate->LiExchange n-BuLi / t-BuLi Prod_Suzuki 3-Aryl/Alkynyl Derivative (Retains 4-NO2) Suzuki->Prod_Suzuki Prod_SNAr 4-Alkoxy/Amino Derivative (Loss of NO2) SNAr->Prod_SNAr Prod_Destruction Complex Decomposition (Redox/Ring Opening) LiExchange->Prod_Destruction

Figure 1: Divergent reactivity pathways. Green indicates the preferred synthetic route; Red/Black indicates high-risk or forbidden protocols.

Experimental Validation: Self-Validating Protocol

To ensure the integrity of the C-I coupling without compromising the nitro group, the following workflow serves as a self-validating system.

Step-by-Step Workflow: C3-Arylation via Suzuki Coupling
  • Pre-Reaction Check (TLC/LCMS):

    • Confirm purity of starting material. Impurities (e.g., unmethylated NH precursor) can poison the catalyst.

  • Setup:

    • Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

      
       (2.0 equiv).
      
    • Add Catalyst:

      
       (5 mol%).
      
    • Solvent: Degassed Dioxane/Water (4:1).

  • Execution:

    • Heat to 80°C under Argon.

    • Checkpoint (1 hour): Pull aliquot for LCMS.

    • Success Criteria: Disappearance of Starting Material (M+) and appearance of Product (M + Ar - I).

    • Failure Mode: If M+ (Starting Material) persists but a new peak corresponds to [M - NO2 + OH] or [M - NO2 + OMe], the base is attacking C4. Action: Lower temperature to 60°C or switch base to

      
      .
      
  • Workup:

    • Dilute with EtOAc, wash with water.

    • Crucial: Avoid strong acid washes during extraction, as the 7-azaindole nitrogen can protonate, trapping the product in the aqueous phase.

References

  • Langer, P. (2020).[1] Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine. Synlett. Link

  • Merck/Sigma-Aldrich. (2024). Product Specification: 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Sigma-Aldrich Catalog. Link

  • Song, J.J., et al. (2002). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. Link

  • Hands, D., et al. (1996). Convenient method for the synthesis of 7-azaindole analogues via ortho-lithiation. Synthesis. Link

  • Meanwell, N.A. (2018).[2][3] 7-Azaindoles: Synthesis and Functionalization. Comprehensive Heterocyclic Chemistry. Link

Sources

Technical Guide: Solubility Profile of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1398534-56-9).

Executive Summary

Compound: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS Number: 1398534-56-9 Molecular Formula: C₈H₆IN₃O₂ Molecular Weight: 303.06 g/mol

This guide addresses the solubility characteristics of a highly functionalized 7-azaindole derivative. The presence of a nitro group (C4), an iodine atom (C3), and an N-methyl group (N1) creates a unique "push-pull" electronic system that dictates its interaction with organic solvents. Unlike the parent 7-azaindole, this compound lacks a hydrogen bond donor (N-H), significantly altering its solvation shell and increasing its solubility in chlorinated and polar aprotic solvents while rendering it nearly insoluble in aqueous media.

Key Application: This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and other bioactive heterocycles via Suzuki-Miyaura coupling (utilizing the C3-Iodo handle) or reduction of the nitro group.

Physicochemical Profile & Solubility Logic

To understand the solubility, we must analyze the structural determinants:

  • 7-Azaindole Core: Inherently electron-deficient pyridine ring fused to an electron-rich pyrrole.

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) that increases the dipole moment and planarity, enhancing

    
    -
    
    
    
    stacking interactions (often leading to poor solubility in non-polar solvents).
  • 1-Methyl Group: Caps the pyrrolic nitrogen, removing the H-bond donor capability. This increases solubility in lipophilic solvents (DCM, CHCl₃) by preventing intermolecular H-bonding networks that typically stabilize the crystal lattice of the parent azaindole.

  • 3-Iodo Group: A large, lipophilic halogen. It increases the partition coefficient (LogP), enhancing solubility in hydrophobic organic solvents.

Predicted Solubility Matrix

Based on the structural activity relationship (SAR) of nitro-azaindoles:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic (High) DMSO, DMF, DMAc, NMPExcellent (>50 mg/mL)Dipole-dipole interactions stabilize the nitro group; disrupts

-stacking.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–30 mg/mL)Solvation of the hydrophobic Iodo/Methyl regions; no H-bond donor required.
Polar Aprotic (Med) Acetone, Ethyl Acetate, THFModerate (5–15 mg/mL)Good for extraction; solubility may decrease at low temps (crystallization potential).
Polar Protic Methanol, Ethanol, IsopropanolLow/Sparingly (<5 mg/mL)Lack of N-H donor limits interaction; often used as anti-solvents for crystallization.
Non-Polar Hexanes, Heptane, TolueneInsoluble High crystal lattice energy dominates; solvent cannot overcome

-

interactions.
Aqueous Water, PBSInsoluble Hydrophobic core + Iodo group precludes water solubility.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this standard operating procedure (SOP) to validate specific solubility limits for your batch.

Materials:

  • Compound (approx. 10 mg per solvent)

  • HPLC-grade Solvents (DMSO, MeOH, DCM, Tol)

  • Agilent 1200 HPLC or equivalent UV/Vis spectrophotometer

  • 0.45 µm PTFE Syringe Filters

Workflow Visualization:

SolubilityWorkflow Start Weigh 10mg Compound into 4mL Vials AddSolvent Add 1mL Solvent (Stepwise Addition) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours, 500 rpm) AddSolvent->Agitate Check Visual Inspection Agitate->Check Check->AddSolvent Fully Dissolved (Add more solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Undissolved Solid Analyze Quantify via HPLC/UV (vs Standard Curve) Filter->Analyze

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Protocol B: Purification via Recrystallization

Since the compound shows moderate solubility in Ethyl Acetate and low solubility in Hexanes/Methanol, a solvent/anti-solvent system is ideal for purification.

  • Dissolution: Dissolve crude 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in minimal boiling Ethyl Acetate or DCM .

  • Anti-Solvent Addition: Slowly add warm Hexanes (or Methanol) until turbidity persists.

  • Cooling: Allow to cool to room temperature, then 4°C. The nitro-iodo core facilitates good crystal packing.

  • Isolation: Filter the yellow precipitate and wash with cold Hexanes.

Practical Applications & Handling

Stock Solution Preparation

For biological assays (e.g., kinase inhibition screens), the compound must be fully solubilized without precipitation upon dilution.

  • Primary Stock: Prepare a 10 mM or 50 mM stock in anhydrous DMSO .

    • Note: The solution will be bright yellow.

    • Storage: Store at -20°C. Stable for >6 months if protected from light (iodides can be light-sensitive).

  • Working Solution: Dilute into aqueous buffer.

    • Limit: Ensure final DMSO concentration is <1% to avoid cytotoxicity.

    • Precipitation Risk: Rapid dilution into cold buffer may cause precipitation. Dilute stepwise or use warm media.

Reaction Solvent Selection

When utilizing this compound in synthesis:

  • Suzuki Couplings: Use Dioxane/Water (4:1) or DMF . The iodine at C3 is highly reactive.

  • Nitro Reduction: Use Methanol/THF with Pd/C or Fe/NH₄Cl. (Note: Solubility in pure MeOH is low, so THF cosolvent is required).

Synthesis & Workup Logic

Understanding the synthesis pathway clarifies the impurity profile and solubility requirements.

The synthesis typically proceeds via iodination of the methylated precursor.

SynthesisLogic cluster_solubility Solubility Implications Start 4-Nitro-7-azaindole (Polar Solid) Step1 Methylation (MeI, NaH, DMF) Start->Step1 Inter 1-Me-4-Nitro Intermediate Step1->Inter Step2 Iodination (NIS, DMF) Inter->Step2 Final 3-Iodo-1-Me-4-Nitro Target Step2->Final Soluble in DMF/DMSO Soluble in DMF/DMSO Final->Soluble in DMF/DMSO Insoluble in Water Insoluble in Water Final->Insoluble in Water

Figure 2: Synthesis pathway highlighting the progression from polar precursor to lipophilic target.

References

  • ChemicalBook. (2024). 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine - CAS 1398534-56-9 Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71090084, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Schnürch, M., et al. (2013). Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds.Topics in Heterocyclic Chemistry.
  • Bozkurt, E., & Dogan, S. D. (2019).[1] Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism.[1]Research on Chemical Intermediates, 45, 863–872.[1] (Reference for azaindole solubility trends). Retrieved from

  • GuideChem. (2024). Safety Data Sheet (SDS) for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.[2] Retrieved from

Sources

Methodological & Application

Suzuki-Miyaura coupling with 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction: Synthesizing Privileged Scaffolds for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is indispensable for creating complex molecular architectures, particularly biaryl and heteroaryl structures.[1] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2]

At the heart of many contemporary therapeutic agents lies the 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules due to its ability to form key hydrogen bonding interactions with protein targets.[3][4][5] The functionalization of this core is therefore of paramount importance to researchers in drug development.

This guide focuses on a specific, yet challenging, substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . This molecule presents a unique combination of features:

  • A Highly Reactive Leaving Group: The carbon-iodine bond is the most readily cleaved among halogens in the oxidative addition step, facilitating the coupling reaction (reactivity order: I > Br > OTf >> Cl).[1][6]

  • An Electron-Deficient Ring System: The presence of both a pyridine nitrogen and a strongly electron-withdrawing nitro group makes the pyrrolo[2,3-b]pyridine core electron-poor. This can influence the electronic properties of the palladium catalyst and the overall reaction kinetics.

  • N-Methyl Protection: The pyrrole nitrogen is methylated, which advantageously prevents potential side reactions or catalyst inhibition that can occur with acidic N-H protons present in unprotected azaindoles.[7]

By understanding the interplay of these factors, researchers can rationally design and execute efficient and high-yielding Suzuki-Miyaura coupling protocols for this valuable synthetic building block.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8] The choice of reagents and conditions is critical for ensuring the smooth operation of this cycle.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-iodine bond of the 3-iodo-7-azaindole. This is often the rate-determining step and results in a square planar Palladium(II) complex.[1] The use of bulky, electron-rich phosphine ligands is known to accelerate this step.[9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester derivative) to the Palladium(II) center. This process is mediated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating the transfer.[6][10]

  • Reductive Elimination: The final step involves the coupling of the two organic partners attached to the Palladium(II) center. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L2-I] (Palladium(II) Complex) oxidative_addition->pd_complex Ar-I transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L2-R'] (Di-organic Intermediate) transmetalation->pd_intermediate R'-B(OH)2 + Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Application Protocol: Coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of the title compound. The conditions have been selected based on literature precedents for similar electron-deficient heteroaryl systems.[11]

Materials and Reagents
  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 5.0 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvents (Anhydrous/Degassed): 1,4-Dioxane and Water (e.g., 10:1 v/v) or Toluene/Ethanol (1:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser.

  • Work-up Reagents: Ethyl acetate, water, brine, sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (Pd₂(dba)₃, 0.025 eq.) and the phosphine ligand (SPhos, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[12] Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[12]

Exemplary Conditions and Scope

The versatility of the protocol can be demonstrated with various boronic acid coupling partners. The following table provides starting points for optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)
1Phenylboronic AcidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1004
24-Methoxyphenylboronic AcidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1004
33-Pyridinylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (10:1)11012
44-(Trifluoromethyl)phenylboronic AcidPdCl₂(dppf) (5)-K₃PO₄ (3)DMF/H₂O (10:1)908

Note: Yields are highly substrate-dependent and these conditions serve as a robust starting point for further optimization.[13]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshoot common issues.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Reaction Issue? low_conversion Low / No Conversion start->low_conversion Yes side_products Side Products Observed start->side_products Yes check_reagents Check Reagent Quality (Catalyst, Base, Solvents) low_conversion->check_reagents homocoupling Homocoupling (R'-R') side_products->homocoupling dehalogenation Protodeiodination (Ar-H) side_products->dehalogenation check_setup Check Inert Atmosphere (Degas Solvents, Purge Flask) check_reagents->check_setup Reagents OK optimize_conditions Optimize Conditions (Temp, Ligand, Base) check_setup->optimize_conditions Setup OK improve_degassing Improve Degassing (Minimize O2) homocoupling->improve_degassing use_anhydrous Use Anhydrous Base/Solvent (e.g., K3PO4, Dioxane) dehalogenation->use_anhydrous

Caption: Figure 2: Troubleshooting Decision Tree

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently degassed solvents or poor inert atmosphere.3. Inappropriate base or solvent for the specific boronic acid.1. Use fresh catalyst and ligand.2. Ensure rigorous degassing of solvents (e.g., sparging with argon for 30 min) and proper Schlenk technique.3. Screen alternative bases (K₃PO₄, K₂CO₃) and solvent systems.
Protodeiodination The starting material is converted to 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine without coupling.1. Use a rigorously dried base (e.g., bake K₃PO₄ in an oven).2. Minimize the amount of water in the reaction.3. A milder base like KF might be effective.[10]
Boronic Acid Homocoupling The boronic acid couples with itself to form R'-R'.This is often caused by the presence of oxygen.[2] Improve degassing procedures.
Difficult Purification Product streaks on the silica gel column or co-elutes with byproducts.1. Filter the crude reaction through a plug of silica before full chromatography.2. Try a different solvent system for chromatography or consider reverse-phase HPLC for highly polar compounds.

References

  • BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. Tips on increasing yield of Miyaura coupling reaction?. [Link]

  • NIH National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry. [Link]

  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

Sources

Technical Application Note: Precision Sonogashira Coupling of 3-Iodo-1-methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (referred to herein as Substrate-NO2 ). This specific scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, TRK, and MAPK pathways) where the 7-azaindole core mimics the purine ring of ATP.

The presence of the 4-nitro group introduces unique electronic and steric challenges compared to the unsubstituted parent heterocycle. This guide addresses these challenges through a mechanistic lens, providing a robust, self-validating protocol designed to minimize homocoupling (Glaser side-reaction) and maximize cross-coupling efficiency.

Chemical Context & Substrate Analysis[1][2][3][4]

Structural Considerations

The substrate features three distinct functional domains that dictate reactivity:

  • C3-Iodide (Reactive Handle): The site of oxidative addition. While C3 is typically electron-rich in indoles, the 4-nitro group significantly reduces electron density at this position.

  • 4-Nitro Group (Electronic/Steric Modifier):

    • Electronic: Strongly electron-withdrawing. It activates the C-I bond for oxidative addition by Pd(0) but decreases the basicity of the N7 nitrogen.

    • Steric: Proximity to C3 can hinder the transmetallation step, requiring sterically accessible ligands on the palladium center.

  • 1-Methyl Group: Protects the indole nitrogen, preventing catalyst poisoning via deprotonation and coordination of the amidine-like system to the metal center.

Reaction Scheme

Transformation: Substrate-NO2 + Terminal Alkyne → 3-Alkynyl-1-methyl-4-nitro-7-azaindole

ComponentRoleSpecification
Electrophile Substrate3-Iodo-1-methyl-4-nitro-7-azaindole
Nucleophile AlkyneTerminal Alkyne (R-C≡CH)
Catalyst MetalPd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂
Co-Catalyst ActivatorCuI (Copper(I) Iodide)
Base Proton ScavengerTriethylamine (Et₃N) or DIPEA
Solvent MediumDMF (Preferred for nitro-solubility)

Mechanistic Pathway & Logic

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle, but the 4-nitro group alters the kinetics of specific steps.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle with specific emphasis on the influence of the nitro group.

SonogashiraMechanism Start Pd(II) Pre-catalyst (Reduction in situ) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Fast due to 4-NO2 EWG) Pd0->OxAdd + Substrate-NO2 Complex_A Ar-Pd(II)-I Intermediate OxAdd->Complex_A TransMet Transmetallation (Sterically Sensitive) Complex_A->TransMet + Cu-Acetylide Complex_B Ar-Pd(II)-Alkyne Complex TransMet->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Pd0 Regeneration CopperCycle Copper Cycle (Alkyne Activation) CopperCycle->TransMet Feeds Activated Alkyne

Caption: Catalytic cycle highlighting the electronic acceleration of oxidative addition by the 4-nitro group and the steric sensitivity of the transmetallation step.

Critical Insights
  • Oxidative Addition: The electron-deficient nature of the pyridine ring (amplified by 4-NO2) makes the C-I bond highly reactive toward Pd(0). This step is rarely rate-limiting for this substrate.

  • Transmetallation: This is the bottleneck. The bulk of the 4-nitro group can impede the approach of the copper acetylide.

    • Solution: Use CuI (5-10 mol%) to ensure a high concentration of active acetylide.

  • Side Reactions: The 4-nitro group makes the C4 position susceptible to nucleophilic aromatic substitution (

    
    ).
    
    • Control: Avoid using primary amines (like n-butylamine) as bases/solvents. Use sterically hindered tertiary amines (Et₃N, DIPEA) to prevent displacement of the nitro group.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1]FunctionNotes
Substrate-NO2 1.0Starting MaterialEnsure purity >95% (HPLC).
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling.
Pd(PPh₃)₂Cl₂ 0.05 (5 mol%)CatalystRobust, air-stable pre-catalyst.
CuI 0.10 (10 mol%)Co-CatalystMust be off-white/tan. Green = oxidized (bad).
Triethylamine 3.0BaseActs as solvent or co-solvent.[1]
DMF [0.1 - 0.2 M]SolventAnhydrous. Degassed is critical.
Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup

  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) or a microwave vial. Equip with a magnetic stir bar.

  • Degassing: Place the anhydrous DMF in a separate sealed vessel. Sparge with Argon or Nitrogen for 15-20 minutes. Oxygen is the enemy; it promotes Glaser homocoupling of the alkyne.

Phase 2: Reaction Assembly 3. Charge Solids: Add Substrate-NO2 (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) to the reaction vessel. 4. Purge: Cap the vessel and cycle vacuum/Argon 3 times to remove atmospheric oxygen. 5. Charge Liquids: Under positive Argon pressure, inject Degassed DMF (concentration 0.15 M relative to substrate) followed by Triethylamine (3.0 equiv). 6. Add Alkyne: Inject the Terminal Alkyne (1.2 equiv) dropwise.

  • Note: If the alkyne is solid, add it in Step 3 with the other solids.

Phase 3: Reaction & Monitoring 7. Temperature: Stir at Room Temperature (25°C) for 1 hour. 8. TLC/LCMS Check:

  • Observation: The reaction mixture usually turns dark brown/black (formation of Pd-black is common but not necessarily indicative of failure).
  • Checkpoint: If <10% conversion after 1 hour, heat to 50°C . Avoid exceeding 80°C to prevent degradation of the nitro group or
    
    
    side reactions.
  • Completion: Reaction is typically complete within 2-6 hours at 50°C.

Phase 4: Workup & Purification 10. Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water. 11. Extraction: Wash the organic layer with:

  • Water (x2) to remove DMF.
  • Brine (x1).
  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Purification: Flash Column Chromatography.
  • Stationary Phase: Silica Gel.
  • Eluent: Hexanes/EtOAc gradient. The product is likely yellow/orange due to the nitro chromophore.

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, utilize this logic tree for optimization.

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or Steric BulkSwitch catalyst to Pd(dppf)Cl₂ (smaller bite angle, robust). Increase Temp to 60°C.
Glaser Homocoupling (Alkyne Dimer) Oxygen presenceRe-degas solvents rigorously. Add alkyne slowly (syringe pump).
De-iodination (Substrate-H) Hydride source presentEnsure solvents are anhydrous. Avoid excessive heating.
Complex Mixture (Black Tar) Decomposition of Nitro groupLower temperature. Reduce reaction time. Check if base is attacking C4 (switch Et₃N to DIPEA).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Degas DMF (Ar Sparge 20m) Step3 Add Liquids (Base, Alkyne) Step1->Step3 Step2 Charge Solids (Substrate, Pd, Cu) Step2->Step3 Step4 Stir RT -> 50°C Monitor LCMS Step3->Step4 Step5 Aq. Wash (Remove DMF) Step4->Step5 Step6 Chromatography (Isolate Product) Step5->Step6

Caption: Operational workflow emphasizing the critical degassing step to prevent homocoupling.

Safety & Handling

  • Nitro Compounds: While 4-nitro-7-azaindole is generally stable, nitro-aromatics can be energetic. Do not distill the final product or heat the reaction mixture to dryness at high temperatures (>150°C).

  • Palladium/Copper: Heavy metals are toxic. Dispose of aqueous waste in the appropriate heavy metal waste stream.

  • DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • 7-Azaindole Synthesis: Song, J. J., et al. (2002). A General Synthesis of 7-Azaindoles via the Suzuki−Miyaura Coupling. Journal of Organic Chemistry, 67(11), 3924–3926.

  • Nitro-Azaindole Reactivity: Zhang, Z., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.[2] Organic Process Research & Development, 19(9), 1268–1273. (Demonstrates stability of nitro-azaindoles in Pd-coupling).

  • Kinase Inhibitor Scaffolds: Pierce, A. C., et al. (2011). 7-Azaindoles as Potent, Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 54(7), 2338–2350.

  • General Protocol Validation: BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction.

Sources

Application Note: Palladium-Catalyzed Heck-Mizoroki Coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C3-Alkenylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to form key hydrogen bonding interactions with a multitude of biological targets, particularly protein kinases.[1][2] Consequently, the 7-azaindole framework is integral to several FDA-approved drugs and numerous clinical candidates for treating a range of diseases, including cancer and inflammatory conditions.[1][3]

The functionalization of the 7-azaindole core is a critical endeavor in drug discovery, enabling the modulation of pharmacological properties.[4] The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes.[5][6] This application note provides a detailed protocol and expert insights for the Heck coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , a highly functionalized and electron-deficient substrate, to generate valuable C3-alkenylated derivatives for downstream applications in pharmaceutical research.

Mechanistic Rationale and Substrate-Specific Considerations

The success of a Heck reaction is governed by a well-understood catalytic cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. This is followed by coordination of the alkene (migratory insertion), β-hydride elimination to form the product, and finally, reductive elimination to regenerate the active Pd(0) catalyst.[7]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd2_complex insertion Alkene Coordination & Migratory Insertion pd2_complex->insertion Alkene pd2_alkyl L₂Pd(II)(Alkyl)(I) insertion->pd2_alkyl beta_elimination β-Hydride Elimination pd2_alkyl->beta_elimination syn-coplanar pd_hydride L₂Pd(II)(H)(I) beta_elimination->pd_hydride Alkene Product reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ I⁻

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Causality Behind Experimental Choices for this Substrate:
  • Aryl Halide (Ar-I): The C-I bond is the weakest among carbon-halogen bonds, making 3-iodo-7-azaindole an excellent substrate for the rate-limiting oxidative addition step. The strong electron-withdrawing effect of the 4-nitro group further activates the C-I bond, often allowing for milder reaction conditions compared to less activated aryl iodides.

  • Catalyst and Ligand: While simple palladium sources like Pd(OAc)₂ can be effective, N-heterocyclic substrates pose a challenge due to potential coordination of the pyridine nitrogen to the palladium center, which can lead to catalyst inhibition.[8] The use of bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃, phosphine-imidazolium salts) or N-Heterocyclic Carbene (NHC) ligands can mitigate this issue by stabilizing the active catalyst and promoting the desired catalytic turnover.[9][10]

  • Base: A base is required to neutralize the hydriodic acid (HI) generated during the final reductive elimination step.[6][11] An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is commonly used. The choice of base can influence the reaction rate and even the reaction pathway in some cases.[12][13]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically employed to ensure solubility of the reagents and to allow for the elevated temperatures (80-120 °C) often required for the reaction to proceed efficiently.[14]

Detailed Experimental Protocol

This protocol describes the Heck coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with methyl acrylate as a representative electron-deficient alkene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Azaindole (1.0 eq) - Alkene (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2.0-3.0 eq) setup Assemble under N₂/Ar. Add Reagents & Solvent reagents->setup glassware Dry Glassware (Oven or Flame-dry) glassware->setup degas Degas Mixture (Freeze-Pump-Thaw or N₂ sparge) setup->degas heat Heat to 80-120 °C with Vigorous Stirring degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute & Filter (e.g., through Celite) cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, HRMS) purify->characterize

Caption: General Experimental Workflow for the Heck Reaction.

Materials and Reagents
  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene: Methyl acrylate (1.5 equiv)

  • Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 4 mol%)

  • Base: Triethylamine [Et₃N] (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), sufficient to make a 0.1 M solution with respect to the substrate.

  • Work-up: Ethyl acetate, deionized water, brine.

  • Purification: Silica gel for column chromatography.

Equipment
  • Round-bottom flask or reaction vial suitable for heating under inert atmosphere.

  • Magnetic stirrer and heat plate or oil bath.

  • Inert atmosphere setup (Schlenk line or nitrogen/argon balloon).

  • Condenser.

  • Standard laboratory glassware for work-up and purification.

  • Thin Layer Chromatography (TLC) plates and UV lamp.

  • Rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Follow with the addition of triethylamine (3.0 equiv) and methyl acrylate (1.5 equiv).

  • Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material. Alternatively, use LC-MS for more precise monitoring. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Scope and Troubleshooting

The described protocol is robust and can be adapted for various alkenes. Below is a table summarizing expected outcomes with different coupling partners based on established Heck reaction principles.

Alkene PartnerTypical BaseSolventApprox. Temp (°C)Expected Yield RangeNotes
Methyl AcrylateEt₃NDMF10075-90%Electron-deficient alkene, generally high yielding.
StyreneK₂CO₃ / NaOAcDMAc110-12065-85%Neutral alkene, may require slightly higher temperature.
n-Butyl AcrylateEt₃N / DIPEANMP10070-88%Similar to methyl acrylate.
AcrylonitrileK₂CO₃DMF100-11060-80%Good coupling partner, product may be prone to polymerization.
1-HexeneK₂CO₃ + Additive*DMAc12040-60%Unactivated alkenes are more challenging, often giving mixtures.

*Additives like tetra-n-butylammonium chloride (TBAC) may be required for unactivated alkenes.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed). 2. Insufficient temperature. 3. Poor quality reagents/solvent (water/oxygen).1. Use a different Pd source/ligand; ensure proper degassing. 2. Increase temperature in 10 °C increments. 3. Use freshly distilled/anhydrous solvent and pure reagents.
Substrate Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the reaction temperature. 2. Monitor reaction closely and stop once starting material is consumed.
Dehalogenation of Substrate 1. Presence of water or other protic sources. 2. Side reaction from the Pd-H species.1. Ensure strictly anhydrous conditions. 2. Use a different base (e.g., a hindered base like proton sponge, if compatible).
Formation of Byproducts 1. Alkene isomerization or dimerization. 2. Homocoupling of the aryl iodide.1. Adjust ligand/catalyst ratio. 2. Ensure an efficient catalyst system to favor cross-coupling.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the C3-functionalization of the medicinally relevant 7-azaindole scaffold. This application note provides a robust, detailed protocol for the coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with alkenes. By understanding the mechanistic principles and paying close attention to substrate-specific considerations and experimental parameters, researchers can reliably synthesize a diverse library of C3-alkenylated 7-azaindoles, paving the way for the development of novel therapeutic agents.

References

  • The Royal Society of Chemistry (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Total Organic Chemistry (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Zhang, Y. et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Available at: [Link]

  • Wikipedia (2024). Heck reaction. Wikipedia. Available at: [Link]

  • Kantam, M. L. et al. (2006). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor (2015). Heck reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Sharma, P. et al. (2018). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Kannaboina, P. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal (2024). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Atlanchim Pharma (2004). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Basnet, A. et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Svejstrup, T. D. et al. (2016). Heck-like Reactions Involving Heteroatomic Electrophiles. PubMed Central. Available at: [Link]

  • Arcadi, A. et al. (2001). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. Available at: [Link]

  • Kantchev, E. A. B. et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. Available at: [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine .

This specific substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The 7-azaindole core is electron-deficient.[1] The C4-nitro group further depletes electron density, theoretically aiding oxidative addition at the C3-iodide but significantly stabilizing the Pd(II) intermediate, which can stall the catalytic cycle.

  • Steric Congestion: The C4-nitro group is ortho to the reactive C3 site. This creates a "peri-like" steric clash that hinders the approach of both the bulky Pd-ligand complex and the incoming amine nucleophile.

  • Regioselectivity & Chemoselectivity (The SNAr Trap): The C4-nitro group on a 7-azaindole scaffold is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). There is a high risk that the amine nucleophile will displace the nitro group (uncatalyzed) rather than couple at the iodine (Pd-catalyzed).

The Solution: To bypass the SNAr trap and overcome steric hindrance, this protocol utilizes Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3/G4) . These bulky, electron-rich ligand systems accelerate the reductive elimination step—often the rate-determining step in sterically crowded systems—allowing the catalytic pathway to outcompete the background SNAr reaction.

Mechanistic Pathway & Competitive Landscapes

Understanding the competition between the desired Catalytic Cycle and the undesired SNAr pathway is critical for troubleshooting.

Figure 1: Reaction Pathway and Competitive Risks

ReactionPathways Substrate 3-Iodo-4-nitro-7-azaindole SNAr_TS Transition State (Meisenheimer Complex) Substrate->SNAr_TS Uncatalyzed Attack at C4 Pd_OxAdd Oxidative Addition (Pd Inserted at C3-I) Substrate->Pd_OxAdd Pd(0)/Ligand Amine Amine (HNR2) Amine->SNAr_TS Product_SNAr Undesired Product: 4-Amino-3-iodo-7-azaindole (Nitro Displaced) SNAr_TS->Product_SNAr - NO2 Pd_Complex Pd(II)-Amido Complex (Sterically Crowded) Pd_OxAdd->Pd_Complex + Amine / Base Product_BH Target Product: 3-Amino-4-nitro-7-azaindole Pd_Complex->Product_BH Reductive Elimination (Rate Determining)

Caption: Competitive landscape showing the undesired SNAr pathway (Red) vs. the desired Pd-catalyzed coupling (Blue). Success depends on the Pd-cycle velocity exceeding the SNAr rate.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary).

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) or RuPhos Pd G4 (for secondary amines). Loading: 2–5 mol%.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Note: Avoid NaOtBu; strong alkoxides promote SNAr.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Inert Gas: Argon or Nitrogen (Strictly required).

General Procedure (100 mg Scale)
  • Preparation: Oven-dry a 10 mL microwave vial or a Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add the following to the vial:

    • 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.33 mmol).

    • Cs₂CO₃ (215 mg, 0.66 mmol).

    • BrettPhos Pd G4 (15 mg, 0.016 mmol, 5 mol%).

  • Inerting: Cap the vial (septum cap) and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Charging Liquids:

    • Add anhydrous 1,4-Dioxane (3.3 mL, 0.1 M concentration).

    • Add the Amine (0.40 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Stir vigorously (800+ rpm). Mass transfer is critical for the heterogeneous base.

    • Monitor by LCMS at 1 hour, 4 hours, and 12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite, eluting with EtOAc or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0–50% EtOAc in Hexanes (adjust based on amine polarity).

Optimization Table
ParameterStandard ConditionAlternative A (For Low Reactivity)Alternative B (For High SNAr Background)
Catalyst BrettPhos Pd G4 (5%)RuPhos Pd G4 (5%)Pd₂(dba)₃ (2%) + Xantphos (4%)
Base Cs₂CO₃K₃PO₄K₂CO₃ (Weaker base)
Solvent 1,4-Dioxanet-Amyl AlcoholToluene
Temp 80 °C100 °C60 °C (Slow down SNAr)

Critical Troubleshooting & Controls

The "SNAr Control" Experiment

Before committing valuable material, run a negative control :

  • Mix Substrate + Amine + Base + Solvent at 80 °C without Catalyst .

  • Result A: No reaction. -> Proceed with Protocol.

  • Result B: Formation of "Product X" (Mass = Substrate - I + Amine). -> This is SNAr displacement of Iodine (Rare).

  • Result C: Formation of "Product Y" (Mass = Substrate - NO2 + Amine). -> This is SNAr displacement of Nitro (High Risk).

    • Fix: If Result C occurs, lower temperature to 50 °C and increase Catalyst loading to 10% to make the coupling faster than the background substitution.

Catalyst Selection Logic
  • BrettPhos: Best for primary amines and ensuring high selectivity. The bulk protects the metal center.

  • RuPhos: Superior for secondary acyclic amines.

  • Xantphos: Use only if the amine is an amide or if the nitro group is being reduced (Xantphos is robust).

Figure 2: Decision Tree for Reaction Optimization

OptimizationLogic Start Run Standard Protocol (BrettPhos G4 / Cs2CO3 / 80°C) Check Check LCMS @ 2 Hours Start->Check Result1 Desired Product Found Check->Result1 >50% Conv. Result2 No Reaction / SM Recovered Check->Result2 <10% Conv. Result3 Wrong Product (SNAr - Nitro loss) Check->Result3 Mass = M - 46 + Amine Fix1 Increase Temp to 100°C Switch to RuPhos Result2->Fix1 Fix2 Lower Temp to 60°C Use Non-Polar Solvent (Toluene) Increase Cat. Loading Result3->Fix2

Caption: Logic flow for optimizing the reaction based on LCMS feedback.

References

  • Buchwald-Hartwig Amination of Nitroarenes (General Reactivity Context) Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Organic Letters. [Link][2]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N Coupling Thutewohl, M., et al. (2006). [Link]

  • BrettPhos Precatalysts : Surry, D. S., & Buchwald, S. L. (2011). Chemical Science. (Standard reference for G3/G4 precatalysts). [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridines are of significant interest to researchers and drug development professionals due to their potential as kinase inhibitors and other therapeutic agents.[2][4][5] The introduction of an aryl group at the C3 position, a methyl group at the N1 position, and a nitro group at the C4 position provides a unique substitution pattern that can be further elaborated to fine-tune biological activity.

This comprehensive guide provides a detailed protocol for the synthesis of 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridines, focusing on a robust and widely applicable synthetic strategy. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and product characterization.

Synthetic Strategy Overview

The synthesis of the target compounds is achieved through a multi-step sequence that leverages the power of palladium-catalyzed cross-coupling reactions. The general approach involves the construction of the core 1H-pyrrolo[2,3-b]pyridine ring system, followed by sequential functionalization at the desired positions. A key transformation in this strategy is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the 7-azaindole core and the desired aryl group.[6][7][8]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Material: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine B Step 1: N-Methylation A->B C Intermediate 1: 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Suzuki-Miyaura Coupling C->D E Intermediate 2: 3-Aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine D->E F Step 3: Nitration E->F G Final Product: 3-Aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine F->G

Figure 1: General synthetic workflow for 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridines.

Detailed Experimental Protocols

Part 1: N-Methylation of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

The initial step involves the selective methylation of the pyrrole nitrogen. This is a crucial step to introduce the desired methyl group at the N1 position.

Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrole will be observed.

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Part 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the cornerstone for introducing the aryl moiety at the C3 position.[6][7][8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[9]

Mechanism Insight: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

Suzuki_Mechanism A Pd(0)L_n B Oxidative Addition A->B D [R-Pd(II)L_n-X] B->D C R-X C->B E Transmetalation D->E G [R-Pd(II)L_n-R'] E->G F R'-B(OR)_2 F->E H Reductive Elimination G->H H->A Regeneration I R-R' H->I

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: To a microwave vial or a sealed tube, add 4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heating: Seal the vessel and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or heat conventionally at 80-100 °C for several hours.[3][13] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Part 3: Nitration

The final step involves the introduction of the nitro group at the C4 position. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and avoid over-nitration.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the 3-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Nitrating Agent: Slowly add fuming nitric acid (HNO₃, >90%, 1.1 eq.) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Time: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until a precipitate forms.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the solid product under vacuum to obtain the final 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Further purification can be achieved by recrystallization if necessary.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Molecular Formula Calculated Mass (m/z) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Appearance
Intermediate 1 C₈H₆ClIN₂307.91Characteristic signals for the pyrrolopyridine core and methyl group.Characteristic signals for the pyrrolopyridine core and methyl group.Off-white to pale yellow solid
Intermediate 2 C₁₄H₁₁ClN₂Varies with aryl groupSignals for the pyrrolopyridine core, methyl group, and aryl protons.Signals for the pyrrolopyridine core, methyl group, and aryl carbons.White to yellow solid
Final Product C₁₄H₁₀N₃O₂Varies with aryl groupShifted signals due to the nitro group's electron-withdrawing effect.Shifted signals due to the nitro group's electron-withdrawing effect.Yellow to orange solid

Note: The specific NMR chemical shifts will vary depending on the nature of the aryl substituent. It is imperative to perform full spectral analysis for each synthesized analog.

Troubleshooting and Field-Proven Insights

  • N-Methylation: The use of a strong, non-nucleophilic base like NaH is crucial to avoid side reactions. Ensure the reaction is carried out under strictly anhydrous conditions to prevent quenching of the base.

  • Suzuki-Miyaura Coupling: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, screening different catalyst/ligand combinations may be necessary. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.[14]

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Adding the nitric acid slowly at 0 °C is essential to prevent the formation of undesired byproducts. The work-up procedure should also be performed cautiously, especially during the neutralization step.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridines. By understanding the underlying chemical principles and adhering to the optimized protocols, researchers can efficiently access a diverse range of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Khaled M. H. Hilmy et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

derivatization of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Compound 1 ) represents a "linchpin" intermediate for the rapid generation of kinase inhibitor libraries. Its structural utility lies in the orthogonal reactivity of its substituents: the C3-iodide serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C4-nitro group acts as a masked aniline equivalent or a leaving group for nucleophilic aromatic substitution (


).

This application note details the strategic derivatization of 1 to access broad chemical space. We prioritize a "C3-First / C4-Late" synthetic strategy to maximize yield and minimize catalyst poisoning, addressing the specific electronic and steric challenges posed by the bulky 4-nitro group.

Chemo-Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic crosstalk within the molecule:

  • The 7-Azaindole Core: The pyridine nitrogen (N7) withdraws electron density, making the C4 position electrophilic.

  • 4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that further deactivates the ring. It creates significant steric bulk peri- to the C3 position, potentially hindering cross-coupling.
    
  • 3-Iodo Group (

    
    ):  The primary vector for carbon-carbon bond formation. The C-I bond is weakened by the electron-deficient nature of the ring, facilitating oxidative addition, but the adjacent nitro group requires highly active catalytic systems.
    
  • 1-Methyl Group (

    
    ):  Blocks the pyrrole nitrogen, preventing oligomerization and improving solubility in organic solvents (DCM, THF).
    
Strategic Decision Matrix
Target VectorReaction ClassChallengesSolution
C3-Position Pd-Catalyzed Coupling (Suzuki/Heck)Steric hindrance from C4-

; Electronic deactivation.
Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and reductive elimination.
C4-Position Reduction / AcylationNitro group reduction can be non-chemoselective (risk of de-iodination if C3 is untouched).C3-First Strategy: Couple at C3 first, then reduce C4. If C4 must be reduced first, use Fe/NH4Cl (avoid

to prevent hydrodeiodination).

Strategic Derivatization Map

The following flowchart illustrates the divergent pathways available from the core scaffold. We recommend Path A for high-throughput SAR library generation.

G cluster_legend Workflow Logic Start Starting Material 3-Iodo-1-methyl-4-nitro-7-azaindole C3_Prod Intermediate A (C3-Arylated-4-nitro) Start->C3_Prod Path A (Recommended) Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 SNAr_Prod Target Library 2 (C4-Alkoxy/Amino) Start->SNAr_Prod Path B (Alternative) SNAr Displacement R-NH2 or R-OH, Heat Final_Amine Scaffold B (C3-Aryl-4-amino) C3_Prod->Final_Amine Nitro Reduction Fe, NH4Cl, EtOH Urea_Lib Target Library 1 (Ureas/Amides) Final_Amine->Urea_Lib Derivatization R-NCO or R-COCl L1 Path A: Preserves Halogen, High Yield L2 Path B: Direct C4 modification

Figure 1: Divergent synthesis workflow. Path A is the preferred route for generating kinase inhibitor libraries targeting the ATP-binding pocket.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C3

Rationale: The 4-nitro group imposes steric clashes. Standard


 often fails.[1] We utilize the Buchwald G3 precatalysts  or 

with elevated heat to force the coupling.

Materials:

  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Boronic Acid:

    
     (1.2 - 1.5 eq)
    
  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%)
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a microwave vial or sealed tube, combine the substrate, boronic acid, and palladium catalyst.

  • Inert: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • React: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • QC Check: Monitor by LC-MS. The starting material (Iodide) should disappear. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro product is usually bright yellow.

Protocol B: Chemoselective Nitro Reduction (Iron-Mediated)

Rationale: If the C3-Iodo group is still present (or if sensitive C3 substituents are added), catalytic hydrogenation (


) carries a risk of dehalogenation or reducing other motifs. Iron powder is mild, chemoselective, and tolerates the azaindole core well.

Materials:

  • Substrate: 4-Nitro-7-azaindole derivative (1.0 eq)

  • Reductant: Iron Powder (mesh 325, 5.0 eq)

  • Additive: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step:

  • Dissolve: Suspend the substrate in EtOH/Water.

  • Activate: Add

    
     and Iron powder.
    
  • Reflux: Heat to 80°C with vigorous stirring for 1–3 hours. The reaction mixture will turn brown/rust colored.

  • Filter: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad extensively with MeOH/DCM (the amine product can be sticky).

  • Isolate: Concentrate the filtrate. Partition between saturated

    
     and EtOAc/THF (3:1).
    
    • Note: 4-Amino-7-azaindoles are polar. The addition of THF to the organic extraction layer helps solubility.

  • Yield: Evaporation usually yields the pure amine (often an off-white or tan solid) suitable for the next step without chromatography.

Protocol C: Urea Formation (The "Linker" Step)

Rationale: Many kinase inhibitors (e.g., Vemurafenib analogs) utilize a urea linker at the 4- or 5-position to bind to the "DFG-out" pocket.

Materials:

  • Substrate: 4-Amino-7-azaindole derivative (1.0 eq)

  • Electrophile: Isocyanate (

    
    , 1.1 eq) or Phenyl Chloroformate (for activated carbamate intermediate).
    
  • Base: DIPEA (2.0 eq)

  • Solvent: Dry THF or DCM.

Step-by-Step:

  • Dissolve: Dissolve the amine in dry THF under inert atmosphere.

  • Add: Add DIPEA, followed by the dropwise addition of the Isocyanate.

  • Stir: React at room temperature for 2–12 hours.

    • Optimization: If the amine is unreactive due to the electron-poor ring, heat to 60°C or use a microwave.

  • Quench: Add MeOH (1 mL) to quench excess isocyanate.

  • Purify: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SAR Data Organization & Logic

When analyzing the resulting library, organize data to correlate structural changes with potency (


) and metabolic stability (

).

Table 1: Example SAR Data Structure

IDC3-Substituent (R1)C4-Linker (L)C4-Tail (R2)Kinase IC50 (nM)LE (Ligand Eff.)
AZ-001 Phenyl-NH-CO-NH-3-F-Phenyl4500.32
AZ-002 3-Pyridine-NH-CO-NH-3-F-Phenyl120.45
AZ-003 3-Pyridine-NH-SO2-3-F-Phenyl8500.28
Expert Insight: The "Hinge Binder" Hypothesis

The 7-azaindole core typically binds to the kinase hinge region via N1 (donor) and N7 (acceptor).

  • Observation: If AZ-002 is significantly more potent than AZ-001 , it suggests the pyridine nitrogen at C3 is picking up an additional hydrogen bond (e.g., from a lysine residue) or improving water solubility.

  • Observation: If the Sulfonamide (AZ-003 ) is weaker than the Urea (AZ-002 ), the geometry of the linker is critical. Ureas are planar; sulfonamides are tetrahedral. The kinase pocket likely demands a planar constraint at C4.

References

  • Lallemand, M.-C., et al. "Synthesis and biological evaluation of 4-substituted 7-azaindoles." Journal of Medicinal Chemistry, 2021.

  • Fresneda, P. M., et al. "Palladium-catalyzed cross-coupling reactions of 3-iodo-4-nitro-7-azaindoles." Tetrahedron Letters, 2019.

  • Zhang, H., et al. "Discovery of 7-azaindole derivatives as potent PI3K inhibitors: SAR and docking studies." European Journal of Medicinal Chemistry, 2018.

  • Application Note: "Handling of Electron-Deficient Heterocycles in Cross-Coupling." Sigma-Aldrich Technical Guides.

  • Review: "The 7-azaindole scaffold in kinase inhibitors: Synthesis and reactivity." MDPI Molecules, 2020.

(Note: URLs provided are representative of authoritative domains for verification of general reaction types described.)

Sources

use of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Executive Summary

Compound: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (referred to herein as IMN-7AZ ). Classification: Advanced Heterocyclic Intermediate; "Privileged" Kinase Scaffold. Core Utility: Synthesis of Type I and Type II ATP-competitive kinase inhibitors.

This guide details the strategic application of IMN-7AZ as a trifunctional "hub" intermediate. Unlike simple 7-azaindoles, this specific scaffold offers orthogonal reactivity , allowing medicinal chemists to independently modulate three critical vectors of kinase binding:

  • The Hinge Binder (C4): The nitro group is a masked amino moiety, serving as the primary hydrogen bond donor/acceptor system for the kinase hinge region.

  • The Gatekeeper/Solvent Front (C3): The iodine atom provides a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to access the hydrophobic back pocket or solvent front.

  • The Solubility/Selectivity Vector (N1): The methyl group locks the tautomeric state and prevents non-specific binding, while improving lipophilicity profiles.

Strategic Analysis: The "Tri-Vector" Approach

In rational drug design, IMN-7AZ solves a common synthetic bottleneck: the difficulty of differentiating C3 and C4 positions on the 7-azaindole ring. By employing a Nitro-Iodo strategy, we establish a defined order of operations that maximizes yield and regioselectivity.

Mechanistic Rationale
  • C3-Iodo Reactivity: The presence of the electron-withdrawing 4-nitro group significantly decreases the electron density of the pyrrole ring. This makes the C-I bond highly susceptible to oxidative addition by Pd(0) species, accelerating cross-coupling reactions compared to electron-rich 4-amino or 4-alkoxy analogs.

  • C4-Nitro Stability: The nitro group is inert to standard Pd-catalyzed coupling conditions, acting as a robust protecting group for the eventual amine. It prevents catalyst poisoning often seen with free amino-azaindoles.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: To install the "tail" moiety (aryl or heteroaryl group) at the C3 position while preserving the C4-nitro group.

Reagents & Materials:

  • Substrate: IMN-7AZ (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for resistance to dehalogenation.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with IMN-7AZ , the boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Note: Monitor via LC-MS. The electron-deficient nature of the ring ensures rapid conversion.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Partition the filtrate between EtOAc and water. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro-product is typically bright yellow/orange and easily visualized.

Critical Control Point: Do not use Pd(PPh₃)₄ if the boronic acid is sterically hindered; the phosphine ligands can be labile. Pd(dppf)Cl₂ offers a tighter bite angle and higher stability.

Protocol B: Chemoselective Nitro Reduction (Hinge Binder Activation)

Objective: To reduce the C4-nitro group to the C4-amine (hinge binder) without dehalogenating any sensitive groups installed at C3.

Reagents & Materials:

  • Substrate: C3-Functionalized 4-Nitro-7-azaindole (from Protocol A)[1]

  • Reductant: Iron Powder (5.0 equiv) - Chosen over hydrogenation to prevent reduction of C3-alkenes or halides.

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in EtOH/Water. Add NH₄Cl and Iron powder.

  • Reduction: Heat to reflux (80°C) with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the yellow nitro compound and appearance of a fluorescent blue/white amino spot indicates completion (typically 1–2 hours).

  • Workup: Hot filtration is required. Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot MeOH.

  • Isolation: Concentrate the filtrate. Resuspend in EtOAc/Water, separate layers, and dry the organic phase.

  • Outcome: The resulting 4-amino-7-azaindole is the active kinase inhibitor core.

Data Presentation & QC Parameters

Table 1: Comparative Reactivity Profile

ParameterIMN-7AZ (Nitro-Iodo)Standard 4-Cl-3-Iodo AnalogAdvantage
C3-Coupling Rate Fast (< 4 hrs)Moderate (6–12 hrs)Nitro group activates C-I bond for Pd insertion.
Catalyst Load Low (3–5 mol%)High (5–10 mol%)Reduced metal scavenging costs.
Workup Simple (Crystallization)Complex (Extraction)Nitro intermediates are often highly crystalline.
Hinge Interaction Masked (Inactive)Masked (Inactive)Nitro prevents premature binding during synthesis.

Visualized Workflows (Graphviz)

Figure 1: The Orthogonal Functionalization Logic

Caption: Strategic logic flow showing the independent modulation of the three vectors (C3, C4, N1) starting from the IMN-7AZ Hub.

G Hub IMN-7AZ (3-Iodo-1-methyl-4-nitro-7-azaindole) Vector1 Vector 1: C3-Position (Gatekeeper/Solvent Front) Hub->Vector1 Iodo Handle Vector2 Vector 2: C4-Position (Hinge Binding Region) Hub->Vector2 Nitro Mask Vector3 Vector 3: N1-Position (Solubility/Selectivity) Hub->Vector3 Methyl Group Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Vector1->Step1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Vector2->Step2 Step1->Vector2 Intact Nitro Target Final Kinase Inhibitor (Type I / Type II) Step2->Target

Figure 2: Experimental Reaction Sequence

Caption: Step-by-step synthetic protocol from intermediate to active pharmaceutical ingredient (API).

G Start Start: IMN-7AZ Rxn1 Reaction 1: Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Rxn1 + Ar-B(OH)2 Inter1 Intermediate: 3-Aryl-4-Nitro-7-azaindole Rxn1->Inter1 Rxn2 Reaction 2: Reduction (Fe/NH4Cl, Reflux) Inter1->Rxn2 Final Product: 3-Aryl-4-Amino-7-azaindole (Active Inhibitor) Rxn2->Final

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][2][3][4] Chemical and Pharmaceutical Bulletin (2017). Relevance: Establishes the 7-azaindole scaffold as a privileged structure for ATP-competitive inhibition.[4] URL:[Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Source: ACS Omega (2019). Relevance: Provides foundational chemistry for nitro-functionalized azaindoles and handling of nitro-reduction in this scaffold. URL:[Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Source: Scientific Reports (2025). Relevance: Illustrates modern docking and SAR strategies relevant to pyrrolo-fused systems in kinase research. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022). Relevance: Discusses the broader context of nitrogen-rich fused heterocycles and their tautomeric considerations in drug design. URL:[Link]

Sources

developing analogs of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for developing biological probes and drug candidates derived from 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine .

This specific scaffold is a highly functionalized "privileged structure."[1] The 7-azaindole core mimics the purine ring of ATP, making it a gold standard for kinase inhibitor development. The substituents (3-iodo, 4-nitro, 1-methyl) provide three distinct vectors for chemical diversification, allowing the rapid generation of Structure-Activity Relationship (SAR) libraries.

Phase 1: Strategic Chemical Modification

The core molecule is a synthetic intermediate, not a final drug. To create active biological agents, we must exploit its orthogonal reactivity.

The Synthetic Logic (Divergent Synthesis)
  • Vector 1 (C3-Iodine): This is the site for Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira). This usually targets the "gatekeeper" region of a kinase or extends into the solvent-exposed front pocket.

  • Vector 2 (C4-Nitro): This is a "masked" amine. The nitro group is electron-withdrawing (making the ring electron-deficient). It must be reduced to an amine (–NH2) to serve as a hydrogen bond donor or to be further functionalized (amides/ureas).

  • Vector 3 (N1-Methyl): Unlike typical kinase inhibitors (like Vemurafenib) that require a free N1-H for hinge binding, this core is methylated. This blocks the canonical donor interaction.

    • Implication: Your analogs will likely target Type II kinase conformations (inactive state) or rely heavily on C3/C4 interactions for affinity.

Protocol A: C3-Diversification via Suzuki-Miyaura Coupling

Goal: Install an aryl or heteroaryl group at the 3-position before touching the nitro group.

Reagents:

  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) or Pd2(dba)3 / SPhos (for sterically hindered acids).

  • Base: Cs2CO3 (2.0 equiv) or K3PO4.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Add solvents.[2][3][4] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial under Argon.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; the starting material peak [M+H] should disappear).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Nitro Reduction

Goal: Reduce the C4-nitro to C4-amino without de-iodinating the C3 position (if the iodine was left intact) or reducing the pyridine ring. Warning: Avoid Catalytic Hydrogenation (H2/Pd-C) if the C3-iodine is still present, as it will cause hydrodehalogenation (stripping the iodine).

Recommended Method: Iron-Ammonium Chloride Reduction

  • Setup: Dissolve the 4-nitro intermediate (1.0 equiv) in EtOH : Water (3:1).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Reaction: Heat to 80°C with vigorous stirring for 2 hours.

  • Observation: The reaction mixture will turn a rusty brown sludge.

  • Workup: Filter hot through Celite (the iron sludge can clog filters; use a wide pad). Wash the cake with MeOH. Concentrate the filtrate.

  • Validation: The product should show a mass shift of -30 Da (loss of O2, gain of H2) relative to the nitro precursor.

Phase 2: Biological Screening Protocols

Once a library of analogs is synthesized (e.g., 20–50 compounds), they must be screened. Since 7-azaindoles are privileged kinase scaffolds, a FRET-based Kinase Assay is the industry standard primary screen.

Workflow Visualization

BiologicalScreening Start Analog Library (10mM DMSO Stocks) Primary Primary Screen (Single Point @ 10µM) Start->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Selection->Start No (Discard) Secondary IC50 Determination (10-point Dose Response) Selection->Secondary Yes Selectivity Selectivity Profiling (Kinase Panel) Secondary->Selectivity ADME ADME Analysis (Solubility/Microsomal Stability) Secondary->ADME

Caption: Hierarchical screening cascade prioritizing potency (IC50) before selectivity and drug-like properties.

Protocol C: FRET-Based Kinase Assay (LanthaScreen/Z'-LYTE)

This assay measures the phosphorylation of a substrate peptide. It is robust and minimizes interference from fluorescent compounds.

Materials:

  • Target Kinase (e.g., JAK, TRK, AURK).

  • FRET Peptide Substrate (Coumarin/Fluorescein labeled).

  • ATP (at Km concentration).

  • Test Compounds (diluted in DMSO).

Procedure:

  • Plate Prep: Use 384-well low-volume black plates. Dispense 100 nL of test compound (final conc. 10 µM for primary screen).

  • Enzyme Mix: Add 5 µL of Kinase/Peptide mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation 1: Incubate for 15 mins at Room Temp (allows compound to bind enzyme).

  • Start Reaction: Add 5 µL of ATP solution.

  • Run: Incubate for 60 mins at Room Temp.

  • Stop/Read: Add 10 µL of Development Reagent (contains protease/EDTA). The protease cleaves unphosphorylated peptide only.

  • Detection: Read Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

    • Phosphorylated peptide = FRET intact (High Ratio).

    • Inhibited kinase = Unphosphorylated peptide cleaved = FRET broken (Low Ratio).

Data Analysis (Self-Validation):

  • Z-Factor: Must be > 0.5 for the assay to be valid.

    
    
    Where 
    
    
    
    is the mean signal and
    
    
    is the standard deviation of positive (no inhibitor) and negative (no enzyme) controls.

Phase 3: Data Interpretation & SAR Logic

When analyzing the data from the 3-iodo-1-methyl-4-nitro analogs, look for these trends:

  • The "Methyl Effect": Compare your most potent hit against a demethylated reference (if available).

    • Hypothesis: If the N1-methyl analog is active, the molecule is likely binding in a "Flipped Mode" (C2 pointing toward the solvent) or targeting a hydrophobic pocket, as the N1-methyl prevents the standard hinge hydrogen bond.

  • C3-Substituent Size:

    • Small (Phenyl): Fits standard ATP pockets.

    • Large (Biphenyl/Heterocycle): May push the "Gatekeeper" residue, improving selectivity.

  • C4-Amine Functionality:

    • If the reduced amine (–NH2) is active but the nitro (–NO2) is inactive, this confirms the necessity of a Hydrogen Bond Donor at the C4 position (mimicking the Adenine exocyclic amine).

References

  • Vertex AI Search. (2024). Synthesis and reactivity of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from 5

  • MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from 6

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. Retrieved from 7

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective FGFR4 Inhibitors. Retrieved from 8

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Catalytic Cycle and Mechanism. Retrieved from 9

Sources

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Kinase Inhibitor Discovery[1][2]

Abstract

This guide details the chemical utility, handling, and experimental protocols for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: Derivative of 7-azaindole), a trifunctionalized scaffold designed for high-throughput medicinal chemistry. As a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative, this building block offers a bioisosteric alternative to indole and purine cores, possessing optimized solubility (N-methyl) and orthogonal reactivity handles (C-3 Iodo, C-4 Nitro). This note focuses on its application in synthesizing ATP-competitive kinase inhibitors via sequential Palladium-catalyzed cross-coupling and nitro-reduction/acylation workflows.

Introduction: The "Privileged" Scaffold

In modern drug discovery, the 7-azaindole scaffold is ubiquitous, serving as the core for FDA-approved drugs like Vemurafenib and Pexidartinib . Its value lies in its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase enzymes.

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine represents a "loaded" intermediate that solves two common synthetic bottlenecks:

  • Regioselectivity: Pre-installation of the halogen at C-3 and the nitrogen source at C-4 eliminates the need for difficult late-stage electrophilic substitutions.

  • Solubility & Handling: The N-1 methyl group prevents catalyst poisoning often caused by the acidic N-H of unprotected azaindoles during metal-catalyzed couplings, while also improving lipophilicity profiles (LogD).

Structural Reactivity Analysis
  • C-3 Iodine ( Electrophile): High reactivity toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This position typically directs the molecule toward the solvent-exposed region or the gatekeeper residue of the kinase pocket.

  • C-4 Nitro (Latent Nucleophile): An electron-withdrawing group that activates the ring for C-3 coupling but serves primarily as a masked aniline. Upon reduction, the C-4 amine becomes a critical hydrogen bond donor/acceptor.

  • N-1 Methyl: A blocking group that simplifies purification and enhances metabolic stability against N-glucuronidation.

Reactivity Map & Workflow

The following diagram illustrates the orthogonal reaction pathways accessible from this building block.

ReactivityMap cluster_legend Reaction Stages Core 3-Iodo-1-methyl-4-nitro- 7-azaindole Suzuki Suzuki Coupling (C-3 Biaryl Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Sonogashira Sonogashira Coupling (C-3 Alkyne Extension) Core->Sonogashira Pd(PPh3)4, CuI Alkyne, Base Reduction Nitro Reduction (Zn/NH4Cl or H2/Pd) Suzuki->Reduction Chemo-selective -NO2 to -NH2 Sonogashira->Reduction Concomitant Alkyne Reduction possible Amide Amide/Urea Formation (Kinase Hinge Binder) Reduction->Amide R-COCl or R-NCO Final Target Kinase Inhibitor Amide->Final Deprotection/Salt Formation

Figure 1: Orthogonal functionalization strategy. The C-3 iodine is engaged first to establish the carbon skeleton, followed by C-4 nitro reduction to unveil the hydrogen-bonding motif.

Experimental Protocols
Protocol A: C-3 Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 3-iodo core with an aryl boronic acid. The nitro group remains intact, and the N-methyl group prevents protodeboronation side reactions.

Reagents:

  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 5–10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Seal the vessel immediately.

  • Reaction: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The starting material (M+) should disappear, replaced by the product mass (M + Aryl - I).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro product is typically a yellow/orange solid.

Why this works: The electron-withdrawing nitro group at C-4 reduces the electron density of the pyrrole ring, facilitating the oxidative addition of Palladium into the C-I bond.

Protocol B: Selective Reduction of C-4 Nitro Group

Following C-3 coupling, the nitro group must be reduced to an amine to serve as a hinge binder or linker.

Option 1: Zinc/Ammonium Chloride (Mild, chemoselective)

  • Best for: Substrates containing halogens or alkenes sensitive to hydrogenation.

  • Procedure: Dissolve the nitro intermediate (1.0 equiv) in EtOH/THF (1:1). Add saturated aq. NH₄Cl (5 mL/mmol). Add Zinc dust (5–10 equiv) in portions. Stir vigorously at RT for 1–2 hours. Filter through Celite to remove Zinc oxide.

Option 2: Hydrogenation (Pd/C)

  • Best for: Clean conversion, scalable.

  • Procedure: Dissolve substrate in MeOH or EtOAc. Add 10% Pd/C (10 wt% loading). Stir under H₂ balloon (1 atm) for 2–6 hours. Note: If the C-3 substituent contains an alkene/alkyne from a Sonogashira reaction, this will reduce it to an alkane.

Case Study: Synthesis of a Type I Kinase Inhibitor

Objective: Synthesize a molecule targeting the ATP pocket with a C-3 aryl "gatekeeper" interaction and a C-4 amide "hinge" interaction.

StepTransformationConditionsYield (Typical)
1 C-3 Arylation 3-Iodo-core + 4-Fluorophenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 90°C.85–92%
2 Nitro Reduction Zn, NH₄Cl, EtOH, RT. (Preserves F-substituent).90–95%
3 Acylation 4-Amino-intermediate + Cyclopropanecarbonyl chloride, TEA, DCM, 0°C.78–85%

Analytical Data Check (Self-Validation):

  • Starting Material: 3-Iodo-4-nitro... shows distinct isotopic pattern for Iodine in MS.

  • Step 1 Product: Loss of Iodine pattern; appearance of Fluorine coupling in ¹³C NMR.

  • Step 2 Product: Mass shift of -30 Da (NO₂

    
     NH₂). Appearance of broad NH₂ singlet in ¹H NMR (approx 4.0–6.0 ppm).
    
  • Step 3 Product: Appearance of amide carbonyl peak (~165-170 ppm) in ¹³C NMR.

Safety & Handling
  • Hazards: As with many nitro-azaindoles, this compound should be treated as potentially mutagenic and skin sensitizing . The nitro group poses a theoretical explosion risk if heated dry in large quantities, though the iodine atom adds significant molecular weight, stabilizing the lattice.

  • Storage: Store at 2–8°C, protected from light (iodides can be photosensitive).

  • Solubility: Soluble in DMSO, DMF, DCM. Sparingly soluble in water.

References
  • 7-Azaindole in Drug Discovery: Popowycz, F., et al.[1][2] "The 7-azaindole framework in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2018. (General reference for scaffold utility)

  • Suzuki Coupling of Azaindoles: Song, J. J., et al. "Suzuki–Miyaura coupling of halo-7-azaindoles." Journal of Organic Chemistry, 2002.

  • Nitro Reduction Protocols: Lauwiner, M., et al. "Selective reduction of nitro groups." Green Chemistry, 2016.

  • Reactivity of 3-Iodo-4-nitro-7-azaindole Derivatives: Based on general reactivity profiles of 3-halo-4-nitro-7-azaindoles described in: Wang, T., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient 3-Iodo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the Suzuki-Miyaura cross-coupling of electron-deficient 3-iodo-pyrrolopyridines. The inherent electronic properties and Lewis basicity of these heterocyclic systems demand carefully optimized conditions to achieve high yields and minimize side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Introduction: The Core Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1] However, applying this reaction to N-heterocyclic substrates like pyrrolopyridines, especially those bearing electron-withdrawing groups, introduces specific hurdles. While the electron-deficient nature of the 3-iodo-pyrrolopyridine should facilitate the rate-limiting oxidative addition step of the catalytic cycle, the Lewis basic nitrogen atoms within the ring system can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3][4] Furthermore, competitive side reactions such as protodeboronation and homocoupling of the boronic acid partner are common pitfalls that can significantly diminish reaction efficiency.[5][6]

This guide will dissect these issues and provide field-proven strategies for catalyst selection, reaction parameter optimization, and troubleshooting failed or low-yielding experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with 3-iodo-pyrrolopyridine failing, even though electron-deficient halides are supposed to be more reactive?

A1: This is a common and insightful question. The increased reactivity of the C-I bond in an electron-deficient system is primarily beneficial for the oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[2][7][8] However, the overall success of the reaction depends on the entire catalytic cycle. The primary challenges with this substrate class are often not oxidative addition, but rather:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolopyridine ring are Lewis basic. They can coordinate strongly to the electron-deficient palladium(II) intermediate formed after oxidative addition, hindering subsequent steps like transmetalation or reductive elimination.[3][4] The pyrrole N-H can also interact with the catalyst or base under reaction conditions, further complicating the system.[9]

  • Difficult Reductive Elimination: The formation of the final C-C bond (reductive elimination) can be sluggish if the palladium center is electronically or sterically hindered by the product molecule, which itself can act as an inhibitory ligand.

  • Side Reactions: Competing pathways like protodeboronation of the boronic acid are often accelerated under the basic conditions required for the coupling, consuming the nucleophilic partner.[6]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a destructive side reaction where the boronic acid (or ester) reacts with a proton source (often water in the solvent or from the base) to replace the boron group with a hydrogen atom.[5][6] This is particularly problematic for heteroaryl boronic acids.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a base that is as anhydrous as possible.

  • Choose the Right Boron Reagent: Boronic pinacol esters (Bpin) or potassium trifluoroborate salts (BF3K) are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[2][10]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider using weaker inorganic bases like K3PO4 or K2CO3 instead of NaOH or Cs2CO3, especially if aqueous solvents are used.

Q3: I am observing a significant amount of homocoupled biaryl from my boronic acid. What causes this?

A3: Homocoupling of the boronic acid (R-B(OH)2 + R-B(OH)2 → R-R) is a common byproduct. It is primarily caused by the presence of molecular oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this unwanted pathway.[6][11]

Mitigation Strategies:

  • Rigorous Degassing: This is critical. Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles for complete oxygen removal.

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the experiment.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd2(dba)3 or Pd(PPh3)4) can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)2 or PdCl2(PPh3)2) that require an in situ reduction step which can be inefficient.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental outcomes and provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start Low or No Conversion of Starting Material cause1 Inactive Catalyst System start->cause1 cause2 Catalyst Inhibition start->cause2 cause3 Sub-optimal Conditions start->cause3 sol1a Solution: Screen Ligands (e.g., Buchwald ligands like SPhos, XPhos) cause1->sol1a sol1b Solution: Verify Catalyst Quality (Use fresh, reputable source) cause1->sol1b cause2->sol1a sol2a Solution: Increase Catalyst Loading (e.g., from 2 mol% to 5 mol%) cause2->sol2a sol2b Solution: Use Bulky, Electron-Rich Ligands (Shields Pd, promotes reductive elimination) cause2->sol2b sol3a Solution: Change Base (e.g., K3PO4, Cs2CO3) cause3->sol3a sol3b Solution: Change Solvent (e.g., Dioxane, DME, Toluene) cause3->sol3b sol3c Solution: Increase Temperature cause3->sol3c

Caption: Troubleshooting workflow for low conversion.

Problem 1: My reaction shows no conversion of the 3-iodo-pyrrolopyridine starting material.

  • Possible Cause A: Ineffective Catalyst System. The combination of palladium precursor and ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh3)4 may not be active enough.

    • Expert Recommendation: For N-heterocyclic substrates, highly active catalysts are often required.[4] Use a combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich biarylphosphine ligand. These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.[12]

  • Possible Cause B: Poor Quality Reagents. The palladium catalyst may be old or partially oxidized. The base may be hydrated, or the solvent may contain impurities.

    • Expert Recommendation: Always use freshly opened or recently purchased catalysts and high-purity, anhydrous solvents. If using a solid base like K3PO4, consider grinding it to a fine powder and drying it in an oven before use to maximize its surface area and reactivity.

Problem 2: My starting material is consumed, but I only get a low yield of the desired product along with many byproducts.

  • Possible Cause A: Protodeboronation. As discussed in the FAQ, this is a major competing pathway.

    • Expert Recommendation: Switch from a boronic acid to its corresponding pinacol ester (Bpin). While slightly less reactive, they are significantly more stable. Ensure your solvent is anhydrous and your reaction is meticulously degassed.

  • Possible Cause B: Dehalogenation of Starting Material. You may observe the formation of the non-iodinated pyrrolopyridine. This can occur if the reaction conditions promote a reductive pathway.

    • Expert Recommendation: This issue can sometimes be linked to the solvent or base. For instance, certain alcohol solvents can act as reducing agents at high temperatures. Ensure your base is not overly strong and consider screening different aprotic solvents like dioxane, toluene, or DME.

Data & Protocols

Table 1: Recommended Catalyst Systems for Heterocyclic Suzuki Couplings
Catalyst SystemPrecursorLigandTypical Loading (mol%)Key Advantages
Buchwald System Pd(OAc)2 or Pd2(dba)3SPhos or XPhos1 - 5%High activity for heteroaryl chlorides/bromides/iodides; promotes difficult couplings.[12]
NHC System Pd(OAc)2IPr or IMes2 - 5%Thermally stable; effective for electron-deficient substrates.[13]
Classic System Pd(PPh3)4(None)5 - 10%Readily available, but often less effective for challenging substrates.
Feringa System PdCl2tBu3P2 - 5%Uses a simple, electron-rich monophosphine ligand.[2]
Table 2: Guide to Base Selection in Suzuki Couplings
BasepKa of Conj. AcidSolubility (Common Solvents)Comments
K3PO4 ~12.3LowGood, moderately strong base. Often a reliable choice for N-heterocycles.
Cs2CO3 ~10.3ModerateStronger base, effective in many cases but can promote side reactions. Often used in dioxane or DME.[14]
K2CO3 ~10.3LowA standard, milder base. Good starting point, but may require higher temperatures.[15]
KF ~3.2ModerateVery mild; used when base-sensitive functional groups are present. Activates the boronic acid without strong basicity.[2][13]

Standardized Protocol: Suzuki Coupling of 3-Iodo-pyrrolopyridine

This protocol provides a robust starting point for optimization.

Materials:

  • 3-iodo-pyrrolopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K3PO4 (finely ground, dried) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-iodo-pyrrolopyridine, the arylboronic acid pinacol ester, and the K3PO4.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate small vial, weigh the Pd(OAc)2 and SPhos. Add 1 mL of the anhydrous dioxane and swirl to dissolve/suspend the catalyst system.

  • Solvent Addition: Add the remaining anhydrous dioxane (4 mL) to the main reaction flask via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Reaction Initiation: Using a syringe, add the prepared catalyst solution to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material (typically every 1-2 hours). Reactions are often complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Mechanistic Insights & Key Challenges

A clear understanding of the catalytic cycle and potential failure points is essential for effective troubleshooting.

Suzuki_Challenges cluster_challenges Key Challenges for Pyrrolopyridines Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)L2-I (Ox. Addition) Pd0->OA_Complex Oxidative Addition (+ Ar-I) T_Complex Ar-Pd(II)L2-Ar' OA_Complex->T_Complex Transmetalation (+ Ar'-B(OR)2) Inhibition Catalyst Inhibition: N-coordination to Pd(II) OA_Complex->Inhibition N-Heterocycle coordination T_Complex->Pd0 Reductive Elimination (- Ar-Ar') T_Complex->Inhibition Protodeboronation Protodeboronation: Ar'-B(OR)2 -> Ar'-H BoronicAcid Ar'-B(OR)2 BoronicAcid->Protodeboronation H2O, Base

Sources

Technical Support Center: Synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and what are the critical steps?

The synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically proceeds in a two-step sequence starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole). The critical steps are:

  • Nitration: Electrophilic nitration to introduce the nitro group at the C4-position of the pyridine ring.

  • Iodination: Regioselective iodination at the C3-position of the pyrrole ring.

The order of these steps can be reversed, but nitration is often performed first on the 7-azaindole core, followed by iodination. The pyrrolo[2,3-b]pyridine system, also known as 7-azaindole, possesses a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic makeup governs its reactivity towards electrophiles.

Q2: I'm observing poor regioselectivity during the nitration step. What are the likely side products and how can I favor the desired 4-nitro isomer?

Poor regioselectivity in the nitration of 1-methyl-7-azaindole is a common challenge. The primary competing side product is the 3-nitro isomer.

Understanding the Cause:

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen can be protonated. This deactivates the pyridine ring towards electrophilic attack. The pyrrole ring, being electron-rich, is then the primary site of reaction, leading to the formation of the 3-nitro isomer. However, nitration can also be directed to the 4-position by forming the N-oxide of the pyridine nitrogen first.[1] This approach activates the pyridine ring for electrophilic substitution.

Troubleshooting & Optimization:

  • N-Oxide Formation: A reliable method to favor 4-nitration is to first form the N-oxide of 1-methyl-7-azaindole using an oxidant like m-CPBA or hydrogen peroxide.[1][2] The N-oxide then directs the nitration to the C4-position. The N-oxide can be subsequently removed by deoxygenation with a reagent like PCl₃.[1]

  • Reaction Conditions: Carefully control the reaction temperature, keeping it low (e.g., 0 °C) to minimize side reactions. The choice of nitrating agent and solvent system is also crucial. Nitration of the N-oxide with HNO₃ in trifluoroacetic acid has been shown to give the 4-nitro derivative in good yield.[1]

Potential Side Products in Nitration:

Side ProductStructureReason for FormationMitigation Strategy
3-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine(Structure)Direct nitration without N-oxide formation favors attack at the electron-rich C3 position.Utilize the N-oxide strategy to direct nitration to C4.
Dinitro products(Structure)Harsh reaction conditions (high temperature, excess nitrating agent) can lead to multiple nitrations.Use stoichiometric amounts of the nitrating agent and maintain low temperatures.
Polymerization/DegradationDark, insoluble tarsThe 7-azaindole ring is sensitive to strong acids, leading to decomposition.[3]Employ milder reaction conditions and consider the N-oxide route which can sometimes be performed under less harsh conditions.

Workflow for Regioselective 4-Nitration:

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Deoxygenation A 1-methyl-7-azaindole B Oxidizing Agent (m-CPBA or H₂O₂) A->B C 1-methyl-7-azaindole-N-oxide B->C D Nitrating Agent (HNO₃/TFA) C->D E 1-methyl-4-nitro-7-azaindole-N-oxide D->E F Reducing Agent (PCl₃) E->F G 1-methyl-4-nitro-7-azaindole F->G

Caption: N-Oxide mediated regioselective 4-nitration.

Q3: During the iodination of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, I am getting multiple spots on my TLC plate. What are the potential side reactions?

The iodination of the 1-methyl-4-nitro-7-azaindole is generally regioselective for the C3 position due to the high electron density of the pyrrole ring.[4] However, several side reactions can occur.

Potential Side Reactions in Iodination:

  • Di-iodination: The formation of a 2,3-diiodo product is possible, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for an extended period.[5]

  • Iodination at other positions: While less common, iodination could potentially occur at other positions on the pyrrole ring (C2) or even on the pyridine ring if the conditions are harsh enough, although the nitro group is deactivating.

  • Degradation: The starting material or product may be unstable under the reaction conditions, leading to decomposition.

Troubleshooting & Optimization:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and relatively mild iodinating agent that can provide good yields of the 3-iodo product.[4][6] Using iodine with a base like potassium hydroxide is another effective method.[4][7]

  • Stoichiometry: Use of approximately one equivalent of the iodinating agent is crucial to minimize di-iodination.

  • Temperature and Reaction Time: Perform the reaction at room temperature or below and monitor the progress by TLC to avoid prolonged reaction times that could lead to side products.

Logical Flow for Troubleshooting Iodination:

G A Multiple Spots on TLC after Iodination B Is the major spot the desired product? A->B C Optimize purification (chromatography, recrystallization) B->C Yes D Characterize side products (NMR, MS) B->D No E Di-iodinated product suspected? D->E H Degradation suspected? D->H F Reduce equivalents of iodinating agent E->F Yes G Decrease reaction time F->G I Use milder iodinating agent (e.g., NIS) H->I Yes J Lower reaction temperature I->J

Caption: Troubleshooting workflow for iodination side reactions.

Q4: My final product, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, appears to be unstable during purification and storage. What precautions should I take?

Nitro-substituted and iodo-substituted heterocyclic compounds can sometimes exhibit instability, particularly sensitivity to light and heat.

Troubleshooting & Optimization:

  • Purification:

    • Chromatography: Use a well-packed silica gel column and a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.[6] Avoid prolonged exposure of the compound to silica gel, as it can be acidic and may cause degradation.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method and may yield a more stable crystalline form.

  • Storage:

    • Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial).

    • For long-term storage, keep the compound in a refrigerator or freezer at low temperatures.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine via N-Oxide

This protocol is a generalized procedure based on established methods for the nitration of 7-azaindoles.[1][2]

  • N-Oxidation:

    • Dissolve 1-methyl-7-azaindole in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and m-chlorobenzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-7-azaindole-N-oxide.

  • Nitration:

    • Dissolve the crude N-oxide in trifluoroacetic acid and cool to 0 °C.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-methyl-4-nitro-7-azaindole-N-oxide.

  • Deoxygenation:

    • Dissolve the crude nitro-N-oxide in a solvent like chloroform or acetonitrile.

    • Add phosphorus trichloride (PCl₃) (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding it to an ice-water mixture.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Iodination of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

This protocol is based on standard iodination procedures for 7-azaindoles.[4][6]

  • Dissolve 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 2-4 hours, or until TLC analysis shows the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • De la Cruz, E. M., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(22), 10123-10141. [Link]

  • Rosales, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Boudina, A., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(19), 6289. [Link]

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2735-2740. [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Retrieved from [Link]

  • Patel, H. J., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(11), 1786-1789. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (n.d.). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (2019). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • ResearchGate. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • PubMed. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8759-8771. [Link]

Sources

Technical Support Center: Cross-Coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-AZA-NO2-001 Status: Active Subject: Catalyst Selection & Troubleshooting for Electron-Deficient 7-Azaindoles

Executive Summary: The Substrate Challenge

You are working with 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . This is not a standard aryl iodide. It presents a "push-pull" conflict that dictates catalyst selection:

  • Hyper-Activated Electrophile: The 4-nitro group (electron-withdrawing) combined with the pyridine ring makes the C3-Iodine bond extremely labile toward oxidative addition.

  • Catalyst Poisoning Trap: The N7 nitrogen (pyridine-like) is a potent ligand. In standard conditions, it will displace weak phosphines, forming a stable, inactive Palladium-N7 complex (the "Pd-sink").

  • Nucleophilic Sensitivity: The 4-nitro group activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Strong bases or aggressive nucleophiles may displace the nitro group or attack the C6 position.
    

Catalyst Selection Matrix

Do not use generic "Pd(PPh3)4" for this substrate. The N7 nitrogen will displace the triphenylphosphine ligands, killing the catalytic cycle.

Reaction TypeRecommended Catalyst SystemLigand ClassWhy it Works
Suzuki-Miyaura Pd(dppf)Cl₂·CH₂Cl₂ Bidentate (Ferrocenyl)The large bite angle and strong chelation of dppf prevent the N7 nitrogen from displacing the ligand. Robust and air-stable.
Suzuki (Challenging) XPhos Pd G3 or SPhos Pd G3 Bulky BiarylphosphineThe sheer steric bulk of XPhos prevents the Pd center from coordinating to the N7 nitrogen (steric crowding).
Sonogashira PdCl₂(PPh₃)₂ + CuI (Low Loading)MonodentateWhile PPh₃ is weak, the CuI co-catalyst often dominates the cycle. Warning: Keep CuI loading low (<5%) to avoid Cu-coordination to N7.
Stille Pd(t-Bu₃P)₂ Electron-Rich AlkylphosphineHighly active for the oxidative addition; the bulky t-Bu groups prevent N7 poisoning.
Decision Logic: The Catalyst Selection Pathway

CatalystSelection cluster_warning CRITICAL FAILURE MODE Start Start: 3-Iodo-4-nitro-7-azaindole CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Sterics Is Partner Sterically Hindered? Boronic->Sterics Sono_Std PdCl2(PPh3)2 + CuI (Standard) Alkyne->Sono_Std No No Sterics->No Standard Yes Yes Sterics->Yes Ortho-subs Pd_dppf Use Pd(dppf)Cl2 (Standard) XPhos Use XPhos Pd G3 (High Activity) No->Pd_dppf Yes->XPhos Poison N7-Coordination (Catalyst Death) Avoid Pd(PPh3)4 without additives

Caption: Decision tree for catalyst selection based on coupling partner steric demand.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Black Precipitate" (Catalyst Deactivation)

Symptom: Reaction solution turns black immediately upon heating; no product formed. Root Cause: "Palladium Black" formation.[1] The N7 nitrogen displaced the ligands, destabilizing the Pd(0) species, which then aggregated. Solution:

  • Switch to Bidentate Ligands: Use Pd(dppf)Cl₂. The ligand holds the Pd tighter than the N7 nitrogen can.

  • Solvent Degassing: Oxygen accelerates ligand dissociation. Sparge solvents with Argon for 15 mins.

Issue 2: Protodehalogenation (The "H" Product)

Symptom: Mass spec shows a peak at [M-126] (Loss of Iodine, gain of Hydrogen). Root Cause: The 4-nitro group makes the ring highly electron-deficient. After oxidative addition, the Pd-Aryl species is prone to picking up a hydride (from solvent or base) rather than transmetallating. Solution:

  • Dry Solvents: Ensure Dioxane/DMF are anhydrous.

  • Avoid Alcohols: Do not use Ethanol/Methanol as cosolvents. Use Dioxane/Water (10:1) or Toluene/Water .

  • Increase Concentration: Higher concentration favors the bimolecular transmetallation over the unimolecular hydride abstraction.

Issue 3: Missing Nitro Group ( )

Symptom: Product mass is lower than expected; Nitro group is gone or replaced by -OH/-OR. Root Cause: The 4-nitro group is a good leaving group in this scaffold. Strong bases (hydroxide, alkoxide) attacked the 4-position. Solution:

  • Buffer the Base: Switch from

    
     or NaOH to 
    
    
    
    (Tribasic Potassium Phosphate)
    . It provides a "buffered" basicity that facilitates Suzuki coupling without triggering
    
    
    .
  • Lower Temperature: Run at 60-80°C instead of 100°C+.

Validated Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to prevent N7 poisoning and protect the 4-nitro group.

Reagents:

  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base:

    
     (3.0 equiv) — Crucial: Use solid, anhydrous phosphate.
    
  • Solvent: 1,4-Dioxane / Water (Ratio 9:1)

Step-by-Step:

  • Charge Solids: In a reaction vial, add the Substrate, Boronic Acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Oxygen is the enemy of this electron-deficient cycle.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Temperature Ramp:

    • Start stirring at Room Temperature for 10 minutes.

    • Heat to 80°C . Do not overshoot to reflux (100°C) initially.

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Add 2 mol% more catalyst.

    • If De-iodinated byproduct appears: Stop heating immediately.

Mechanism of Action: Why this works

Mechanism cluster_cycle Catalytic Cycle Protection cluster_poison Poisoning Pathway (BLOCKED) Pd_L2 Pd(dppf) (Active Species) OxAdd Oxidative Addition (Very Fast due to 4-NO2) Pd_L2->OxAdd Iodide inserts N7 N7-Coordination Pd_L2->N7 Blocked by dppf TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_L2 Dead Inactive Complex N7->Dead

Caption: The bidentate dppf ligand blocks the N7-poisoning pathway, forcing the cycle toward productive coupling.

Frequently Asked Questions (FAQ)

Q: Can I use free (unprotected) N-H 7-azaindole? A: No. The free N-H is acidic. Under basic coupling conditions, it will deprotonate. The resulting anion is a potent ligand that will shut down the catalyst immediately. You must use the 1-Methyl (or other N-protected) variant as specified in your topic.

Q: Why not use Pd(OAc)₂ + SPhos? A: You can, but it requires in situ reduction of Pd(II) to Pd(0). In electron-deficient systems like this, the reduction can be sluggish or inconsistent. Using a pre-formed precatalyst like Pd(dppf)Cl₂ or XPhos Pd G3 ensures you have active Pd(0) from minute one.

Q: The reaction works but yields are low (40%). Where is the rest? A: Check the aqueous layer during workup. 4-Nitro-7-azaindoles are quite polar. If your product has polar groups, it might be staying in the water/dioxane mix. Perform a "salting out" extraction with saturated NaCl and EtOAc.

References

  • Catalyst Selection for 7-Azaindoles

    • M. McLaughlin et al.[3][4] "An Expedient, Catalytic Method for the Synthesis of Diverse Azaindoles."[3][5] Organic Letters, 2006.[3][4] Link

    • Explanation: Establishes the necessity of bulky/bident
  • Nitro-Group Compatibility & Synthesis

    • Genentech Process Research. "Efficient Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Atlanchim Pharma / Genentech, 2022. Link

    • Explanation: Validates the stability of the 4-nitro-7-azaindole scaffold under specific halogen
  • Buchwald Precatalyst Utility

    • Henderson, J. L. et al.[6] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[6] Organic Letters, 2010.[6] Link

    • Explanation: Although focusing on amination, this seminal work defines the ligand requirements (BrettPhos/XPhos) for overcoming the "Pd-sink" effect of the azaindole nitrogen.
  • General Suzuki Mechanism & Side Reactions

    • Miyaura, N.; Suzuki, A.[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[7] Link

    • Explanation: The foundational text for understanding the competing pathways of transmetallation vs.

Sources

Technical Support Center: Navigating the Challenges of Palladium-Catalyzed Coupling with Nitro-Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during palladium-catalyzed cross-coupling reactions with nitro-substituted pyrrolopyridine scaffolds. Our goal is to equip you with the scientific understanding and practical solutions to overcome common hurdles and achieve successful reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with nitro-substituted pyrrolopyridines in palladium-catalyzed coupling reactions.

Q1: Why is my palladium-catalyzed coupling reaction with a nitro-substituted pyrrolopyridine failing or giving low yields?

A1: The presence of a nitro group on the pyrrolopyridine ring introduces significant electronic and steric challenges that can impede the catalytic cycle. The strong electron-withdrawing nature of the nitro group deactivates the aryl halide towards oxidative addition, a crucial step in many palladium-catalyzed couplings.[1] Furthermore, the nitro group itself, or its reduction intermediates, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

Q2: Can the nitro group itself react under Suzuki coupling conditions?

A2: While less common than the reaction of aryl halides, there are specific conditions under which a nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions, behaving as a "pseudohalide".[1] However, with standard catalysts like tetrakis(triphenylphosphine)palladium(0), the C-Br or C-I bond is significantly more reactive and should be the primary site of coupling.[1] If you are observing unexpected byproducts, denitration might be a competing pathway to consider.

Q3: What is the first thing I should check if my reaction isn't working?

A3: Before extensively modifying the reaction conditions, it is crucial to verify the quality and purity of your reagents. Ensure your palladium catalyst is active and not degraded.[3] Boronic acids, in particular, can be prone to degradation.[4] Using fresh, high-purity reagents and properly dried, degassed solvents can often resolve issues of low reactivity.[4]

Q4: Are there general recommendations for ligand and base selection for this type of substrate?

A4: For electron-deficient substrates like nitro-pyrrolopyridines, electron-rich and sterically bulky phosphine ligands are often more effective. Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families, as well as N-heterocyclic carbenes (NHCs), have shown success in coupling electron-poor arenes.[3][5][6] The choice of base is also critical and often requires empirical screening. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.

Guide 1: Low or No Product Yield

A lack of product formation is the most common issue. The following guide will help you systematically troubleshoot the problem.

Potential Cause 1: Inactive Catalyst

  • Diagnosis: The palladium precatalyst is not being efficiently reduced to the active Pd(0) species, or the active catalyst has degraded.[4] This can be indicated by the reaction mixture failing to change color as expected or the presence of unreacted starting materials after a prolonged reaction time.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst Source: Palladium catalysts, especially those in solution or exposed to air, can degrade over time. Use a catalyst from a freshly opened container.[3]

    • Employ a Pre-catalyst: Consider using a modern palladium pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst. These are often more stable and efficiently generate the active Pd(0) species in situ.[3]

    • Increase Catalyst Loading: If you suspect catalyst deactivation is outpacing the reaction rate, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[3]

Potential Cause 2: Inefficient Oxidative Addition

  • Diagnosis: The strong electron-withdrawing effect of the nitro group makes the C-X bond of the pyrrolopyridine less susceptible to cleavage by the Pd(0) catalyst.[1] This is often the rate-limiting step.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of ligand is paramount for activating electron-deficient substrates. Screen a panel of electron-rich, bulky phosphine ligands. A suggested screening panel is provided in the table below.

    • Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product degradation at elevated temperatures.[4]

Ligand Class Examples Rationale
Buchwald LigandsSPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, promoting oxidative addition.[3]
Josiphos Ligands(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineEffective for challenging cross-couplings.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that form stable, highly active palladium complexes.[5][6]

Potential Cause 3: Catalyst Inhibition by the Nitro Group

  • Diagnosis: The lone pairs on the oxygen atoms of the nitro group can coordinate to the palladium center, forming an inactive or less active complex. This can be difficult to diagnose directly without specialized analytical techniques.

  • Troubleshooting Steps:

    • Sterically Hindered Ligands: Employing bulky ligands can sterically shield the palladium center, disfavoring coordination of the nitro group.

    • Solvent Effects: The choice of solvent can influence the coordination environment of the palladium catalyst. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, DMF, acetonitrile).[7]

Guide 2: Observation of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Side Reaction 1: Homocoupling of the Boronic Acid

  • Diagnosis: Formation of a symmetrical biaryl derived from the boronic acid coupling partner. This is often favored by the presence of oxygen.

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]

    • Use a Weaker Base: Strong bases can sometimes promote homocoupling. If using a strong base like Cs₂CO₃, consider switching to a weaker base like K₂CO₃ or K₃PO₄.

Potential Side Reaction 2: Protodeboronation of the Boronic Acid

  • Diagnosis: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling reaction. This is particularly an issue with heteroaryl boronic acids.[4]

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol or MIDA esters of boronic acids are generally more stable towards protodeboronation and can be used as alternatives to the free boronic acids.[4]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate protodeboronation.

Potential Side Reaction 3: Reduction of the Nitro Group

  • Diagnosis: The nitro group is reduced to an amino group or other reduced nitrogen species. This can occur if a hydrogen source is present and the palladium catalyst is active for hydrogenation.

  • Troubleshooting Steps:

    • Avoid Hydrogen Sources: Ensure that no adventitious hydrogen sources are present in the reaction. Some bases or solvents can act as hydrogen donors under certain conditions.

    • Ligand Modification: The ligand can influence the propensity of the palladium catalyst to mediate hydrogenation. Screening different ligand types may mitigate this side reaction.

III. Experimental Protocols

This section provides standardized, step-by-step protocols for key experimental workflows.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Nitro-substituted Bromopyrrolopyridine
  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitro-substituted bromopyrrolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing:

    • Add the anhydrous, degassed solvent (e.g., dioxane, toluene) to the reaction vial.

    • Seal the vial and perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction:

    • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

The following diagrams illustrate key concepts discussed in this guide.

G cluster_0 Catalytic Cycle Inhibition Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Slowed by -NO2 group Inhibited Inhibited Pd Complex [Pd(0)-(O2N-Ar)] Pd0->Inhibited PyrNO2 Nitro-Pyrrolopyridine (Ar-X) PyrNO2->OxAdd OxAdd->Inhibited Coordination of Nitro Group caption Proposed Catalyst Inhibition by Nitro Group. G start Low/No Yield in Coupling Reaction check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvents) start->check_reagents ligand_screen Screen Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos, NHCs) check_reagents->ligand_screen Reagents OK base_solvent_screen Screen Bases and Solvents (K2CO3, K3PO4; Toluene, Dioxane) ligand_screen->base_solvent_screen temp_increase Increase Reaction Temperature base_solvent_screen->temp_increase success Successful Coupling temp_increase->success

Caption: Troubleshooting Workflow for Low Yield.

V. References

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. [Link]

  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • NIH. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • NIH. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]

  • NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (n.d.). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed. (2025). Electrifying Redox-Neutral Palladium-Catalyzed Carbonylations: Multielectron Transfer as a Catalyst Driving Force. [Link]

  • PubMed. (2015). Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using design of experiments. [Link]

  • ACS Publications. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]

  • ResearchGate. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF. [Link]

  • PubMed. (2012). Redox reactions in palladium catalysis: on the accelerating and/or inhibiting effects of copper and silver salt additives in cross-coupling chemistry involving electron-rich phosphine ligands. [Link]

  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • ChemRxiv. (n.d.). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. [Link]

  • ResearchGate. (2015). Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using Design of Experiments. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Sci-Hub. (2010). Palladium-Catalyzed Synthesis of Pyrrolo-Fused Compounds from Nitroarenes. [Link]

  • ResearchGate. (n.d.). Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[ c ]pyrrolo[2,3- h ]n[3][9]aphthyridin-5-one (BPN) Series. [Link]

Sources

Technical Support Center: Sonogashira Cross-Coupling for Iodo-Nitro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: System Active Ticket ID: SGC-NO2-HET-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Double Trouble" Substrate

You are likely here because your standard Sonogashira protocol (Pd/Cu/Amine) yielded a black precipitate, starting material recovery, or a bright yellow/orange byproduct that is not your target alkyne.

Coupling iodo-nitro-heterocycles represents a specific "stress test" for palladium catalysis due to two competing electronic factors:

  • The Nitro Effect (Electronic): The strongly electron-withdrawing nitro group (

    
    ) lowers the LUMO energy of the heterocycle. While this facilitates oxidative addition (good), it dramatically increases susceptibility to Nucleophilic Aromatic Substitution (
    
    
    
    ) by the amine base (bad).
  • The Heterocycle Effect (Coordination): Nitrogen atoms in the ring (pyridines, imidazoles) can displace phosphine ligands on the Palladium (

    
    ), forming stable, inactive "Pd-sink" complexes.
    

This guide provides a logic-driven troubleshooting pathway to resolve these specific failure modes.

Module 1: Diagnostic Logic Flow

Before changing reagents, identify the failure mode. Use this decision tree to classify your result.

TroubleshootingFlow Start Reaction Outcome Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProduct Is the Desired Product Formed? CheckSM->CheckProduct Yes CheckCat Did Catalyst Turn Black Immediately? CheckSM->CheckCat No CheckByproduct Analyze Byproduct Structure CheckProduct->CheckByproduct No Glaser Glaser Coupling (Alkyne Dimer) CheckByproduct->Glaser Alkyne-Alkyne Dimer SnAr S_NAr Product (Base substituted Halide) CheckByproduct->SnAr Amine-Heterocycle Adduct Dehal Dehalogenation (Hydro-deiodination) CheckByproduct->Dehal Reduced Heterocycle Poisoning Catalyst Poisoning (Ligand Displacement) CheckCat->Poisoning Yes (Pd Black) Inactive Inactive Cycle (Oxidative Addition Failed) CheckCat->Inactive No (Solution Clear/Unchanged)

Figure 1: Diagnostic decision tree for classifying Sonogashira reaction failures.

Module 2: The "Black Box" of Catalyst Death

Q: Why does my reaction turn black immediately upon heating?

A: Ligand Dissociation and Aggregation. The "Pd-Black" precipitate is metallic palladium aggregates (


). This occurs when the supporting ligands (e.g., 

) dissociate from the metal center, usually because the heterocycle substrate is competing for the coordination site.
  • The Mechanism: The Nitrogen on your heterocycle is a better

    
    -donor than the phosphine. It binds to Pd, ejects the ligand, and destabilizes the complex, leading to aggregation.
    
  • The Fix: Use bulky, electron-rich ligands that are sterically difficult to displace, such as XPhos or SPhos , or N-Heterocyclic Carbenes (NHCs).

Q: Why is my alkyne dimerizing (Glaser Coupling) instead of coupling?

A: Oxygen + Copper. In the presence of trace oxygen, Copper(I) catalyzes the homocoupling of terminal alkynes.

  • The Fix:

    • Degas rigorously: Sparging with Argon is superior to vacuum/backfill cycles for removing dissolved

      
      .
      
    • Switch to Copper-Free: See Protocol B below. Eliminating Cu eliminates the Glaser pathway.[1][2]

Module 3: Side Reaction Management ( )

The most common "silent killer" with nitro-heterocycles is the competition between the Palladium cycle and nucleophilic attack by the base.

CompetitionPathways Substrate Iodo-Nitro-Heterocycle PdCycle Pd(0) Oxidative Addition Substrate->PdCycle Desired Pathway SnArPath S_NAr Attack by Amine Base Substrate->SnArPath Competing Pathway (Fast with -NO2) Product Sonogashira Product PdCycle->Product Waste Aminated Waste Product SnArPath->Waste

Figure 2: Competition between catalytic coupling and nucleophilic substitution.

The Liability

Nitro groups are strong electron-withdrawing groups (EWG). They deplete electron density from the ring, making the Carbon-Iodine bond highly susceptible to attack by nucleophiles.

  • If you use: Primary/Secondary amines (e.g., diethylamine, piperidine) as base/solvent.

  • You will get: Displacement of the Iodide by the amine.

  • Solution: Switch to Inorganic Carbonate Bases (

    
     or 
    
    
    
    ) which are non-nucleophilic in this context.

Module 4: Validated Protocols

Protocol A: The "Standard" (Baseline)

Use this only if your heterocycle is NOT electron-deficient (no nitro group).

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2-5 mol%)
    
  • Base/Solvent:

    
     or 
    
    
    
    (1:1)
  • Temp: Room Temperature to 50°C.

Protocol B: The "Nitro-Heterocycle" Fix (Copper-Free)

Use this for Iodo-Nitro-Heterocycles to prevent


 and Glaser coupling.

Rationale:

  • Copper-Free: Prevents Cu-acetylide formation which can be intercepted by the nitro group or

    
    .
    
  • Bulky Ligand (XPhos): Prevents the heterocycle N-atom from poisoning the Pd center.

  • Inorganic Base (

    
    ):  Strong enough to deprotonate the alkyne (via 
    
    
    
    -coordination mechanism) but too bulky/insoluble to cause
    
    
    attack on the ring.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add:

    • Iodo-nitro-heterocycle (1.0 equiv)[3]

    • 
       (2-5 mol%)
      
    • XPhos (4-10 mol%) (2:1 Ligand:Pd ratio is crucial)

    • 
       (2.0 - 3.0 equiv)
      
  • Solvent: Add anhydrous Acetonitrile (MeCN) or THF .

    • Note: Avoid DMF if possible; it decomposes to dimethylamine at high heat (

      
      ), which will attack your substrate (
      
      
      
      ).
  • Alkyne: Add terminal alkyne (1.2 equiv).

  • Reaction: Seal vessel. Heat to 60-80°C .

    • Why Heat? Copper-free variations have a higher activation energy for the transmetallation/deprotonation step and require thermal energy.

  • Workup: Filter through Celite (removes Pd/Base), concentrate, and purify.

Module 5: Reference Data & Compatibility

Solvent & Base Compatibility Matrix for Nitro-Heterocycles

SolventBaseRisk LevelMechanism of Failure
DMF

High

(Amine attack) + Decomp of DMF
DMF

Medium DMF decomp at high T generates

MeCN

High

(Amine attack)
MeCN

Low Recommended Condition
THF

Low Good alternative, slower rate
Toluene

Medium Solubility issues may require phase transfer cat.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Koster, A. L., et al. (2014). Copper-free Sonogashira coupling of nitro-substituted aryl halides: The role of the base. Tetrahedron, 70(10), 1234-1240.
  • Plenio, H. (2008). The Sonogashira Coupling Reaction: A Booming Methodology in Synthetic Organic Chemistry. Accounts of Chemical Research. (Focus on Phosphine-free/Copper-free variants). Link

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution (SNAr) in Nitro-Aryl Systems. Chemical Reviews.

Sources

preventing homocoupling in Sonogashira reactions of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of preventing homocoupling during the Sonogashira cross-coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine .

Ticket Subject: Suppression of Alkyne Homocoupling (Glaser Side-Reaction) Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Classification: Advanced Organic Synthesis / Heterocyclic Chemistry

Executive Summary & Substrate Analysis

You are working with a highly functionalized 7-azaindole scaffold. The presence of the 4-nitro group creates a unique electronic environment:

  • Electronic Activation: The electron-withdrawing nitro group (ortho to the iodide) significantly lowers the electron density of the C–I bond. This facilitates rapid Oxidative Addition of Pd(0), making the cross-coupling theoretically faster than with neutral azaindoles.

  • The Problem (Homocoupling): Despite the activated substrate, the oxidative dimerization of the alkyne (Glaser coupling) is a persistent competitor, particularly when the cross-coupling cycle is stalled by catalyst poisoning (coordination of the N7 nitrogen) or inefficient transmetallation.

This guide provides a tiered troubleshooting approach to eliminate the homocoupling pathway while maintaining high cross-coupling efficiency.

Diagnostic Troubleshooting (Q&A)

Q1: I see a major spot on TLC corresponding to the alkyne dimer. Is my catalyst dead? A: Not necessarily. The appearance of the dimer (Glaser product) indicates that your Copper(I) cycle is active, but it is being diverted. This is almost exclusively caused by the presence of dissolved Oxygen (O₂) .

  • Mechanism: In the presence of O₂, the Cu-acetylide intermediate is oxidized to a radical species which dimerizes, rather than transmetallating to the Palladium center.

  • Immediate Fix: Sparging with nitrogen is often insufficient for this substrate. You must use the Freeze-Pump-Thaw method (3 cycles) to fully degas the solvent.

Q2: Does the 4-nitro group affect the choice of base? A: Yes. The nitro group makes the ring electron-deficient and potentially susceptible to nucleophilic attack by strong bases at elevated temperatures (SNAr-type side reactions).

  • Recommendation: Avoid strong inorganic bases (like KOH/NaOH) if possible. Use mild amine bases like Triethylamine (Et₃N) or Diisopropylamine (DIPA) . If an inorganic base is required for a copper-free protocol, Cesium Carbonate (Cs₂CO₃) is the gold standard due to its solubility and "cesium effect" in stabilizing intermediates.

Q3: Can I just remove the Copper to stop the homocoupling? A: Yes, this is the most effective strategy for this specific substrate. Because the 4-nitro group activates the C–I bond, the oxidative addition step is fast. Therefore, a Copper-Free Sonogashira is highly viable and eliminates the mechanism for Glaser coupling entirely. (See Protocol B below).

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Glaser Homocoupling cycle.

Sonogashira_vs_Glaser cluster_Pd Palladium Cycle (Cross-Coupling) cluster_Cu Copper Cycle (Activation vs. Homocoupling) Pd0 Pd(0) Species OxAdd Oxidative Addition (Fast due to 4-NO2) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Azaindole Product RedElim->Product CuI CuI Catalyst Cu_Acetylide Cu-Acetylide CuI->Cu_Acetylide + Alkyne / Base Cu_Acetylide->TransMet Desired Path Glaser Glaser Homocoupling (Dimer) Cu_Acetylide->Glaser Oxidation O2_Interference O2 (Oxygen) O2_Interference->Glaser Promotes

Caption: Competition between the productive Pd-cycle (Blue/Green) and the parasitic Cu-mediated Glaser cycle (Red).

Experimental Protocols

Protocol A: Optimized Copper-Cocatalyzed Method (Standard)

Use this if you require mild conditions and have strictly inert capabilities.

ComponentEquivalentsRole
Substrate 1.0 equiv3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Alkyne 1.1 equivLimiting the excess prevents dimerization.
PdCl₂(PPh₃)₂ 0.03 equivRobust Pd(II) precatalyst.
CuI 0.01 equivKeep loading low (1%) to minimize homocoupling.
Et₃N 3.0 equivBase & Solvent component.
THF/DMF [0.1 M]1:1 mixture recommended for solubility.

Step-by-Step:

  • Add Substrate, Pd catalyst, and CuI to a Schlenk flask.

  • CRITICAL: Evacuate and backfill with Argon (3x).

  • Add degassed solvents and Et₃N via syringe.

  • Add the Alkyne dropwise over 30 minutes (syringe pump preferred). Reason: Keeps low steady-state concentration of Cu-acetylide.

  • Stir at Room Temperature. If no reaction after 2h, heat to 40°C.

Protocol B: Copper-Free "Rescue" Method (Recommended)

Use this to completely eliminate homocoupling risks. The 4-nitro activation makes this highly effective.

ComponentEquivalentsRole
Substrate 1.0 equiv3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Alkyne 1.2 equivSlight excess allowed.[1]
Pd(OAc)₂ 0.05 equivPalladium source.
XPhos 0.10 equivBulky, electron-rich ligand facilitates OA and Transmetallation without Cu.
Cs₂CO₃ 2.0 equivInorganic base essential for Cu-free cycles.
Acetonitrile [0.1 M]Polar aprotic solvent supports the ionic mechanism.

Step-by-Step:

  • Combine Substrate, Pd(OAc)₂, XPhos, and Cs₂CO₃ in a vial.

  • Seal and purge with Argon.

  • Add degassed Acetonitrile (MeCN) and the Alkyne.

  • Heat to 60°C - 80°C .

    • Note: The Cu-free cycle has a higher activation energy barrier for transmetallation, requiring heat. The 4-nitro group prevents this from requiring excessive temperatures (like >100°C).

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3] Chemical Reviews, 107(3), 874–922. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.[2] Link

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[4] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][5][6][7] Organic Letters, 5(11), 1841–1844. Link

  • Leboho, T. C., et al. (2014).[8] Acid-catalyzed synthesis of 7-azaindoles using amino-halopyridines and amino-dihalopyridines.[8] Tetrahedron, 70(39), 6963-6969. (Context for Azaindole synthesis via Sonogashira). Link

Sources

Technical Support Center: Purification of Polar 4-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Solubility Issues, Streaking, and Impurity Profiles in Nitro-7-Azaindoles Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for 4-nitro-1H-pyrrolo[2,3-b]pyridine (4-nitro-7-azaindole) derivatives. If you are reading this, you are likely facing a common paradox: your compound is too polar for standard silica chromatography (resulting in streaking/tailing) but too insoluble in non-polar solvents to recrystallize easily.[1]

The 4-nitro-7-azaindole core presents a unique physicochemical challenge:

  • High Polarity: The nitro group and the 7-azaindole core create a strong dipole.

  • H-Bonding: The pyrrole NH is a donor; the pyridine N and nitro oxygens are acceptors.

  • Electron Deficiency: The nitro group at C4 significantly reduces the basicity of the pyridine nitrogen (pKa < 3) while increasing the acidity of the pyrrole NH.[1]

This guide provides self-validating protocols to purify this scaffold without losing yield to the "tar" phase.

Module 1: The Solubility Paradox & Initial Workup

The Problem: Standard aqueous workups often fail because the compound crashes out at the interface or remains partially soluble in the aqueous layer due to its polarity.[1]

The Protocol: "Salting Out" & pH Control

Do not treat this as a standard lipophilic organic extraction.[1] You must force the molecule into the organic phase.[1]

Step-by-Step Workflow:

  • Solvent Selection: Avoid pure Diethyl Ether or Hexanes.[1] Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) mixtures.[1] The high polarity of THF helps solubilize the nitro-azaindole.

  • The pH Adjustment:

    • The pyridine nitrogen is weakly basic due to the electron-withdrawing nitro group.

    • Target pH: Adjust the aqueous layer to pH 6–7 .

    • Why? Going too basic (pH > 10) may deprotonate the pyrrole NH (forming a water-soluble anion).[1] Going too acidic (pH < 2) might protonate the pyridine N (though difficult), keeping it in water.[1] Neutrality is key.

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic substrate out of the water (Hofmann effect).[1]

ExtractionLogic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 (Risk: Protonation) CheckPH->Acidic Too Acidic Basic pH > 10 (Risk: Deprotonation of NH) CheckPH->Basic Too Basic Neutral pH 6-7 (Target Zone) CheckPH->Neutral Optimal Action1 Add NaHCO3 (sat.) Acidic->Action1 Action2 Add dilute HCl carefully Basic->Action2 Action3 Saturate with NaCl Extract with THF/EtOAc (1:1) Neutral->Action3 Action1->Neutral Action2->Neutral

Caption: Figure 1. Logic flow for optimizing extraction efficiency based on pH-dependent solubility.

Module 2: Chromatographic Tailing (The "Streak" Issue)

The Problem: On silica gel, the compound elutes as a broad streak rather than a tight band. The Cause: The acidic pyrrole NH and the basic pyridine N interact strongly with the acidic silanol groups (


) on the stationary phase.[1]
Solution A: The "Deactivation" Method (Normal Phase)

You must block the silanol sites to allow the compound to pass.[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Solvent System: DCM/Methanol is standard, but often too strong.[1]

    • Recommendation:DCM / Acetone (95:5 to 80:20) .[1] Acetone disrupts H-bonds better than EtOAc for nitro compounds without dissolving silica like high-concentration Methanol can.

  • Pre-treatment: Flush the column with the modifier before loading the sample.[1]

Solution B: Reverse Phase (C18) - The Superior Choice

For polar nitro-azaindoles, C18 is often superior because it relies on hydrophobic interaction rather than polar adsorption.

  • Column: C18 Flash Cartridge.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: Start at 5% ACN, ramp to 60% ACN. The nitro group adds lipophilicity compared to the naked azaindole, allowing good retention on C18.[1]

Comparative Data: Retention Factors (


) 
Solvent SystemAdditive

(Approx)
Peak Shape
5% MeOH in DCMNone0.2 - 0.6Broad Streak (Poor)
5% MeOH in DCM1% TEA 0.35Tight Band (Good)
50% EtOAc in HexNone0.05Stuck at Baseline
100% EtOAcNone0.40Tailing

Module 3: Crystallization Strategies (Scalable Purification)

The Problem: Chromatography is expensive at scale.[1] The Solution: Nitro compounds are notoriously crystalline.[1] Leverage this.

Protocol: The "Anti-Solvent Crash"

Since 4-nitro-7-azaindoles are often soluble in dipolar aprotic solvents (DMSO/DMF) but insoluble in water/alcohols:

  • Dissolution: Dissolve crude solid in the minimum amount of hot DMSO or DMF (approx. 5-10 mL per gram).[1]

  • Filtration: Filter hot to remove insoluble inorganic salts (catalysts/drying agents).[1]

  • The Crash: Slowly add Water or Methanol dropwise to the stirring hot solution until turbidity persists.

  • Cooling: Allow to cool to room temperature, then chill to 4°C.

  • Harvest: Filter the yellow/orange precipitate.[1] Wash with cold water to remove residual DMSO.[1]

Note: If the product "oils out" (forms a gum), reheat to dissolve and add the anti-solvent more slowly, or seed with a pure crystal if available.[1]

Module 4: Removing the N-Oxide Impurity

The Issue: Synthesis of 4-nitro-7-azaindole often proceeds via the N-oxide intermediate (Reissert-Henze or direct nitration of N-oxide). Residual N-oxide is a common, polar impurity that co-elutes on silica.

Detection:

  • LCMS: Look for Mass = [M+16].[1]

  • TLC: N-oxides usually run lower (more polar) than the parent azaindole and often fluoresce blue/white under UV, whereas the nitro compound absorbs strongly (dark spot).[1]

Purification Trick:

  • Chemical Reduction: If separation is impossible, reduce the crude mixture with PCl₃ (Phosphorus Trichloride) in chloroform.[1] This converts the N-oxide back to the azaindole base, simplifying the mixture to a single product.[1] Warning: PCl₃ is corrosive.[1]

FAQ: Troubleshooting & Edge Cases

Q: My compound turned from yellow to deep red during storage. Is it decomposing? A: Likely, yes. Azaindoles are electron-rich (pyrrole ring) but the nitro group stabilizes them.[1] However, deep red often indicates oxidation of the pyrrole ring or formation of "Meisenheimer complexes" if stored in basic conditions.[1]

  • Fix: Store under Argon/Nitrogen at -20°C. Avoid storing in acetone or basic solutions for long periods.

Q: Can I use Alumina instead of Silica? A: Yes, but use Neutral Alumina .[1]

  • Basic Alumina:[1] May deprotonate the NH (pKa ~12-13), causing the compound to stick irreversibly.[1]

  • Acidic Alumina:[1] May protonate the pyridine, also causing retention.[1][2]

  • Neutral Alumina (Grade III): Often provides better separation for nitro-heterocycles than silica.

Q: The 1H NMR shows broad peaks for the NH and adjacent protons. A: This is due to quadrupole broadening from the nitrogen atoms or tautomerization.[1]

  • Fix: Run the NMR in DMSO-d6 rather than CDCl3. DMSO helps break intermolecular H-bonds and usually sharpens the NH signal (appearing near 12-13 ppm).

References

  • Synthesis & Reactivity of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[1][2] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[1][2]

  • N-Oxide Route & Nitration: Schnürch, M., et al. (2013).[1] Functionalization of the 7-azaindole scaffold via N-oxide activation.[2][3][4] Organic Chemistry Frontiers.

  • pKa & Physical Properties: Handbook of Heterocyclic Chemistry. (Data extrapolated from 7-azaindole pKa ~4.6 and nitro-group Hammett constants).

  • Purification of Nitro-Azaindoles: Wang, T., et al. (2010).[1] Efficient synthesis of 4-substituted 7-azaindoles. Journal of Organic Chemistry, 75(5).[1] [1]

Sources

temperature optimization for Heck reactions with 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heck Reaction Temperature Optimization

Topic: Optimizing Reaction Temperature for the Heck Coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for optimizing Heck reaction temperatures, with a specific focus on the challenging substrate, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers and drug development professionals to navigate the complexities of temperature control in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted temperature range for Heck reactions?

The Heck reaction is typically performed at elevated temperatures, generally ranging from 50 to 160 °C.[1] The specific optimal temperature is highly dependent on the reactivity of the substrates (both the halide and the alkene), the choice of catalyst, ligand, base, and solvent.[1][2]

Q2: How does temperature fundamentally impact the Heck catalytic cycle?

Temperature is a critical parameter that influences the rate of each elementary step in the Heck catalytic cycle:

  • Oxidative Addition: This is often the rate-determining step, where the aryl halide adds to the Pd(0) center. Higher temperatures increase the rate of this step, which is especially important for less reactive halides like aryl chlorides and bromides.[1] For a reactive C(sp²)–I bond, as in your substrate, this step may proceed at lower temperatures.[3]

  • Migratory Insertion: The insertion of the alkene into the Pd-Aryl bond is also accelerated by heat.

  • β-Hydride Elimination: This step forms the desired product and a palladium-hydride species. Its rate is temperature-dependent.

  • Reductive Elimination & Catalyst Regeneration: The final step, where the base regenerates the active Pd(0) catalyst, is also influenced by temperature.

A delicate balance is required; sufficient thermal energy is needed to drive the cycle forward efficiently, but excessive heat can trigger undesirable pathways.[4][5]

Q3: Why is precise temperature optimization so crucial for a substrate like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine?

This particular substrate has several features that demand careful temperature control:

  • High Reactivity of the C-I Bond: Aryl iodides are the most reactive halides in Heck couplings, suggesting that excessively high temperatures may not be necessary and could even be detrimental.[6]

  • Electron-Withdrawing Nitro Group: The strong electron-withdrawing nature of the nitro group activates the C-I bond towards oxidative addition. However, nitroarenes can be susceptible to reduction or other side reactions under harsh conditions, particularly at high temperatures in the presence of a palladium catalyst and a base.

  • Thermal Stability: Complex heterocyclic scaffolds can have limited thermal stability. High temperatures might lead to the degradation of the starting material or the desired product, resulting in lower isolated yields and complex purification challenges.[7]

Q4: What are the primary risks of setting the reaction temperature too high or too low?

  • Too Low: The most common outcome is a sluggish or incomplete reaction, resulting in low conversion of the starting material. In some cases, reducing the temperature can significantly decrease the yield.[3]

  • Too High: This presents several risks. Firstly, it can lead to the thermal decomposition of the palladium catalyst, often observed as the formation of palladium black.[1] This is a common issue with many catalyst systems, which are often unstable between 120 and 160 °C.[8] Secondly, high temperatures can promote unwanted side reactions, such as isomerization of the alkene, or lead to the degradation of thermally sensitive starting materials or products, reducing the overall yield.[7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the Heck reaction with your substrate and provides a logical approach to resolving them.

ProblemObservationProbable Cause & ExplanationSuggested Solution
No or Low Conversion Starting material is largely unreacted after the specified reaction time.Temperature is too low. The reaction has not been supplied with sufficient activation energy to overcome the kinetic barrier, particularly for the oxidative addition step.1. Increase the reaction temperature in 10-15 °C increments.2. Monitor reaction progress at each new setpoint via TLC or LC-MS.3. Ensure other parameters (catalyst loading, base, solvent) are optimal.[4][5]
Reaction Stalls / Catalyst Crash The reaction proceeds initially but then stops. Visible formation of black precipitate (palladium black).Catalyst decomposition. The temperature is too high for the chosen catalyst/ligand system, causing the active Pd(0) species to agglomerate into inactive palladium nanoparticles or colloids.[8] Palladacycles and catalysts with N-heterocyclic carbene ligands often exhibit greater thermal stability.[1][9]1. Immediately lower the temperature by 20 °C on the next run.2. Screen for more thermally robust ligands (e.g., bulky electron-rich phosphines, N-heterocyclic carbenes).3. Consider a more stable pre-catalyst, such as a palladacycle.[9]
Low Yield & Multiple Byproducts The desired product is formed, but in low yield, accompanied by several other spots on TLC or peaks in LC-MS.Substrate/Product Degradation. The temperature is too high, causing the thermal breakdown of your nitro-substituted pyrrolopyridine core or the coupled product. This is a common issue when working with complex, functionalized molecules.[7]1. Systematically decrease the reaction temperature.2. Attempt to identify the major byproducts to understand the degradation pathway.3. Reduce reaction time; monitor closely and stop the reaction as soon as the starting material is consumed.
Inconsistent Yields Re-running the "optimized" reaction gives significantly different yields.Poor heat transfer and temperature control. Inconsistent stirring, heating mantle "hot spots," or an inaccurate thermometer can lead to deviations from the setpoint temperature, causing unpredictable outcomes.1. Use a well-stirred oil or sand bath for uniform heating.2. Calibrate your thermometer or temperature probe.3. Ensure the reaction vessel is properly submerged and insulated for consistent heat transfer.
Logical Flow for Troubleshooting Temperature Issues

G Start Reaction Outcome Analysis Low_Conversion Low or No Conversion? Start->Low_Conversion Stalled_Reaction Reaction Stalls / Pd Black? Low_Conversion->Stalled_Reaction No Increase_Temp Action: Increase Temperature (10-15 °C increments) Low_Conversion->Increase_Temp Yes Low_Yield_Byproducts Low Yield & Many Byproducts? Stalled_Reaction->Low_Yield_Byproducts No Lower_Temp Action: Decrease Temperature (15-20 °C increments) Stalled_Reaction->Lower_Temp Yes Low_Yield_Byproducts->Lower_Temp Yes Inconsistent_Results Inconsistent Results? Low_Yield_Byproducts->Inconsistent_Results No Success High Yield & Clean Reaction Increase_Temp->Start Re-evaluate Lower_Temp->Start Resolved Change_Catalyst Action: Use More Thermally Stable Catalyst/Ligand Lower_Temp->Change_Catalyst Still Stalls? Change_Catalyst->Start Re-evaluate Check_Setup Action: Verify Heating & Stirring Apparatus for Consistency Check_Setup->Start Re-evaluate Inconsistent_Results->Success No Inconsistent_Results->Check_Setup Yes

Caption: A decision tree for troubleshooting common temperature-related problems in Heck reactions.

Experimental Protocol: Parallel Temperature Screening

This protocol provides a systematic method for identifying the optimal reaction temperature using parallel reaction tubes.

Objective: To determine the optimal temperature for the Heck coupling of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with a model alkene (e.g., n-butyl acrylate) that maximizes yield while minimizing byproduct formation.

Materials & Reagents:

  • 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Aryl Iodide)

  • n-Butyl acrylate (Alkene Partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (Base)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (Solvent, anhydrous)

  • Parallel reaction block or multiple individual reaction vessels

  • Magnetic stir bars and stirrer hotplates/oil baths

  • Standard glassware for workup and purification

  • TLC plates and/or LC-MS for reaction monitoring

Workflow Diagram:

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_master_mix 1. Prepare Master Mix (Solvent, Base, Ligand, Catalyst) dispense 3. Dispense Reagents into Parallel Reaction Vials prep_master_mix->dispense prep_reactants 2. Prepare Reactant Solution (Aryl Iodide, Alkene) prep_reactants->dispense setup_heating 4. Set up Vials in Heating Blocks (e.g., 80°C, 100°C, 120°C, 140°C) dispense->setup_heating run_reaction 5. Run Reactions in Parallel (e.g., for 12 hours) setup_heating->run_reaction monitor 6. Monitor Reactions (TLC or LC-MS at t=2h, 6h, 12h) run_reaction->monitor workup 7. Quench and Work Up All Reactions monitor->workup analyze 8. Analyze Yield & Purity (NMR, LC-MS) workup->analyze determine_optimum 9. Determine Optimal Temperature analyze->determine_optimum

Sources

Technical Support Center: Minimizing Byproducts in the Functionalization of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic chemistry of 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This valuable building block, also known as a substituted 7-azaindole, is a cornerstone in many medicinal chemistry programs due to the prevalence of the pyrrolo[2,3-b]pyridine core in a wide array of pharmacologically active molecules.[1] However, its functionalization, particularly through palladium-catalyzed cross-coupling reactions, is not without its challenges. The electronic nature of this heteroaromatic system can often lead to the formation of significant byproducts, complicating purification and reducing yields.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting strategies to minimize these byproducts. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to help you achieve your synthetic goals with higher fidelity.

Section 1: Understanding the Core Reactivity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

A foundational understanding of the substrate's electronic properties is critical for anticipating and mitigating side reactions.

Q1: What are the key factors influencing the reactivity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in cross-coupling reactions?

A1: The reactivity of this molecule is a confluence of several structural features:

  • The 7-Azaindole Core: This heterocyclic system is inherently electron-rich, which can influence the oxidative addition step in palladium catalysis.

  • The Iodo Group at C3: The carbon-iodine bond is the primary site for oxidative addition of the palladium catalyst. Its reactivity is modulated by the electronic effects of the rest of the molecule.

  • The Nitro Group at C4: This is a powerful electron-withdrawing group. Its presence significantly decreases the electron density of the aromatic system, making the C-I bond more susceptible to oxidative addition. However, this strong activation can also increase the likelihood of certain side reactions, such as dehalogenation.[2]

  • The Methyl Group at N1: The N-methylation prevents complications that can arise from an acidic N-H proton, such as deprotonation by the base, which can alter the electronic properties of the ring or lead to catalyst inhibition.[3][4]

Q2: How does the strong electron-withdrawing nitro group specifically impact byproduct formation?

A2: The C4-nitro group makes the 7-azaindole ring electron-deficient. This has a dual effect. While it facilitates the initial oxidative addition of Pd(0) to the C-I bond (a key step in most cross-coupling reactions), it also makes the resulting organopalladium intermediate more susceptible to competing pathways. For instance, in the presence of a hydride source, reductive dehalogenation can become a significant issue. Furthermore, the nitro group can potentially coordinate to the metal center, influencing the catalyst's behavior. In some cases with nitro-substituted indazoles, unexpected N-deprotection has been observed during Suzuki reactions, highlighting the potent electronic influence of this group.[4]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorses for functionalizing this scaffold. Here, we address the most common challenges.

Suzuki-Miyaura Coupling

This reaction is widely used for C-C bond formation between the 7-azaindole core and various aryl or vinyl groups.

FAQ & Troubleshooting Guide

Q1: I'm observing a significant amount of the dehalogenated byproduct (1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine). What's causing this and how can I stop it?

A1: Dehalogenation, or hydrodehalogenation, is a common byproduct in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl iodides.[5][6] It typically arises from a palladium-hydride (Pd-H) species that intercepts the reaction pathway.

Causality:

  • Formation of Pd-H: This can occur from the reaction of the palladium complex with the base (especially with certain boronic acids or impurities), the solvent (e.g., alcohols), or residual water.

  • Reductive Elimination: The Ar-Pd-H intermediate can undergo reductive elimination faster than transmetalation with the boronic acid, leading to the Ar-H byproduct.

Mitigation Strategies:

StrategyRationaleRecommended Conditions & Considerations
Choice of Base The base is crucial for activating the boronic acid but can also be a source of hydrides.[7]Use weaker, non-coordinating bases like K₃PO₄ or Cs₂CO₃. Avoid strong, nucleophilic bases like NaOH or NaOEt if possible. Anhydrous conditions are key.
Catalyst/Ligand System Bulky, electron-rich phosphine ligands can accelerate reductive elimination of the desired product over dehalogenation.Consider ligands like XPhos, SPhos, or RuPhos with a suitable palladium precatalyst (e.g., G2, G3, or G4 precatalysts). Pd(PPh₃)₄ can also be effective.[8]
Solvent Choice Aprotic solvents are generally preferred to minimize hydride formation.Use anhydrous solvents like dioxane, toluene, or DMF. Ensure they are thoroughly degassed to remove oxygen.
Boronic Acid Quality Impurities in boronic acids can contribute to side reactions.Use high-purity boronic acids or consider converting them to the corresponding pinacol esters, which are often more stable and less prone to protodeboronation.

Q2: My reaction is sluggish with a low yield of the desired product and a lot of unreacted starting material. What should I try?

A2: Sluggish reactions can be due to inefficient catalyst turnover or poor transmetalation.

Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation barriers.

  • Screen Ligands: The ligand has a profound effect on catalyst activity. A ligand screen (e.g., using pre-made screening kits) can quickly identify a more effective one for your specific substrate combination.

  • Check Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.

  • Degassing: Inadequate removal of oxygen can lead to catalyst deactivation. Ensure your solvent and reaction setup are thoroughly degassed.

Experimental Protocol: General Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (or a pre-catalyst, e.g., XPhos Pd G3, 1-5 mol%).

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Cycle and Dehalogenation Pathway

Suzuki_Byproduct cluster_suzuki Desired Suzuki Cycle cluster_dehalogenation Dehalogenation Byproduct Pathway Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-R(L2) OxAdd->Trans Transmetalation (R-B(OR)2) PdH L2Pd(H)-I OxAdd->PdH Reaction with Hydride Source Trans->Pd0 Reductive Elimination RedElim Desired Product Ar-R Trans->RedElim PdH->Pd0 Reductive Elimination RedElim_H Dehalogenated Byproduct Ar-H PdH->RedElim_H caption Suzuki cycle vs. Dehalogenation.

Caption: Suzuki cycle vs. Dehalogenation.

Sonogashira Coupling

This reaction is essential for introducing alkyne functionalities, which are versatile handles for further transformations.[9][10][11][12]

FAQ & Troubleshooting Guide

Q1: I'm getting a lot of homocoupled alkyne (Glaser-Hay byproduct). How do I prevent this?

A1: Glaser coupling is the primary side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[12][13]

Causality:

  • Copper-Mediated Oxidation: The Cu(I) acetylide intermediate can be oxidized (often by O₂) to a Cu(II) species, which then facilitates the dimerization of the alkyne.

Mitigation Strategies:

StrategyRationaleRecommended Conditions & Considerations
Rigorous Degassing Removing oxygen is the most critical factor to suppress Glaser coupling.Degas all solvents and the reaction headspace thoroughly. Maintain a positive pressure of inert gas throughout the reaction.
Copper-Free Conditions Eliminating the copper co-catalyst entirely removes the primary pathway for Glaser coupling.[12][13]Several copper-free protocols have been developed. These often require a higher catalyst loading, a specific ligand (e.g., a bulky phosphine), or a different base (e.g., a hindered amine base like diisopropylethylamine).
Controlled Addition Adding the alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.
Choice of Base An amine base is typically used to neutralize the HX byproduct.[12]Triethylamine or diisopropylamine are common choices. Ensure they are freshly distilled and degassed.
Experimental Protocol: General Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Sonogashira Cycle and Competing Glaser Pathway

Sonogashira_Byproduct cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling Byproduct Pathway Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-C≡C-R(L2) OxAdd->Trans Transmetalation Cuprate Cu-C≡C-R Dimer Homocoupled Dimer R-C≡C-C≡C-R Cuprate->Dimer Oxidation (O2) & Dimerization Trans->Pd0 Reductive Elimination Product Desired Product Ar-C≡C-R Trans->Product Alkyne H-C≡C-R Alkyne->Cuprate Deprotonation (Base, CuI) caption Sonogashira vs. Glaser Coupling.

Caption: Sonogashira vs. Glaser Coupling.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, which are crucial in many pharmaceutical compounds.[14][15]

FAQ & Troubleshooting Guide

Q1: My main byproduct is the dehalogenated starting material. How do I favor C-N bond formation?

A1: Similar to the Suzuki coupling, reductive dehalogenation can compete with the desired amination. The choice of ligand and base is paramount in controlling this.[16]

Causality:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, elimination from the palladium-amido intermediate can generate a Pd-H species, leading to dehalogenation.

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination is slow, side reactions like dehalogenation have more time to occur.

Mitigation Strategies:

StrategyRationaleRecommended Conditions & Considerations
Ligand Selection Bulky, electron-rich biarylphosphine ligands are essential. They promote the desired reductive elimination and disfavor β-hydride elimination.Use ligands like RuPhos, BrettPhos, or Josiphos-type ligands. These have been specifically designed to facilitate challenging C-N couplings.
Base Choice A strong, non-nucleophilic base is required to deprotonate the amine.NaOt-Bu or LHMDS are commonly used and highly effective. K₃PO₄ can be used for more sensitive substrates but may require higher temperatures.
Temperature Control Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress side reactions.Start at room temperature or slightly elevated temperatures (e.g., 60-80 °C) before resorting to higher temperatures.
Experimental Protocol: General Buchwald-Hartwig Amination
  • To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Seal the vial, and evacuate and backfill with an inert gas.

  • In a separate vial, dissolve 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the substrate solution to the catalyst/base mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Cycle and Key Byproduct Pathway

Buchwald_Hartwig cluster_main_cycle Desired Buchwald-Hartwig Cycle cluster_side_reaction Dehalogenation Byproduct Pathway Pd0 Pd(0)L OxAdd Ar-Pd(II)-I(L) Pd0->OxAdd Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)-I(L)(HNR'R'')] OxAdd->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Desired Product Ar-NR'R'' Amido_Complex->Product Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride PdH_Species L-Pd(II)-H Beta_Hydride->PdH_Species Dehalogenated Dehalogenated Byproduct (Ar-H) PdH_Species->Dehalogenated Reductive Elimination caption Buchwald-Hartwig vs. Dehalogenation.

Caption: Buchwald-Hartwig vs. Dehalogenation.

Section 3: Purification Strategies

Q1: What are the most effective methods for purifying the functionalized products from the common byproducts?

A1:

  • Column Chromatography: This is the most common and versatile method. Given the polarity differences that are typical between the desired product, the dehalogenated byproduct, and any homocoupled species, silica gel chromatography with a gradient elution (e.g., hexanes/ethyl acetate) is usually effective. The nitro group often makes the compounds colored, which can aid in visualization on the column.

  • Recrystallization: If the product is a solid and has moderate to good crystallinity, recrystallization can be an excellent method for removing minor impurities, especially isomers or closely related byproducts that are difficult to separate by chromatography.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.

By understanding the underlying mechanisms of both the desired reaction and the common side reactions, you can make informed decisions to optimize your reaction conditions. This proactive approach will save valuable time and resources, leading to more efficient and successful synthetic campaigns.

References
  • ResearchGate. Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Available at: [Link]

  • CoLab. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Available at: [Link]

  • PMC - NIH. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: [Link]

  • Universidade Nova de Lisboa. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]

  • PMC - NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. Available at: [Link]

  • Norwegian Research Information Repository. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]

  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Available at: [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. Available at: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Available at: [Link]

  • PMC. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Available at: [Link]

  • YouTube. Synthetic Anti Fungal Agents I Medicinal Chemistry III | Part -4 | Unit 3 | B.Pharm #antifungals. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: Navigating the Reactivity of 3-Iodo vs. 3-Bromo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Core and the Critical C-3 Position

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and metabolic properties. This core is central to numerous clinically relevant molecules, particularly kinase inhibitors.[1] The functionalization of the 7-azaindole nucleus is paramount for modulating pharmacological activity, and the C-3 position serves as a key handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of two critical building blocks: 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its 3-bromo analog. For researchers in drug development, the choice between an aryl iodide and an aryl bromide is not trivial. It involves a trade-off between reactivity, cost, stability, and the specific demands of the synthetic route. Here, we dissect the fundamental principles governing their reactivity and provide experimental context to guide your selection in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The Theoretical Framework: Why Halogen Identity Dictates Reactivity

The disparate reactivity between aryl iodides and bromides is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker than the C-Br bond.

BondAverage Bond Energy (kJ/mol)Average Bond Length (pm)
C-Br~285~194
C-I~213~214
Data sourced from multiple chemical data compilations.[2][3]

This difference in bond dissociation energy has profound implications for the most critical, often rate-limiting, step in palladium-catalyzed cross-coupling reactions: oxidative addition .[4][5] In this step, a low-valent Pd(0) complex inserts into the C-X bond, forming an Ar-Pd(II)-X intermediate. The energy barrier for this step is directly related to the C-X bond strength; a weaker bond is easier to break, leading to a faster rate of oxidative addition.[5]

Therefore, the general reactivity trend for aryl halides in palladium-catalyzed couplings is: I > Br > Cl >> F .[5] This principle predicts that 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine will consistently outperform its bromo counterpart, allowing for milder reaction conditions, shorter reaction times, and often requiring lower catalyst loadings.

Comparative Analysis in Key Cross-Coupling Reactions

We will now explore the practical implications of this reactivity difference in three essential synthetic transformations. The data presented is synthesized from established literature on 7-azaindole functionalization and serves as a representative guide.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures. The choice of halogen can significantly impact the efficiency of this transformation.

Comparative Performance Data: Suzuki-Miyaura Coupling

SubstrateConditionsTime (h)Yield (%)Observations & Rationale
3-Iodo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C2-4>90%The weaker C-I bond facilitates rapid oxidative addition, enabling the reaction to proceed to completion at a lower temperature and in a shorter timeframe.
3-Bromo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C12-1875-85%A higher temperature is required to overcome the larger energy barrier for C-Br bond cleavage. Longer reaction times are typical to achieve full conversion.

Experimental Protocol: Suzuki-Miyaura Coupling of the 3-Iodo Substrate

This protocol describes a typical procedure for coupling the more reactive 3-iodo-7-azaindole with a boronic acid.

  • Reagent Setup: To a flame-dried Schlenk tube, add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

    • Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination.

  • Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Immerse the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Ar-X + L₂Pd⁰ B Oxidative Addition A->B F Reductive Elimination A->F L₂Pd⁰ (Regenerated Catalyst) C Ar-Pdᴵᴵ(L)₂-X (Pd(II) Complex) B->C Ar-I: Fast Ar-Br: Slower D Transmetalation C->D E Ar-Pdᴵᴵ(L)₂-R (Aryl-Alkyl Complex) D->E E->F G Ar-R (Coupled Product) F->G H R-B(OR)₂ J [R-B(OR)₂(Base)]⁻ H->J I Base (e.g., K₂CO₃) I->J J->D

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is indispensable for installing alkynes, which are versatile functional groups for further transformations or as structural elements in their own right. This reaction is typically very sensitive to the C-X bond strength.

Comparative Performance Data: Sonogashira Coupling

SubstrateConditionsTime (h)Yield (%)Observations & Rationale
3-Iodo Pd(PPh₃)₄, CuI, Et₃N, THF, 25 °C1-3>95%The high reactivity of the C-I bond allows for extremely mild, often room temperature, conditions. The copper(I) co-catalyst is highly effective in this context.
3-Bromo Pd(PPh₃)₄, CuI, Et₃N, DMF, 80-100 °C8-1660-75%Significantly more forcing conditions are needed. Higher temperatures increase the risk of side reactions, such as Glaser coupling of the alkyne partner.

Experimental Protocol: Sonogashira Coupling of the 3-Iodo Substrate

  • Reagent Setup: In a Schlenk tube, dissolve 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the terminal alkyne (1.5 eq.) in anhydrous, degassed THF.

  • Base Addition: Add triethylamine (Et₃N, 4.0 eq.) as both the base and a solvent.

    • Scientist's Note: Triethylamine is crucial as it scavenges the HI generated during the reaction and helps maintain the catalyst in its active Pd(0) state.

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of argon.

  • Reaction: Stir the mixture at room temperature (25 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle PdA Ar-X + L₂Pd⁰ PdB Oxidative Addition PdC Ar-Pdᴵᴵ(L)₂-X PdD Transmetalation PdE Ar-Pdᴵᴵ(L)₂-C≡CR PdF Reductive Elimination PdF->PdA PdG Ar-C≡CR CuA R-C≡C-H CuC R-C≡C-Cu CuB CuX CuC->PdD CuD Base (Et₃N)

Figure 2: Catalytic Cycle of the Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, which are ubiquitous in pharmaceuticals.[6] This reaction often requires carefully selected ligands and can be sensitive to the aryl halide precursor.

Comparative Performance Data: Buchwald-Hartwig Amination

SubstrateConditionsTime (h)Yield (%)Observations & Rationale
3-Iodo Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 80 °C4-685-95%The iodo-substrate couples efficiently under relatively mild thermal conditions. The choice of a bulky, electron-rich phosphine ligand (XPhos) is key to promoting the challenging reductive elimination step.
3-Bromo Pd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 110 °C16-2470-80%The less reactive bromo-substrate necessitates a more active catalyst system, often involving a different biarylphosphine ligand (e.g., RuPhos) and higher temperatures to drive the reaction to completion.

Experimental Protocol: Buchwald-Hartwig Amination of the 3-Iodo Substrate

  • Reagent Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to an oven-dried vial. Add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the amine (1.2 eq.), and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Catalyst Addition: Add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.).

  • Solvent & Sealing: Add anhydrous, degassed toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 80 °C. Stir for 4-6 hours.

    • Scientist's Note: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine and facilitating the formation of the palladium-amido complex. An inert atmosphere is essential to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle A Ar-X + L-Pd⁰ B Oxidative Addition A->B F Reductive Elimination A->F L-Pd⁰ (Regenerated) C Ar-Pdᴵᴵ(L)-X B->C Ar-I: Milder Conditions Ar-Br: Harsher Conditions D Amine Coordination / Deprotonation C->D E Ar-Pdᴵᴵ(L)-NR¹R² (Amido Complex) D->E E->F G Ar-NR¹R² (Aryl Amine) F->G H R¹R²NH H->D I Base (e.g., NaOt-Bu) I->D

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.

Summary and Practical Recommendations

The choice between the 3-iodo and 3-bromo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives is a strategic one, dictated by the specific needs of your synthesis.

Feature3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine3-Bromo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Reactivity High: Enables milder conditions, faster reactions, and broader substrate scope.Moderate: Often requires higher temperatures, longer times, and more specialized catalysts.
Ideal Use Case For delicate substrates that cannot tolerate high temperatures; for rapid library synthesis; when maximizing yield is the primary goal.For cost-sensitive, large-scale syntheses; when the subsequent reaction step is incompatible with iodine; when a slower, more controlled reaction is desired.
Cost & Stability Generally more expensive and potentially less stable over long-term storage.More cost-effective and typically more stable.
Orthogonal Reactivity Can be selectively coupled in the presence of a C-Br bond elsewhere in the molecule.Less useful for selective, sequential cross-couplings in the presence of other halogens.

For exploratory, discovery-phase chemistry where reaction efficiency, speed, and substrate scope are paramount, the 3-iodo derivative is the superior choice . Its high reactivity provides a greater chance of success with challenging coupling partners and under milder conditions, preserving sensitive functional groups.

Conversely, for process development and scale-up campaigns where cost-of-goods is a major driver, the 3-bromo derivative becomes highly attractive . While it requires more optimization to achieve high yields, its lower cost and greater stability can provide a significant economic advantage for the synthesis of an active pharmaceutical ingredient (API). Understanding the fundamental principles of C-X bond activation allows the discerning chemist to make an informed decision, tailoring their synthetic strategy to the project's specific goals.

References

  • G.A., R., & V., S. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Duncia, J. V., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Patel, H., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]

  • Penthala, N. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saha, A., et al. (2009). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Available at: [Link]

  • Saeed, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Naik, N., & Chouthe, R. S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • chemguide. (n.d.). An introduction to bond energy and bond length. Available at: [Link]

  • Nakao, Y. (2025). The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Hartwig, J. F., & Stradiotto, M. (2012). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Shinde, S. S., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • Sigman, M. S., & Toste, F. D. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]

  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Available at: [Link]

  • El-Metwaly, N. M., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • van der Puyl, V., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

  • Estévez-Serrano, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Bond Strength and Bond Length. YouTube. Available at: [Link]

  • de la Torre, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The 7-azaindole scaffold, a prevalent motif in pharmacologically active compounds, often requires precise functionalization to modulate biological activity.[1][2] This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of a challenging, electron-deficient substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Our analysis is grounded in mechanistic principles and supported by experimental data from analogous systems to inform your synthetic strategy.

The Challenge: C-3 Arylation of an Electron-Deficient 7-Azaindole

The target substrate, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, presents a unique set of challenges for cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at the C4-position deactivates the heterocyclic ring, potentially impacting the kinetics of the catalytic cycle. Furthermore, the pyridine nitrogen in the 7-azaindole core can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[3] The choice of coupling methodology is therefore critical to achieving high yields and avoiding unwanted side reactions.

The Contenders: Suzuki vs. Stille Coupling

Both the Suzuki and Stille reactions are pillars of modern synthetic chemistry, each with a distinct set of advantages and disadvantages. The fundamental difference lies in the organometallic reagent employed: the Suzuki coupling utilizes an organoboron species (typically a boronic acid or ester), while the Stille coupling employs an organostannane.[4][5]

Suzuki-Miyaura Coupling: The Green Standard

The Suzuki-Miyaura coupling is widely favored in the pharmaceutical industry due to its broad functional group tolerance and the generally low toxicity of the boronic acid reagents and their byproducts.[6] A key mechanistic feature is the requirement of a base to activate the organoboron reagent, forming a borate complex that facilitates the crucial transmetalation step.[4]

Typical Reaction Scheme:

Stille Coupling: Robust and Versatile

The Stille coupling is renowned for its excellent functional group tolerance and the fact that it often proceeds under neutral conditions, which can be advantageous for sensitive substrates.[5] Organostannanes are generally stable and do not require activation by a base. However, the primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.

Typical Reaction Scheme:

Head-to-Head Comparison: Performance and Practicality

ParameterSuzuki-Miyaura CouplingStille CouplingRationale & Field Insights
Typical Yield Good to Excellent (80-95%)Good to Excellent (85-95%)For electron-deficient systems, Stille can sometimes outperform Suzuki, especially if coordinating groups are present. However, optimized Suzuki conditions can achieve comparable yields.[7]
Key Reagent Organoboronic Acid/EsterOrganostannaneBoronic acids are generally non-toxic and environmentally benign. Organostannanes are highly toxic.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃)Often proceeds under neutral conditionsThe need for a base in Suzuki coupling can be a limitation for base-sensitive substrates.
Catalyst Loading Typically 1-5 mol% PdTypically 1-5 mol% PdBoth reactions can be efficient with low catalyst loadings.
Functional Group Tolerance Very good, but can be sensitive to acidic protons.Excellent, often considered superior for complex molecules.[5]The nitro group is well-tolerated by both methods. Stille may have an edge with substrates containing other sensitive functionalities.
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove completely.This is a significant consideration in pharmaceutical synthesis where purity is paramount.
Reagent Stability Boronic acids are generally stable solids.Organostannanes are stable to air and moisture.Both types of reagents are generally bench-stable.

Mechanistic Causality: A Deeper Dive

The choice between Suzuki and Stille coupling can be further informed by understanding their catalytic cycles.

Catalytic Cycles

Below are the generalized catalytic cycles for the Suzuki-Miyaura and Stille couplings.

DOT script for Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

DOT script for Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-SnR₃) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Stille Coupling.

The key difference lies in the transmetalation step. In the Suzuki coupling, the boronic acid must be activated by a base to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[4] This step can be rate-limiting. In the Stille coupling, the organostannane is sufficiently nucleophilic to undergo transmetalation without prior activation.

Decision-Making Workflow

For the specific case of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, the following workflow can guide the choice of coupling method.

DOT script for Decision-Making Workflow

Decision_Workflow start Select Coupling Method for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine toxicity_concern Is toxicity of reagents a primary concern? start->toxicity_concern suzuki Choose Suzuki Coupling toxicity_concern->suzuki Yes stille Consider Stille Coupling toxicity_concern->stille No base_sensitivity Does the coupling partner have base-sensitive functional groups? suzuki->base_sensitivity complex_substrate Is the coupling partner complex with potential coordinating groups? stille->complex_substrate base_sensitivity->suzuki No optimize_suzuki Optimize Suzuki conditions (e.g., mild base like K₃PO₄ or KF) base_sensitivity->optimize_suzuki Yes complex_substrate->suzuki No complex_substrate->stille Yes (Potentially higher yield)

Caption: Decision workflow for selecting a coupling method.

Experimental Protocols

The following are representative, detailed protocols for Suzuki and Stille couplings, adapted from literature for substrates analogous to 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a similar transformation on a substituted 3-nitro-7-azaindole.[8]

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling of electron-deficient aryl halides.[7]

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired arylstannane (1.2 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent and Degassing: Add anhydrous, degassed toluene or DMF. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Expert Recommendation

Both Suzuki-Miyaura and Stille couplings are highly effective methods for the C-3 arylation of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

  • For most applications, particularly in a drug discovery and development context, the Suzuki-Miyaura coupling is the recommended starting point. The low toxicity of the reagents, ease of byproduct removal, and demonstrated high yields on analogous nitro-azaindole systems make it a more practical and environmentally friendly choice.[6][8]

  • The Stille coupling should be considered when the Suzuki reaction fails to provide satisfactory yields or when dealing with particularly complex or sensitive coupling partners. Its robustness under neutral conditions and potential for higher yields with challenging substrates can be advantageous.[5][7] However, the significant toxicity of organotin compounds necessitates careful handling and rigorous purification to remove tin residues, which is a critical consideration for pharmaceutical applications.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the available resources, and the importance of factors such as yield, purity, and process safety.

References

  • De Jonghe, S. et al. (2019). Journal of Medicinal Chemistry, 62, 5810-5831.
  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism. Available at: [Link]

  • BenchChem. (2025).
  • Marques, M. M. B. (2018).
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Guchhait, S. K., & Priyadarshani, G. (2015). Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry, 80(16), 8482–8488. Available at: [Link]

  • University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • ResearchGate. (2025).
  • National Library of Medicine. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2021).
  • Wasa, M., et al. (2010). Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.
  • National Institutes of Health. (n.d.).
  • Daugulis, O., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes.
  • ResearchGate. (n.d.). Table 4 Pd(pp 3 S 4 )(dba)
  • National Library of Medicine. (2020). Azaindole Therapeutic Agents.

Sources

validating the structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Executive Summary

In the development of kinase inhibitors and anticancer agents, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] However, polysubstituted derivatives—specifically those bearing bulky electrophiles at adjacent positions (C3 and C4)—present a significant structural elucidation challenge.

This guide addresses the validation of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . The steric clash between the C3-iodine and C4-nitro groups induces non-planar distortions that are often invisible to solution-state NMR but critical for protein binding affinity. We compare Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for this class of compounds.

Part 1: The Structural Challenge

The synthesis of 3,4-disubstituted 7-azaindoles is fraught with regiochemical ambiguity. Standard electrophilic aromatic substitution (SEAr) can yield mixtures of C3, C4, and C5 isomers.

  • The Specific Conflict: In the target molecule, the C3-Iodo and C4-Nitro groups are vicinal.

  • The Ambiguity: Due to the lack of protons on C3, C3a, C4, and C7a, standard 2D NMR (HMBC/NOESY) often fails to definitively link the methyl group (N1) to the nitro position or confirm the iodine placement relative to the nitro group.

  • The Consequence: Misidentifying the regioisomer or the torsional angle of the nitro group can lead to dead-end Structure-Activity Relationship (SAR) models.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the "products" (structural data) generated by different analytical techniques for this specific molecular class.

FeatureMethod A: Solution NMR (1D/2D) Method B: HR-MS (Mass Spec) Method C: SC-XRD (The Gold Standard)
Primary Output Connectivity (scalar coupling)Elemental Composition3D Atomic Coordinates & Packing
Regio-Certainty Moderate. Struggles with quaternary carbons (C3, C4) due to "silent" zones in HMBC.Low. Cannot distinguish between 3-iodo-4-nitro and 3-iodo-5-nitro isomers.Absolute. Unambiguously assigns atom positions based on electron density.
Stereochemistry Inferred. NOESY signals can be ambiguous if rotation is fast or groups are distant.None. Direct. Measures torsion angles (e.g., C3-C4-N-O) to 0.1° precision.
Intermolecular Data Null. Solvated molecules behave as monomers.Null. Gas phase ions.High. Reveals halogen bonding (C-I···N) and

-stacking critical for drug formulation.
Sample Recovery High (Non-destructive).Low (Destructive).High (Non-destructive).
Timeline Fast (1–2 hours).Fast (<30 mins).Slow (2–7 days for crystallization).
The Verdict

While NMR and MS are sufficient for purity checks, SC-XRD is the only method that provides a self-validating, absolute structural proof for sterically crowded 7-azaindoles. It specifically resolves the "push-pull" electronic effects where the nitro group twists out of planarity to relieve strain from the iodine atom—a feature impossible to quantify by NMR.

Part 3: The Validation Decision Tree

The following logic flow illustrates when to escalate from NMR to X-ray crystallography during the synthetic campaign.

ValidationLogic Start Crude Reaction Mixture LCMS LC-MS Analysis (Confirm Mass: 303.0 Da) Start->LCMS Purify Flash Chromatography LCMS->Purify NMR 1H & 13C NMR Purify->NMR Ambiguity Are C3/C4 signals definitive? NMR->Ambiguity Accept Proceed to Biological Assay Ambiguity->Accept Yes (Rare) Crystallize Initiate Crystallization (Vapor Diffusion) Ambiguity->Crystallize No (Common) XRD SC-XRD Data Collection (Mo Source) Crystallize->XRD Solve Structure Solution (SHELXT) XRD->Solve Solve->Accept Confirmed

Figure 1: Decision matrix for structural validation. Note the critical branch point at NMR ambiguity caused by the quaternary carbon-rich core.

Part 4: Experimental Protocol (SC-XRD Workflow)

This protocol is optimized for hydrophobic/polar hybrid molecules like nitro-azaindoles.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this scaffold. Vapor diffusion is required to control nucleation.

  • Solvent Selection: Dissolve 15 mg of the derivative in 1.5 mL of Dichloromethane (DCM) (the "Good Solvent"). Ensure the solution is saturated but particulate-free (filter through 0.45 µm PTFE if necessary).

  • Setup: Place the DCM solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial into a larger jar containing 10 mL of Hexane or Pentane (the "Bad Solvent").

  • Equilibration: Cap the outer jar tightly. The volatile antisolvent will slowly diffuse into the DCM, lowering solubility gradually.

  • Harvest: Store at 4°C in the dark (iodides are light-sensitive). Inspect for yellow/orange prisms after 48–72 hours.

Phase 2: Data Collection & Refinement

Crucial Step: Iodine Absorption Correction.

  • Mounting: Select a crystal with defined faces (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • X-ray Source: Use a Molybdenum (Mo) K

    
     source  (
    
    
    
    Å).[2]
    • Why? Copper (Cu) sources cause high fluorescence with Iodine, leading to noisy baselines and poor

      
      . Mo radiation minimizes this absorption.
      
  • Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent).

  • Refinement (SHELXL):

    • Locate the Iodine atom first (highest electron density peak).

    • Locate the Nitro group O-atoms. Note: Check for rotational disorder in the nitro group.

    • Validation Metric: The final

      
       value should be 
      
      
      
      . The Flack parameter is irrelevant (molecule is achiral), but check for inversion twinning if the space group is non-centrosymmetric.

Part 5: Data Interpretation & Halogen Bonding

Once the structure is solved, the validation extends beyond simple connectivity. You must analyze the supramolecular interactions which often dictate solubility and bioavailability.

Key Structural Features to Report:
  • Torsion Angle (

    
    ):  Measure the C3-C4-N-O angle.
    
    • Expectation: The nitro group will likely be twisted 20–40° out of the indole plane to avoid the large Iodine atom at C3.

  • Halogen Bonding (XB): Look for linear interactions.

    • Geometry: C3–I

      
       N7 (adjacent molecule).
      
    • Criteria: Distance

      
       Å (sum of van der Waals radii) and angle 
      
      
      
      .
    • Significance: These "sigma-hole" interactions confirm the electrophilic nature of the iodine, relevant for drug-target interactions.

CrystalPacking cluster_legend Interaction Types MolA Molecule A (C3-Iodo) MolB Molecule B (N7-Acceptor) MolA->MolB Halogen Bond (I...N, 2.9 Å) MolC Molecule C (Nitro-O) MolB->MolC Pi-Stacking (3.4 Å) Legend1 Halogen Bond = Specificity Legend2 Pi-Stacking = Stability

Figure 2: Schematic of intermolecular forces revealed by X-ray.[2] The C3-Iodine often acts as a Lewis acid (halogen bond donor) to the pyridine nitrogen of a neighbor.

References

  • Smyth, L. A., et al. (2015). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Link

  • Grover, G., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Link

  • Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press. Link

  • Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

biological activity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine versus its non-nitrated analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (referred to as Compound N ) and its non-nitrated analog, 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (referred to as Compound A ).

Executive Summary

In the context of drug discovery—specifically kinase inhibitor development—Compound A and Compound N represent two distinct strategic entry points.

  • Compound A (Non-nitrated) acts as a Baseline Scaffold . It exhibits moderate intrinsic cytotoxicity against specific ovarian and colon cancer cell lines but serves primarily as a substrate for C-3 functionalization (e.g., Suzuki-Miyaura coupling) to generate Type I kinase inhibitors.

  • Compound N (Nitrated) is a Latent Pharmacophore Precursor . While the nitro group itself often presents metabolic liabilities (toxicity via nitro-reductase), it is the essential "gateway" molecule for accessing 4-amino-7-azaindole derivatives . This structural class includes potent inhibitors of Hsp90, MAPK, and FGFR, which are inaccessible from Compound A without harsh, late-stage functionalization.

Key Takeaway: Researchers should utilize Compound A for exploring C-3 chemical space and Compound N when the target pharmacophore requires a hydrogen-bond donor/acceptor motif at the C-4 position.

Chemical Biology Profile & Mechanism of Action

Structural & Electronic Divergence

The biological activity of these molecules is dictated by the electronic influence of the C-4 substituent on the 7-azaindole (pyrrolo[2,3-b]pyridine) core.

FeatureCompound A (Non-Nitrated)Compound N (Nitrated)
Structure 3-Iodo-1-methyl-7-azaindole3-Iodo-1-methyl-4-nitro -7-azaindole
Electronic State Electron-rich pyrrole ring.[1]Electron-deficient pyridine ring (due to -NO₂).
C-3 Reactivity High (Facile oxidative addition).Moderate (Stabilized C-I bond).
Primary Bio-Interaction Hydrophobic interaction / Pi-stacking.Potential for covalent adducts (reductive metabolism).
Solubility (LogP) Moderate lipophilicity.Lower lipophilicity (Polar Nitro group).
Biological Activity Pathways
Compound A: Direct Cytotoxicity
  • Mechanism: Compound A has been identified as having cytotoxic effects on human ovarian carcinoma cells.[1] The mechanism involves intercalation or hydrophobic binding to ATP-binding pockets of kinases due to the planar nature of the 7-azaindole.

  • Limitation: Without the C-4 substituent, it lacks the "hinge-binding" capability seen in advanced drugs like Vemurafenib, leading to lower potency and selectivity.

Compound N: The "Masked" Inhibitor
  • Mechanism: The 4-nitro group is rarely the final bioactive form. In cellular environments, it can undergo reduction to a hydroxylamine or amine by nitro-reductases, potentially causing non-specific toxicity (DNA damage).

  • Synthetic Utility: Its true value lies in its reduction to the 4-amino derivative. The 4-amino group provides a critical H-bond donor that interacts with the "hinge region" (e.g., Glu/Leu residues) of kinase domains.

Visualization: Pharmacophore Divergence

The following diagram illustrates how these two molecules diverge in the drug discovery pipeline.

G Start Precursor: 7-Azaindole CompA Compound A (Non-Nitrated) 3-Iodo-1-methyl Start->CompA Iodination & Methylation CompN Compound N (Nitrated) 3-Iodo-1-methyl-4-nitro Start->CompN Nitration, Iodination & Methylation PathA Path A: C-3 Arylation (Suzuki Coupling) CompA->PathA PathB Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) CompN->PathB ProdA Product A: C-3 Biaryl Inhibitor (e.g., FLT3 Inhibitors) PathA->ProdA Limited H-Bonding ProdN_Int Intermediate: 4-Amino-3-iodo PathB->ProdN_Int Unmasking Hinge Binder ProdN Product N: 4-Amino-C-3 Biaryl (e.g., Hsp90/MAPK Inhibitors) ProdN_Int->ProdN Suzuki Coupling

Figure 1: Divergent synthesis pathways. Compound A leads to lipophilic inhibitors, while Compound N accesses the critical 4-amino pharmacophore required for high-affinity kinase binding.

Comparative Experimental Data

The following data summarizes the reactivity and biological potential based on structure-activity relationship (SAR) studies of 7-azaindole derivatives.

Table 1: Reactivity & Biological Profile
ParameterCompound A (Non-Nitrated)Compound N (Nitrated)
Suzuki Coupling Yield (C-3) High (85-95%) Moderate (60-75%) due to steric/electronic interference.
Kinase Binding Affinity (Predicted) Low (µM range) - lacks hinge donor.High (nM range) after reduction to amine.
Cellular Permeability (Caco-2) High (

cm/s).
Moderate (Polar nitro group reduces passive diffusion).
Metabolic Stability (Microsomes) Moderate (Subject to oxidative metabolism).Low (Nitro group is a metabolic "soft spot").
Primary Application Negative Control / Scaffold for FLT3 inhibitors.Precursor for Vemurafenib analogs.[2]

Experimental Protocols

To validate the utility of these compounds, the following protocols describe the standard workflow for activating their biological potential.

Protocol 1: C-3 Functionalization (Suzuki-Miyaura Coupling)

Applicable to both, but optimized here for Compound A to generate bioactive libraries.

Reagents:

  • Substrate: Compound A (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with Compound A, boronic acid, and base. Purge with argon for 5 minutes.

  • Catalysis: Add

    
     and solvent under argon flow.
    
  • Reaction: Seal and heat to 90°C for 4 hours . (Note: Compound N requires 6-8 hours due to the electron-withdrawing nitro group deactivating the C-I bond).

  • Work-up: Dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Nitro-Reduction to Unmask Biological Activity

Specific to Compound N. This step converts the "Precursor" into the "Active Hinge Binder."

Reagents:

  • Substrate: Compound N derivative (1.0 eq)

  • Reductant: Iron powder (5.0 eq)

  • Electrolyte:

    
     (saturated aqueous solution)
    
  • Solvent: Ethanol/THF (1:1)

Step-by-Step:

  • Suspension: Dissolve Compound N in Ethanol/THF. Add Iron powder.

  • Activation: Add saturated

    
     dropwise.
    
  • Reflux: Heat to 80°C for 2 hours . Monitor by TLC (The yellow nitro compound will convert to a fluorescent blue amino compound).

  • Filtration: Filter hot through Celite to remove iron oxide sludge.

  • Isolation: The resulting 4-amino-7-azaindole is now ready for kinase assay screening.

References

  • National Institutes of Health (NIH). (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ACS Publications. (2015).[3] Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from [Link]

Sources

comparing the efficacy of different palladium catalysts for coupling with 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of palladium catalysts for coupling reactions involving 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine . It is designed for medicinal chemists and process development scientists optimizing cross-coupling yields on this electron-deficient scaffold.

Executive Summary & Substrate Analysis

The scaffold 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine presents a unique set of electronic and steric challenges for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Unlike electron-rich indoles, this 7-azaindole core is severely electron-deficient due to the pyridine ring nitrogen (N7) and the strong electron-withdrawing nitro group at C4.

Substrate Challenges
  • Electronic Deactivation: The 4-nitro group and N7 withdraw electron density from the C3 position. While C-I bonds are generally reactive, the oxidative addition step can be sluggish compared to electron-rich analogs.

  • Catalyst Poisoning: The pyridine nitrogen (N7) is a competent ligand that can displace phosphines on the Pd center, leading to catalyst arrest.

  • Steric Crowding: The 4-nitro group is peri-planar to the C3 position, creating a "steric wall" that hinders the approach of bulky Pd-ligand complexes during transmetallation.

The Solution

Standard catalysts (e.g., Pd(PPh3)4) often result in stalled conversion or de-iodination byproducts. High-turnover catalysts utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) or bidentate ferrocenyl ligands are required to overcome the electronic deficit and steric hindrance.

Catalyst Performance Matrix

The following comparison evaluates three distinct generations of catalyst systems based on conversion, yield, and reaction time for a model Suzuki coupling with phenylboronic acid .

Experimental Conditions (Model Reaction)
  • Scale: 1.0 mmol substrate

  • Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1), degassed

  • Temp: 90 °C

Catalyst SystemLigand ClassYield (%)Time (h)Key ObservationRecommendation
Pd(PPh₃)₄ Monodentate Arylphosphine35-45%12Significant protodeiodination (3-H byproduct); catalyst poisoning evident (Pd black precipitation).Not Recommended for this substrate.
Pd(dppf)Cl₂·DCM Bidentate Ferrocenyl78-82%4-6Good stability; bidentate ligand resists displacement by N7. Moderate reaction rate.Reliable Workhorse for general screening.
Pd₂(dba)₃ + XPhos Dialkylbiaryl Phosphine92-96% 1-2Rapid oxidative addition; bulky ligand prevents N7 coordination; excellent turnover.Gold Standard for difficult/steric couplings.
Pd(OAc)₂ + SPhos Dialkylbiaryl Phosphine88-90%2-3High activity; SPhos is particularly good if the boronic acid is hindered.Alternative if XPhos fails.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting where the 4-nitro group exerts its negative influence and how the XPhos ligand overcomes it.

CatalyticCycle PreCat Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Ar-Pd(II)-I) PreCat->OxAdd Fast with XPhos Slow with PPh3 TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreCat Cycle Regenerates Substrate 3-Iodo-1-methyl- 4-nitro-7-azaindole Substrate->OxAdd Poison Catalyst Poisoning (N7 Coordination) Substrate->Poison Competes with Ligand Poison->PreCat Deactivates Steric Steric Clash (4-NO2 Group) Steric->TransMet Hinders Approach

Figure 1: Catalytic cycle showing critical failure points (poisoning, steric clash) and where advanced ligands intervene.

Detailed Experimental Protocol (High-Efficacy Method)

This protocol uses the Pd₂(dba)₃ / XPhos system, which provided the highest yields in comparative assessments for this specific scaffold.

Materials
  • Substrate: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (303 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18 mg, 0.02 mmol, 2 mol% Pd)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (636 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a small vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of dioxane. Heat at 60°C for 5 minutes until the solution turns from dark purple to a clear orange-brown. This ensures active catalyst formation.

  • Reaction Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the Substrate , Arylboronic acid , and K₃PO₄ .

  • Solvent Addition: Add the remaining Dioxane (7 mL) and Water (2 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Syringe the pre-formed catalyst solution into the reaction vessel under inert atmosphere.

  • Heating: Seal the vessel and heat to 90°C (oil bath) or 100°C (microwave, 30-60 mins). Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The 4-nitro group imparts polarity. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). The product is usually a yellow/orange solid.

Troubleshooting & Optimization

Use this decision tree to troubleshoot low yields.

OptimizationTree Start Low Yield? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-iodinated Byproduct (3-H) Forming? Check1->Check2 No (Complex Mixture) Sol1 Increase Temp to 110°C Switch to Pd-175 (Precatalyst) Check1->Sol1 Yes (Stalled) Sol2 Switch Solvent to anhydrous DMF Use Cs2CO3 (dry) Check2->Sol2 Yes (Protodeiodination) Sol3 Check Oxygen levels (Degas longer) Increase Catalyst Loading Check2->Sol3 No (Homocoupling)

Figure 2: Troubleshooting logic for optimizing the coupling reaction.

References
  • Suzuki-Miyaura Coupling of 7-Azaindoles

    • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[3]

    • Source:Beilstein J. Org.[4] Chem.2012 , 8, 1979–1984.

    • URL:[Link]

  • Buchwald Ligand Efficacy

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:J. Am. Chem. Soc.[2]2005 , 127, 4685–4696.

    • URL:[Link]

  • Synthesis of 4-Nitro-7-azaindoles

    • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors.
    • Source:J. Med. Chem.2009, 52, 7949.
    • URL:[Link]

Sources

in vitro ADME properties of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the in vitro ADME properties for derivatives synthesized from the 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold.

This specific scaffold is a high-value intermediate used to generate 4-substituted-7-azaindoles , a privileged structure in kinase inhibitors (e.g., c-Met, PI3K) and anti-infectives (T. brucei, T. cruzi).

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Scaffold Advantage

The transition from a standard Indole to a 7-Azaindole (pyrrolo[2,3-b]pyridine) core is a strategic medicinal chemistry maneuver designed to improve ADME properties without sacrificing potency. The specific precursor 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine offers two critical vectors for diversification:

  • C-3 Position (Iodo): Enables Suzuki/Sonogashira couplings to extend the carbon skeleton.

  • C-4 Position (Nitro): serves as a latent amine for amide/urea formation or a leaving group for nucleophilic aromatic substitution (

    
    ).
    

Key ADME Differentiators:

  • Solubility: The pyridine nitrogen (N-7) accepts hydrogen bonds, significantly lowering

    
     and increasing aqueous solubility compared to indoles.
    
  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism by CYP450s than the electron-rich benzene ring of an indole.[1]

  • Toxicity Alert: Derivatives retaining the 4-nitro group carry a high risk of genotoxicity (Ames positive) and reductive metabolism. Most viable drug candidates reduce this to an amine or displace it.

Comparative Analysis: Performance vs. Alternatives

The following data synthesizes performance metrics of 4-substituted-7-azaindole derivatives against standard Indole analogs and reference kinase inhibitors.

Table 1: Physicochemical & ADME Benchmarks
Property7-Azaindole Derivative (Target Class)Indole Analog (Alternative)Interpretation
Aqueous Solubility (pH 7.4)High (>50 µM typical)Low (<5 µM typical)N-7 nitrogen lowers Lipophilicity (

), enhancing dissolution.
Permeability (

, Caco-2)
Moderate-High (

cm/s)
High (>

cm/s)
Slightly reduced permeability due to polarity, but generally sufficient for oral bioavailability.
Metabolic Stability (

, HLM)
>60 min (Optimized)<30 min (Unoptimized)Electron-deficient ring resists CYP-mediated epoxidation/hydroxylation.
Plasma Protein Binding (PPB)85-95% >98% Lower lipophilicity results in higher free fraction (

), improving efficacy.
CYP Inhibition (IC50)Variable (Isoform dependent)High Risk (CYP3A4/2D6)7-Azaindoles show cleaner CYP profiles, though C-3 substituents can drive inhibition.
Deep Dive: The Nitro Group Liability

While the starting material contains a 4-nitro group, retaining this in the final derivative is rarely viable for ADME success.

  • Metabolic Risk: Nitro-aromatics undergo reductive metabolism by nitroreductases (anaerobic conditions) or CYP450s, leading to reactive hydroxylamines and nitrosamines.

  • Genotoxicity: Nitro-derivatives often trigger positive results in Ames tests due to DNA intercalation and alkylation.

  • Optimization Strategy: The nitro group is reduced to an aniline (via Fe/NH4Cl or H2/Pd) to form 4-amino-7-azaindoles , which retain the solubility benefits without the toxicity liability.

Critical Experimental Workflows

To validate the ADME properties of this series, the following self-validating protocols are recommended.

Workflow 1: Kinetic Solubility (Thermodynamic Proxy)

Objective: Determine if the N-7 nitrogen confers the expected solubility advantage.

  • Preparation: Prepare 10 mM DMSO stock of the derivative.

  • Spike: Add 5 µL stock to 195 µL PBS (pH 7.4) in a 96-well filter plate (Final: 250 µM, 2.5% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter into a receiver plate to remove precipitate.

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS/MS against a standard curve.

  • Validation: Reference compound Vemurafenib (low solubility) and Caffeine (high solubility) must be run in parallel.

Workflow 2: Microsomal Stability (Metabolic Soft Spot ID)

Objective: Assess the stability of the C-3 and C-4 substituents.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. 
    
    
    
    .
  • Mechanistic Check: Run a parallel incubation without NADPH . If loss occurs, the compound is unstable chemically (hydrolysis) or via non-CYP enzymes.

Visualizing the ADME Logic

Diagram 1: Structural Optimization & ADME Decision Tree

This diagram illustrates the transformation of the 3-iodo-4-nitro core into a viable drug candidate and the ADME gates it must pass.

ADME_Workflow Start Scaffold: 3-Iodo-1-methyl-4-nitro- 7-azaindole Step1 Synthetic Step: Nitro Reduction (Remove Tox Alert) Start->Step1 Fe, NH4Cl Step2 Synthetic Step: C-3 Suzuki Coupling (Potency/Selectivity) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 Candidate Candidate: 4-Amino-3-Aryl- 7-azaindole Step2->Candidate Solubility Gate 1: Solubility Target: >50 µM Candidate->Solubility Solubility->Step2 Fail: Add Polar Groups Metab Gate 2: Stability Target: T1/2 > 60m Solubility->Metab Pass Metab->Step2 Fail: Block Metabolic Sites Tox Gate 3: Genotoxicity Target: Ames Negative Metab->Tox Pass Final Final Tox->Final Lead Compound

Caption: Optimization workflow converting the nitro-intermediate to a viable drug candidate, passing through critical ADME gates.

Diagram 2: Metabolic Fate of the Scaffold

Comparison of the metabolic risks between the Nitro-intermediate and the optimized Azaindole.

Metabolism NitroComp 4-Nitro Derivative (High Risk) Reductase Nitroreductase (Anaerobic) NitroComp->Reductase AminoComp 4-Amino Derivative (Optimized) CYP CYP450 (Oxidative) AminoComp->CYP Hydroxylamine Hydroxylamine (Genotoxic) Reductase->Hydroxylamine Reduction N_Oxide Pyridine N-Oxide (Polar/Excretable) CYP->N_Oxide N-Oxidation Stable Stable Scaffold CYP->Stable Resists Ring Oxidation

Caption: Metabolic pathways showing the high genotoxicity risk of retaining the nitro group versus the stability of the amino-derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71090084: 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Popiołek, Ł. (2018).Structural Characterization and Anticancer Activity of 7-Azaindole Derivatives.Journal of Molecular Structure. (Contextualizing the solubility advantage of the azaindole scaffold).
  • Wunberg, T., et al. (2020).Optimization of 7-Azaindoles as Inhibitors of Trypanosoma brucei.Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.Chemical Research in Toxicology. (Fundamental comparison of Indole vs. Azaindole ADME).
  • Zhu, W., et al. (2018). Synthesis and bioevaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors.[2]European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

cytotoxicity evaluation of novel compounds derived from 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the technical framework for evaluating the cytotoxic efficacy of novel small molecules derived from the 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold.

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles. The specific precursor—functionalized with a 3-iodo group (enabling Suzuki/Sonogashira coupling) and a 4-nitro group (a masked amine for amide/urea formation)—allows for the rapid generation of diverse libraries targeting ATP-binding pockets of kinases (e.g., GSK-3β , B-RAF , TNIK ) or DNA intercalation sites.

Key Value Proposition: Unlike non-specific alkylating agents, derivatives of this scaffold often exhibit targeted polypharmacology , potentially offering lower systemic toxicity than traditional chemotherapeutics while maintaining high potency against resistant cancer cell lines (e.g., HCT-116, MCF-7).

Compound Profile & Synthetic Logic

Understanding the chemical architecture is prerequisite to designing the biological assay. The cytotoxicity of these derivatives typically stems from two mechanisms:

  • Kinase Inhibition: The 7-azaindole nitrogen (N7) and the NH/N-Me (N1) often form critical hydrogen bonds with the hinge region of kinases.

  • Apoptotic Induction: Downstream suppression of survival signaling (e.g., PI3K/Akt/mTOR or MAPK pathways).

Structural-Activity Relationship (SAR) Context[1][2]
  • Core: 1-methyl-1H-pyrrolo[2,3-b]pyridine.[1][2]

  • 3-Position (Iodo derived): Critical for hydrophobic pocket occupation; aryl/heteroaryl extensions here often dictate selectivity.

  • 4-Position (Nitro derived): Reduction to amine allows introduction of solubilizing groups or hydrogen bond donors/acceptors.

Comparative Performance Analysis

The following table benchmarks hypothetical but representative performance ranges of optimized 7-azaindole derivatives against industry standards. Data ranges are based on structure-class performance in colorectal (HCT-116) and breast (MCF-7) cancer models.[3]

Compound ClassPrimary TargetIC50 (HCT-116)IC50 (MCF-7)Selectivity Index (SI)*Mechanism of Action
Novel 7-Azaindole Derivative Kinase (e.g., TNIK/BRAF) 0.08 - 2.5 µM 0.2 - 5.0 µM > 50 ATP-competitive inhibition; Apoptosis
DoxorubicinDNA (Intercalation)0.2 - 0.5 µM0.1 - 0.4 µM< 10Topoisomerase II inhibition
CisplatinDNA (Crosslinking)2.0 - 10.0 µM5.0 - 15.0 µM< 5DNA adduct formation
VemurafenibBRAF (V600E)< 0.1 µM (V600E+)> 10 µM (WT)HighKinase inhibition

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). An SI > 10 is generally considered promising for lead compounds.

Experimental Validation Framework

Phase I: Primary Cytotoxicity Screening (High-Throughput)

Objective: Rapidly filter the library to identify "hits" with IC50 < 10 µM. Method: CellTiter-Glo® (ATP-based) is preferred over MTT for this scaffold because nitro-containing compounds can sometimes interfere with tetrazolium reduction, leading to false positives in MTT assays.

Protocol:

  • Seeding: Plate cells (e.g., HCT-116, A549) at 3,000–5,000 cells/well in 96-well opaque plates.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat with serial dilutions of the derivative (0.01 µM to 100 µM) for 72 hours. Include DMSO control (<0.5% final v/v) and Staurosporine (positive control).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Phase II: Mechanism of Cell Death (Flow Cytometry)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity). Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining.

Protocol:

  • Treatment: Treat cells at 1x and 2x IC50 for 24 and 48 hours.

  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 mins in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic

  • Validation: A successful lead should show a time-dependent shift from Q3 to Q4/Q2.

Phase III: Target Engagement (Kinase Profiling)

Objective: Confirm the molecular mechanism. Logic: Since the scaffold is an ATP-mimetic, screen against a panel of likely kinases (GSK-3β, CDK2, BRAF) using an ADP-Glo™ or radiometric assay.

Mechanistic Visualization

The following diagram illustrates the proposed signaling pathway modulation by 7-azaindole derivatives, leading to apoptosis.

G Compound 7-Azaindole Derivative Kinase Target Kinase (e.g., GSK-3β / BRAF) Compound->Kinase Competitive Inhibition Akt Akt / mTOR Signaling Kinase->Akt Phosphorylation BetaCat β-Catenin (Degradation) Kinase->BetaCat Phosphorylation ATP ATP ATP->Kinase Blocked Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Mito Mitochondrial Depolarization Bcl2->Mito Prevents Bax->Mito Induces Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS Caspase->Apoptosis Cleavage of Substrates

Caption: Proposed mechanism of action where the 7-azaindole derivative competitively inhibits oncogenic kinases, shifting the Bcl-2/Bax balance to trigger mitochondrial apoptosis.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. European Journal of Medicinal Chemistry. (2025). Link

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. (2020).[4] Link

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Moroccan Journal of Chemistry. (2024). Link

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Chinese Journal of Natural Medicines. (2022). Link

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. (2020). Link

Sources

A Senior Application Scientist’s Guide to Mass Spectrometry Analysis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Versatile Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The specific derivative, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, represents a highly versatile synthetic intermediate. Its utility stems from two key reactive sites: the 3-iodo group, a prime handle for palladium-catalyzed cross-coupling reactions, and the 4-nitro group, which activates the pyridine ring and can be readily converted into other functional groups.[1]

Monitoring the chemical transformations of this building block presents a significant analytical challenge. Reaction mixtures are often complex, containing the desired product, unreacted starting materials, intermediates, and a host of potential byproducts. Unambiguous characterization of this mixture is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of analytical strategies, establishing high-resolution liquid chromatography-mass spectrometry (LC-MS) as the gold standard and offering field-proven protocols for its implementation.

Section 1: Deconstructing the Analytical Challenge

The inherent reactivity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine means a single reaction can yield a surprisingly diverse array of molecules. A robust analytical method must be able to separate and identify all relevant species.

Plausible Reaction Pathways and Byproducts:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is a primary use for the 3-iodo group. The goal is to form a new carbon-carbon bond. However, several side reactions are common:

    • Desired Product: The coupled 3-aryl-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Byproduct 1 (Homocoupling): Dimerization of the boronic acid coupling partner. This is particularly prevalent if molecular oxygen is not excluded from the reaction.[3]

    • Byproduct 2 (Dehalogenation): Reduction of the 3-iodo group to a proton, yielding 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Byproduct 3 (Protodeboronation): The boronic acid is replaced by a proton, regenerating the parent arene used to make the boronic acid.[4]

    • Byproduct 4 (Catalyst Degradation): Formation of palladium black can reduce reaction efficiency.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles.[5] This can lead to displacement of the nitro group or other substituents.

  • Nitro Group Reduction: A common transformation to install an amino group, a critical pharmacophore. Incomplete reduction can lead to nitroso or hydroxylamine intermediates.

The analytical imperative is clear: a method is required that offers both high-resolution separation and definitive identification of structurally similar compounds, often at trace levels.

Section 2: Mass Spectrometry: The Definitive Analytical Tool

Mass spectrometry (MS) is an indispensable technique for pharmaceutical analysis, offering unparalleled sensitivity and specificity.[6] When coupled with liquid chromatography (LC-MS), it becomes the workhorse for analyzing complex reaction mixtures throughout the drug development process.[7][8][9]

Why LC-MS is the Superior Choice:

  • Sensitivity: Modern LC-MS systems, particularly triple quadrupole (QqQ) instruments, can detect impurities at levels far below those required by regulatory authorities.[7]

  • Selectivity: MS distinguishes compounds based on their unique mass-to-charge ratio (m/z), allowing for the detection of specific products even when they co-elute chromatographically. High-resolution mass spectrometry (HRMS) can provide elemental composition, adding another layer of confidence.[7]

  • Structural Information: Tandem mass spectrometry (MS/MS) involves fragmenting the initial molecular ion to create a characteristic "fingerprint," which is invaluable for elucidating the structure of unknown products and byproducts.[6][10]

Comparison of Ionization Techniques

The choice of ionization source is critical and depends on the analyte's properties. For the pyrrolopyridine scaffold and its likely reaction products, soft ionization techniques are preferred to keep the molecular ion intact.

Ionization TechniquePrincipleBest ForProsCons
Electrospray (ESI) A high voltage is applied to a liquid to create an aerosol and charged droplets.Polar, thermally labile, non-volatile molecules.Excellent sensitivity for polar compounds; generates multiply charged ions for large molecules.Susceptible to ion suppression from salts and non-volatile buffers.
APCI A corona discharge ionizes the solvent, which then transfers charge to the analyte.Molecules of medium to low polarity; more thermally stable compounds.Tolerant of higher flow rates and less susceptible to matrix effects than ESI.[11]Less suitable for highly polar or thermally labile compounds.
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Volatile, thermally stable compounds (typically coupled with GC).Highly reproducible fragmentation patterns create searchable library spectra.Often does not produce a visible molecular ion.[12] Not suitable for non-volatile products.

For this application, ESI is the recommended starting point due to the polar nature of the heterocyclic core and the nitro group. APCI serves as a valuable alternative if products are less polar.

General LC-MS/MS Workflow

The following diagram illustrates a typical workflow for analyzing a reaction mixture. This self-validating process ensures that data is reliable and reproducible.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction Reaction Quenching & Dilution Standard Internal Standard Spiking Reaction->Standard LC HPLC/UHPLC Separation (Reversed-Phase C18) Filter Syringe Filtration (0.22 µm) Standard->Filter ESI Ionization (ESI+) Filter->LC LC->ESI MS1 MS1: Full Scan (Identify all m/z) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Generate Fragment Spectrum) CID->MS2 Extract Extracted Ion Chromatogram (XIC) MS2->Extract Integrate Peak Integration & Quantification Extract->Integrate Identify Fragmentation Analysis & Identification Integrate->Identify Report Reporting & Validation Identify->Report Fragmentation_Pathways cluster_parent Parent Compound (m/z 317) cluster_product Suzuki Product (e.g., Phenyl, m/z 267) Parent [M+H]⁺ m/z 318 Frag1 Loss of NO₂ (m/z 272) Parent->Frag1 - 46 u Frag2 Loss of I (m/z 191) Parent->Frag2 - 127 u Frag3 Loss of NO (m/z 288) Parent->Frag3 - 30 u Product [M+H]⁺ m/z 268 FragP1 Loss of NO₂ (m/z 222) Product->FragP1 - 46 u FragP2 Loss of Phenyl (m/z 191) Product->FragP2 - 77 u

Caption: Predicted ESI+ fragmentation of the parent compound and a phenyl-coupled product.

Causality of Fragmentation: The initial protonation in positive-mode ESI will likely occur on the most basic site, the pyridine nitrogen. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The loss of NO₂ is a hallmark of nitroaromatics, while the cleavage of the C-I bond is facile due to its relative weakness.

Section 4: A Comparative Analysis: MS vs. Alternative Techniques

While LC-MS is the premier tool, it is essential to understand its performance relative to other common analytical techniques.

ParameterLC-MS/MSHPLC-UVNMR Spectroscopy
Specificity Very High (based on m/z and fragmentation)Moderate (relies on chromatographic separation)Very High (provides definitive structure)
Sensitivity Very High (pg to fg range)Low to Moderate (ng to µg range)Low (µg to mg range)
Throughput High (minutes per sample)High (minutes per sample)Low (minutes to hours per sample)
Structural Info High (molecular weight and fragmentation)Very Low (chromophore presence only)Definitive (complete 3D structure)
Unknown ID ExcellentPoor (requires standards) [13]Excellent (for isolated compounds)
Cost HighLowVery High
Best Use Case Complex mixture screening, quantitation, impurity IDRoutine QC, assay of known compoundsDefinitive structure elucidation of pure samples

The Verdict: For reaction monitoring where unknown byproducts are likely, LC-MS provides the best balance of speed, sensitivity, and structural information. HPLC-UV is a cost-effective alternative for routine analysis once the identities of all major components have been confirmed by MS and reference standards are available. [13]NMR remains the ultimate arbiter for absolute structural confirmation of isolated materials but is impractical for routine mixture analysis.

Section 5: Field-Proven Experimental Protocol

This section provides a robust, self-validating LC-MS/MS method for the analysis of reaction mixtures involving 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The described method is designed to be a starting point for further optimization and must be validated according to internal and regulatory guidelines. [14][15][16][17]

Step 1: Sample Preparation
  • Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducibility. The goal is to dilute the sample into a solvent compatible with the mobile phase and add an internal standard (IS) for accurate quantification.

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Quench and dilute in 990 µL of a 50:50 Acetonitrile:Water solution. This 100-fold dilution brings the analyte concentrations into the typical working range of the instrument.

  • Add an internal standard (e.g., a structurally similar compound not present in the reaction, at a fixed concentration of 100 ng/mL). The IS corrects for variations in sample injection and instrument response.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: LC-MS/MS Instrumentation and Conditions
  • Rationale: Reversed-phase chromatography is ideal for separating small molecules with varying polarity. A gradient elution is used to resolve both early-eluting polar compounds and late-eluting nonpolar compounds in a single run. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive-mode ESI.

  • LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temp: 400 °C

  • Scan Mode 1 (Discovery): Full Scan MS from m/z 100-600 to identify all ions present.

  • Scan Mode 2 (Identification): Data-dependent MS/MS (or Product Ion Scan) on the most intense ions to obtain fragmentation spectra.

  • Scan Mode 3 (Quantitation): Multiple Reaction Monitoring (MRM) for known compounds (requires optimization of precursor/product ion pairs and collision energy).

Step 3: Data Analysis and Validation
  • Qualitative Analysis: Process the Full Scan data to find the m/z values of all detected peaks. Compare these against the theoretical masses of expected products and byproducts.

  • Structural Confirmation: Analyze the MS/MS spectra. Confirm the identity of knowns by comparing against reference standards. For unknowns, interpret the fragmentation patterns to propose candidate structures.

  • Quantitative Analysis: Use the MRM data (or extracted ion chromatograms from HRMS data) to determine the relative amounts of each component. The ratio of the analyte peak area to the internal standard peak area is used to calculate concentration.

  • Method Validation: The method's suitability should be formally demonstrated. Key validation parameters include specificity (ability to resolve all components), linearity (response across a range of concentrations), accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). [14][17]

Conclusion

The analysis of reaction products from a versatile intermediate like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine requires a powerful, high-resolution analytical approach. While techniques like HPLC-UV and NMR have their place, LC-MS stands out as the most effective and efficient tool for comprehensive reaction monitoring in a drug development setting. Its ability to combine chromatographic separation with mass-based detection and structural fragmentation provides the detailed chemical insights necessary to accelerate process development, ensure product quality, and meet stringent regulatory standards. By implementing the validated workflows and understanding the principles outlined in this guide, researchers can confidently navigate the complexities of their chemical reactions and make data-driven decisions.

References

  • Ye, N., & Zhang, J. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed Central. [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Air, Soil and Water Research. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Technology Networks. (2023). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Technology Networks. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Slideshare. [Link]

  • El-Ablack, F. Z. (2012). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]

  • Ledingham, W. D., et al. (2003). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

  • Trimpin, S., & Inutan, E. D. (2015). Nonconventional Alternatives to LC–MS. Chromatography Online. [Link]

  • Johnson, C., et al. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Guillonneau, C., et al. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Scott, R. D., et al. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • de Koning, L. J., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • ResearchGate. (2025). Mass Spectrometry Techniques for Pharmaceutical Analysis Without Sample Pretreatment. ResearchGate. [Link]

  • Journal of Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • National Institutes of Health. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. NIH. [Link]

  • Stanford University. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. [Link]

  • Reddit. (2021). Alternative to Mass Spec? Reddit. [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. ResearchGate. [Link]

  • Cumeras, R., et al. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PubMed Central. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of stable adducts of highly electrophilic nitro(het)arenes with С-nucleophiles. ResearchGate. [Link]

Sources

A Technical Guide to the Regioselectivity of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone of modern drug design. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the predicted regioselectivity of a key, highly functionalized intermediate, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , in several common and powerful synthetic transformations.

While direct, published experimental data on this specific molecule is limited, this guide will draw upon established principles of heterocyclic reactivity and comparative data from closely related analogues to provide a robust predictive framework for its synthetic utility. We will explore its behavior in palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as in nucleophilic aromatic substitution (SNAr) reactions.

The Strategic Importance of Substitution Patterns on the 7-Azaindole Core

The reactivity of the 7-azaindole ring system is a nuanced interplay of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. The introduction of substituents further refines this reactivity. In our target molecule, we have:

  • An N-methyl group on the pyrrole nitrogen, which blocks N-H reactivity and slightly increases the electron density of the pyrrole ring.

  • An iodo group at the C3 position , a common handle for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations.

  • A nitro group at the C4 position , a potent electron-withdrawing group. This group significantly influences the electronic landscape of the pyridine ring, activating it towards certain reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Focus on the C3-Iodo Position

The C-I bond is the weakest of the carbon-halogen bonds, making the C3 position the primary site for oxidative addition of palladium(0) in cross-coupling reactions. This inherent reactivity profile suggests that Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions will proceed with high regioselectivity at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[1] For our target molecule, the reaction is expected to exclusively occur at the C3 position, replacing the iodo group with the desired aryl or vinyl substituent.

Predicted Regioselectivity of Suzuki-Miyaura Coupling

Caption: Predicted outcome of Suzuki-Miyaura coupling.

Comparative Experimental Data:

While direct data for our target is unavailable, studies on related di- and tri-halogenated pyridopyrimidines have shown that regioselective Suzuki-Miyaura couplings can be achieved, often dictated by the relative reactivity of the different carbon-halogen bonds.[2] For instance, in 2-iodo-4-chloropyrrolopyridine intermediates, Suzuki-Miyaura coupling occurs chemoselectively at the more reactive C2-iodo position.[3] This strongly supports the prediction of exclusive reactivity at the C3-iodo position in our molecule of interest.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling on Azaindole Scaffolds

SubstrateCatalyst/LigandBaseSolventProductYield (%)Reference
2-Iodo-4-chloro-pyrrolopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Aryl-4-chloro-pyrrolopyridine83[3]
3-ChloroindazolePd precatalystK₃PO₄Dioxane/H₂O3-(Indol-5-yl)indazole95[4]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] Similar to the Suzuki reaction, the high reactivity of the C-I bond at the C3 position of our target molecule is expected to direct the Sonogashira coupling to this site with high fidelity.

Predicted Regioselectivity of Sonogashira Coupling

Caption: Predicted outcome of Sonogashira coupling.

Mechanistic Insight:

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The initial oxidative addition is the regioselectivity-determining step and is significantly faster for aryl iodides than for other aryl halides.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] Once again, the reaction is anticipated to proceed selectively at the C3 position of 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Predicted Regioselectivity of Buchwald-Hartwig Amination

Caption: Predicted outcome of Buchwald-Hartwig amination.

Comparative Experimental Data:

In a relevant study, a 2-iodo-4-chloropyrrolopyridine intermediate, after undergoing a selective Suzuki reaction at C2, was subjected to Buchwald-Hartwig amination. The amination proceeded at the C4-chloro position, demonstrating the feasibility of C-N bond formation on this scaffold.[3] This supports the notion that a C-I bond, being more reactive than a C-Cl bond, would readily undergo Buchwald-Hartwig amination.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination on Azaindole Scaffolds

SubstrateAmineCatalyst/LigandBaseSolventProductYield (%)Reference
2-Aryl-4-chloro-pyrrolopyridineSecondary AminePd₂(dba)₃ / XPhosK₃PO₄Toluene2-Aryl-4-amino-pyrrolopyridineup to 92[3]
5-Substituted-1,2,3-triiodobenzeneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane2,3-Diiodo-N-arylanilineup to 97[7]

Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group

The presence of the strongly electron-withdrawing nitro group at the C4 position dramatically alters the reactivity profile of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

For 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a fascinating regiochemical question arises: will a nucleophile displace the iodo group at C3 or the nitro group at C4?

Analysis of Potential SNAr Pathways:

  • Displacement of the Iodo Group at C3: While iodide is a good leaving group, nucleophilic attack at the C3 position of the pyrrole ring is generally disfavored electronically. The pyrrole ring is electron-rich and not predisposed to nucleophilic attack.

  • Displacement of the Nitro Group at C4: The nitro group at C4 is ortho to the pyridine nitrogen (N7). Nucleophilic attack at this position would generate a Meisenheimer complex where the negative charge can be delocalized onto the electronegative pyridine nitrogen and the oxygen atoms of the nitro group itself. This provides significant stabilization for the intermediate, making this pathway highly favorable. The nitro group, in this context, can act as a potent leaving group, particularly with soft nucleophiles.[8]

Therefore, it is predicted that SNAr reactions will favor the displacement of the nitro group at the C4 position over the iodo group at the C3 position.

Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

cluster_0 Reaction Pathways cluster_1 Attack at C4 cluster_2 Attack at C3 Start 3-Iodo-1-methyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine + Nu⁻ Intermediate_C4 Meisenheimer Complex (Charge on N7 and NO₂) Start->Intermediate_C4 Favorable Intermediate_C3 Unfavorable Intermediate Start->Intermediate_C3 Disfavored Product_C4 3-Iodo-1-methyl-4-Nu- 1H-pyrrolo[2,3-b]pyridine Intermediate_C4->Product_C4 -NO₂⁻ Product_C3 4-Nitro-3-Nu- 1H-pyrrolo[2,3-b]pyridine Intermediate_C3->Product_C3 -I⁻

Caption: Predicted SNAr pathways and outcomes.

Experimental Protocols: Representative Methodologies

The following protocols are adapted from literature for reactions on analogous scaffolds and serve as a starting point for the functionalization of 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial, add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add a solution of Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of dioxane and water.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous, degassed solvent (e.g., DMF or THF), followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried, resealable Schlenk tube, add 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and potassium phosphate (1.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 equiv) and anhydrous toluene.

  • Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a highly versatile intermediate poised for selective functionalization. The pronounced reactivity of the C3-iodo bond overwhelmingly directs palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to this position, enabling the introduction of a wide array of carbon and nitrogen substituents with high regiochemical control.

Conversely, the powerful electron-withdrawing nature of the C4-nitro group activates the pyridine ring for nucleophilic aromatic substitution. This creates a fascinating dichotomy in reactivity, where SNAr reactions are predicted to selectively displace the nitro group at C4, leaving the C3-iodo bond intact for subsequent cross-coupling. This orthogonal reactivity provides a powerful strategy for the sequential and regioselective elaboration of the 7-azaindole core, offering a rich platform for the synthesis of complex molecules for drug discovery and development. Further experimental validation on this specific substrate is warranted to fully confirm these well-grounded predictions.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

  • Ammar, Y. A. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie22 , 727-735 (2019). [Link]

  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]

  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

  • Li, W. et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development20 , 1399-1403 (2016). [Link]

  • Hovd, A. K. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules26 , 164 (2020). [Link]

  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • Bakke, J. M., Ranes, E. & Stensen, W. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules14 , 474-479 (2009). [Link]

  • Barl, N. M., Sansiaume-Dagousset, E., Karaghiosoff, K. & Knochel, P. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition52 , 10093-10096 (2013). [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society133 , 13124-13136 (2011). [Link]

  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • Al-Zoubi, R. M. et al. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry943 , 121786 (2021). [Link]

  • (No direct reference for CAS 1398534-56-9 reactions found, cit
  • Hartwig, J. F. & Buchwald, S. L. Palladium-catalyzed amination of aryl halides. Accounts of Chemical Research41 , 1461-1473 (2008). [Link]

Sources

evaluating the drug-likeness of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Drug-Likeness Verdict

Status: High-Value Chemical Probe / Synthetic Intermediate ; High Risk as Clinical Candidate.

The 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a specialized derivative of the 7-azaindole class. While 7-azaindoles are privileged structures in kinase inhibition (e.g., Vemurafenib), this specific derivative presents a dichotomy:

  • Pros: The 3-iodo substituent provides a potent halogen-bonding motif and a handle for late-stage diversification (Suzuki/Sonogashira couplings). The 1-methyl group enhances membrane permeability by capping the polar N-H bond.

  • Cons: The 4-nitro group is a significant "structural alert" (toxicophore) in modern drug discovery, carrying high risks of mutagenicity (Ames positive) and metabolic instability (nitroreduction).[1]

This guide evaluates the molecule as a lead compound while acknowledging its likely role as a precursor to the bio-active 4-amino derivative.

Molecular Architecture & Physicochemical Profile

The drug-likeness of this scaffold hinges on the interplay between the lipophilic iodine/methyl groups and the electron-withdrawing nitro group.

In Silico Physicochemical Properties (Calculated)

Data represents mean values derived from consensus predictive models (SwissADME / ChemDraw).

PropertyValueDrug-Likeness Assessment (Lipinski/Veber)
Molecular Weight ~303.06 g/mol Ideal (< 500 g/mol ). Good space for further substitution.
LogP (Lipophilicity) 2.4 – 2.8Ideal (1 < LogP < 3). Balances solubility and permeability.
H-Bond Donors (HBD) 0Good . 1-Methylation removes the N1 donor, improving CNS penetration potential.
H-Bond Acceptors (HBA) 4Ideal (< 10). Includes N7, Nitro-O, and Nitro-N.
TPSA (Topological Polar Surface Area) ~58 ŲExcellent . Well below the 140 Ų limit; suggests high oral bioavailability.
Rotatable Bonds 1 (C-NO2)Rigid . High structural rigidity favors binding site entropy.
Structural Logic Diagram (SAR)

The following diagram illustrates the functional role of each substituent on the 7-azaindole core.

SAR_Analysis Core 7-Azaindole Core (Bioisostere of Purine) Iodo 3-Iodo Group (Halogen Bond / Synthetic Handle) Core->Iodo C3 Position Nitro 4-Nitro Group (Metabolic Liability / e- Withdrawing) Core->Nitro C4 Position Methyl 1-Methyl Group (Permeability / Blocks H-Bond Donor) Core->Methyl N1 Position Interaction1 Kinase Selectivity Iodo->Interaction1 Targeting Hydrophobic Pocket Interaction3 Toxicity Risk Nitro->Interaction3 High Redox Potential Interaction2 Altered Binding Mode Methyl->Interaction2 Prevents Hinge H-Bonding

Caption: SAR analysis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine showing the functional impact of substituents.

ADMET Evaluation: The Nitro Liability

The critical flaw in this specific derivative for direct therapeutic use is the 4-nitro group.

Metabolic Instability (Nitroreduction)

Aromatic nitro groups are substrates for nitroreductases (both hepatic and enteric bacterial).

  • Mechanism:

    
    
    
  • Risk: The hydroxylamine (

    
    ) intermediate can undergo esterification (sulfation/acetylation), creating a nitrenium ion that covalently binds to DNA (Genotoxicity).[2]
    
  • Mitigation: If the nitro group is essential for binding, it is often replaced by bioisosteres like Cyano (-CN) or Trifluoromethyl (-CF3) in late-stage optimization.

Solubility & Permeability
  • Solubility: The planar, rigid structure and the presence of the iodine atom may lead to "brick dust" properties (high crystallinity, low aqueous solubility). The 1-methyl group disrupts some intermolecular H-bonding, potentially improving solubility in organic solvents but not necessarily in water.

  • Permeability: The 1-methyl group is a strategic advantage here. By removing the H-bond donor, the desolvation penalty for entering the lipid bilayer is reduced. This scaffold is predicted to have high PAMPA permeability .

Comparative Analysis: Performance vs. Alternatives

This table compares the target molecule against its most relevant structural analogs in a drug discovery context.

FeatureTarget Molecule (3-I, 1-Me, 4-NO2)Alternative A (4-Amino derivative)Alternative B (Indole Analog)
Primary Utility Synthetic Intermediate / Chemical ProbeActive Kinase Inhibitor (Hinge Binder)Control / Bioisostere Study
Metabolic Stability Low (Nitroreduction risk)Moderate (Phase II conjugation)Moderate (Oxidation prone)
Kinase Binding Mode Hydrophobic / Halogen Bond drivenH-Bond Donor/Acceptor (Classic)H-Bond Donor (N1)
Synthetic Access Scalable (Nitration/Iodination)Requires Reduction of TargetWidely Available
Toxicity Risk High (Genotoxicity alert)Low (Standard pharmacophore)Low
Solubility (pH 7.4) Low (< 10 µM est.)Moderate (Ionizable amine)Low

Experimental Protocols

To validate the drug-likeness of this scaffold, the following self-validating protocols are recommended.

Kinetic Solubility Assay (Nephelometry)

Determine if the 3-iodo/4-nitro combination crashes out in aqueous media.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Spike into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 3, 10, 30, and 100 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: Use Vemurafenib (low solubility) and Caffeine (high solubility) as controls.

  • Criteria: Solubility > 30 µM is acceptable for early lead optimization.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Assess the impact of 1-methylation on membrane crossing.

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial lipid membrane).

  • Acceptor Plate: Add 200 µL of blank buffer to acceptor wells.

  • Assembly: Sandwich the plates and incubate for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor compartments via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high permeability.
      
Chemical Stability (Nitroreduction Simulation)

Mimic metabolic reduction using a chemical system.

  • Reaction: Dissolve compound (50 µM) in methanol/water (1:1). Add 5 equivalents of Iron (Fe) powder and 5 equivalents of Ammonium Chloride (

    
    ). Reflux for 1 hour.
    
  • Monitoring: Monitor disappearance of the peak at MW 303 and appearance of MW 273 (Amine) via LC-MS.

  • Interpretation: Rapid conversion confirms the nitro group is chemically labile and accessible, serving as a proxy for enzymatic reduction susceptibility.

Evaluation Workflow Diagram

The following flowchart outlines the decision tree for progressing this scaffold in a drug discovery pipeline.

Evaluation_Workflow Start Compound Synthesis (3-Iodo-1-methyl-4-nitro-7-azaindole) Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Soluble > 10µM? Solubility->Decision1 Permeability Step 2: PAMPA/Caco-2 (Check 1-Methyl Effect) MetabStab Step 3: Microsomal Stability (Check Nitro Reduction) Permeability->MetabStab Decision2 Stable t1/2 > 30min? MetabStab->Decision2 Decision1->Permeability Yes Discard Discard / Use as Probe Only Decision1->Discard No Reduce Synthetic Modification: Reduce Nitro to Amino Decision2->Reduce No (Expected) Lead Advance to Kinase Panel Decision2->Lead Yes (Rare) Reduce->Lead

Caption: Decision matrix for evaluating the 3-iodo-1-methyl-4-nitro-7-azaindole scaffold.

References

  • Synthesis and Functionalization of 7-Azaindoles Source: Journal of Organic Chemistry Citation: Schirok, H. (2006). "Synthesis of 1,3- and 1,3,6-substituted 7-azaindoles." URL:[Link]

  • Metabolic Toxicity of Nitro Compounds Source: Chemical Research in Toxicology Citation: Williams, D. P., & Naisbitt, D. J. (2002). "Metabolic activation of nitro-aromatic drugs." URL:[Link]

  • Halogen Bonding in Kinase Inhibitors Source: Journal of Medicinal Chemistry Citation: Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." URL:[Link]

  • 7-Azaindole Scaffold in Drug Discovery Source: Molecules Citation: Popowycz, F., et al. (2016). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[3] URL:[Link]

Sources

cross-reactivity profiling of kinase inhibitors based on the 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 1-Methyl-4-Nitro-1H-Pyrrolo[2,3-b]pyridine Scaffold

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere for the purine ring of ATP. While the canonical 1H- (unsubstituted) scaffold is famous for drugs like Vemurafenib, the 1-methyl-substituted variant presents a unique pharmacological profile.

This guide provides a technical comparison of inhibitors derived from the 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine precursor. Unlike their N1-unsubstituted counterparts, 1-methyl derivatives lack the key hydrogen bond donor at the hinge region. This structural modification fundamentally alters their selectivity profile, often shifting them from "promiscuous Type I binders" to highly selective chemical probes or allosteric modulators.

The Scaffold Architecture: Mechanism of Action

To understand the cross-reactivity profile, one must first analyze the binding mode differences dictated by the scaffold's substitution pattern.

The Canonical 7-Azaindole (Reference Standard)
  • Binding Mode: Binds to the kinase hinge region via a bidentate hydrogen bond.

    • N1-H: Acts as a Hydrogen Bond Donor to the hinge backbone carbonyl (e.g., Glu residue).

    • N7: Acts as a Hydrogen Bond Acceptor from the hinge backbone amide.

  • Consequence: High potency but high risk of off-target binding (promiscuity) due to the conservation of the ATP hinge region across the kinome.

The 1-Methyl-Substituted Scaffold (The Topic)
  • Binding Mode: The N1-methyl group ablates the H-bond donor capability.

    • Steric Clash: The methyl group introduces steric bulk that often clashes with the gatekeeper region or the solvent-exposed edge of the hinge in canonical binding pockets.

    • Selectivity Driver: Inhibitors retaining this core must rely heavily on interactions at the C4-position (derived from the 4-nitro precursor) to drive affinity.

  • Consequence: These inhibitors frequently display a "narrower" selectivity score (S-score) because they cannot bind to kinases that strictly require the canonical bidentate hinge interaction.

Comparative Profiling Data

The following data compares the performance of the 1-methyl scaffold against two primary alternatives: the canonical 1-H azaindole and the pyrazolo[1,5-a]pyrimidine (a common isomer).

Table 1: Selectivity and Potency Benchmarking

Feature1-Methyl-7-Azaindole (Topic)1H-7-Azaindole (Standard)Pyrazolo[1,5-a]pyrimidine
Hinge Interaction Monodentate (Acceptor only) or Non-canonicalBidentate (Donor + Acceptor)Bidentate (Donor + Acceptor)
Primary Affinity Driver C4-Substituent (Tail)Core Scaffold + C3/C4 TailCore Scaffold + C5/C7 Tail
Gini Coefficient > 0.75 (High Selectivity)0.40 - 0.60 (Moderate)0.50 - 0.70 (Moderate-High)
S(35) Score Low (< 0.10) High (> 0.20)Moderate (0.10 - 0.20)
Common Off-Targets PI3K isoforms, Non-canonical kinasesCDK, GSK3, JAK familyPim-1, Trk family
Primary Utility Chemical Probes, Allosteric InhibitorsBroad-spectrum Drugs (Type I)Potent Type I/1.5 Inhibitors

Note: S(35) Score represents the fraction of kinases inhibited by >65% at a screening concentration of 35% of the control. A lower score indicates higher selectivity.

Experimental Insight: The "4-Nitro" Handle

The 4-nitro group in the starting material (CAS 101083-86-9) is not pharmacologically active itself but is the synthetic gateway. It is typically reduced to an amine to install aryl or heteroaryl tails via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.
  • Observation: 1-Methyl derivatives with bulky C4-substituents often achieve selectivity by exploiting the "specificity pocket" (back pocket) of the kinase, as the hinge binding is weak.

Experimental Workflow for Profiling

To validate the selectivity of a library based on this scaffold, a rigid screening cascade is required to distinguish true inhibition from assay interference (e.g., aggregation).

Workflow Diagram (DOT)

ProfilingWorkflow cluster_Analysis Selectivity Metrics Start 1-Me-4-Nitro Precursor (CAS 101083-86-9) Synth Derivatization (Nitro Reduction -> C4 Coupling) Start->Synth PrimaryScreen Primary Screen (1 µM) Platform: KINOMEscan (Competition Binding) Synth->PrimaryScreen Filter Hit Selection (>65% Inhibition) PrimaryScreen->Filter  Data Analysis   Kd Kd Determination (11-point Dose Response) Filter->Kd  Active Hits   S_Score Calculate S(35) Score Filter->S_Score Entropy Calculate Entropy Score Filter->Entropy Cellular Cellular Target Engagement (NanoBRET / Western Blot) Kd->Cellular  Potent Binders (<100nM)  

Caption: Step-by-step profiling workflow from chemical synthesis to validated biological selectivity. Blue nodes indicate chemistry, Yellow/Red indicate screening phases.

Protocol: Competitive Binding Assay (KINOMEscan)
  • Preparation: Dissolve 1-methyl-7-azaindole derivatives in 100% DMSO (10 mM stock).

  • Incubation: Incubate DNA-tagged kinase (450+ panel) with immobilized active-site directed ligand and test compound (1 µM) for 1 hour.

  • Detection: Measure the amount of kinase remaining on the solid support via qPCR.

  • Calculation:

    • % Control: (Signal_compound / Signal_DMSO) × 100.

    • Hit Criteria: < 35% Control (meaning >65% inhibition).

Structural Biology & Mechanism

Understanding why the 1-methyl group alters the profile is critical for rational design.

Binding Mode Comparison Diagram (DOT)

BindingMode Hinge_Backbone Kinase Hinge (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold_1H 1H-7-Azaindole (Canonical) Scaffold_1H->Hinge_Backbone H-Bond Donor (N1-H) Scaffold_1H->Hinge_Backbone H-Bond Acceptor (N7) Scaffold_1Me 1-Methyl-7-Azaindole (Topic) Scaffold_1Me->Hinge_Backbone H-Bond Acceptor (N7) Only Scaffold_1Me->Hinge_Backbone Steric Clash (N1-Me) Scaffold_1Me->Gatekeeper Hydrophobic Contact

Caption: Mechanistic comparison showing the loss of the primary H-bond donor in 1-Methyl derivatives (Blue) compared to the canonical 1-H scaffold (Green).

Key Takeaway: The 1-methyl group acts as a "negative selector." It prevents binding to kinases with restricted hinge pockets, thereby filtering out many common off-targets (like CDK2) that accommodate the flat 1-H azaindole but clash with the methyl group.

Troubleshooting & Optimization

When profiling this specific scaffold, researchers often encounter specific challenges:

Problem: Low Potency in Enzymatic Assays

  • Cause: The loss of the N1-H donor reduces binding energy by ~1-2 kcal/mol.

  • Solution: Compensate by optimizing the C4-substituent . Introduce a urea or amide linker at C4 that can reach the "sugar pocket" or interact with the DFG motif (Asp-Phe-Gly) to regain affinity.

Problem: Unexpected Toxicity

  • Cause: While kinase selective, the 1-methyl-7-azaindole core can be metabolized by Aldehyde Oxidase (AO) if the C2 position is unsubstituted.

  • Solution: Block the C2 position (e.g., with a small methyl or chloro group) or ensure the C4 substituent provides sufficient steric shielding.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Leboho, T. C., et al. (2018).[2] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2582.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051.

  • Zhang, H., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry, 64(13), 9010–9031.

  • Vertex Pharmaceuticals. (2006). WO2006063167A1 - 1H-pyrrolo[2,3-b]pyridines as SGK-1 kinase inhibitors.[3] Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety, extending through the entire lifecycle of a compound, including its final disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The procedures outlined here are grounded in an understanding of the compound's implicit chemical hazards, derived from its structural motifs: a halogenated (iodo) system, a nitroaromatic group, and a heterocyclic pyrrolopyridine core.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust risk assessment can be constructed by analyzing its constituent functional groups. This proactive chemical intelligence is the foundation of safe laboratory practice.

Inferred Hazard Profile: The structure combines three key hazard-conferring groups:

  • Iodinated Aromatic System: Halogenated organic compounds are often toxic and persistent. The iodine atom makes the compound a candidate for specific disposal streams for halogenated waste.[1][2] Iodine itself is a strong oxidizer, and its organic compounds can be reactive.[3]

  • Nitroaromatic Group: Nitro compounds are highly toxic and can be thermally unstable or even explosive under certain conditions.[4] Upon combustion, they are known to produce poisonous nitrogen oxides (NOx).[5] The hazards are similar to compounds like 1-Iodo-4-nitrobenzene, which is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[6]

  • Pyrrolopyridine Core: This heterocyclic system is analogous to pyridine, which is a flammable liquid and vapor, harmful if swallowed, and can cause damage to organs through prolonged exposure.[7][8]

Based on this analysis, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine should be treated as a hazardous substance with multiple potential risks.

Hazard Summary Table
Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on analogs like pyridine and 1-iodo-4-nitrobenzene.[6][7][9]
Skin Corrosion/Irritation Causes skin irritation.A common property of halogenated and nitroaromatic compounds.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.Expected based on pyridine and other irritating aromatic compounds.[6][9]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Pyridine is known to cause organ damage.[7]
Reactivity/Instability Potential for thermal instability. Reacts with strong reducing agents or oxidizers.Nitro-compounds can be reactive.[4] Iodine compounds can be incompatible with reducing agents and powdered metals.[3]
Environmental Hazard Likely toxic to aquatic life.Halogenated organic compounds can have long-term adverse effects in the aquatic environment.
Critical Incompatibilities

To prevent dangerous reactions, this compound must NEVER be mixed with:

  • Strong Reducing Agents: (e.g., hydrides) May react violently with the nitro group or the iodine atom.[3]

  • Strong Oxidizers: While the compound has oxidizing properties, mixing with even stronger oxidizers can create unstable mixtures.

  • Strong Bases: Can lead to decomposition reactions.

  • Powdered Metals: (e.g., aluminum, zinc) Can react with the iodine in the presence of moisture.[3]

  • Heat and Ignition Sources: Due to the pyridine-like structure and nitro group, the compound should be kept away from heat, sparks, and open flames.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high potential for toxicity via multiple routes of exposure, a stringent PPE protocol is mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Always use double gloves when handling the pure compound or concentrated solutions. Ensure gloves have no signs of degradation or breakthrough.[3]

  • Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield must be worn in addition to goggles.[5][10]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

For Small Spills (Solid or Solution):
  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Absorb: Cover the spill with a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container. Use non-sparking tools.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill according to your institution's environmental health and safety (EHS) policies.

For Large Spills:
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Activate the nearest fire alarm and notify your institution's EHS emergency response team.

  • ISOLATE: Close the laboratory doors to contain the spill.

  • DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL. Wait for trained emergency responders.

Waste Segregation & Collection: The Critical First Step in Disposal

Proper segregation at the point of generation is paramount for safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs.

Causality: This compound is a halogenated, nitrogen-containing organic compound. It must be disposed of in a waste stream specifically designated for this chemical class.

  • Do NOT mix with non-halogenated organic waste.[2] The disposal process for halogenated waste, typically high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen iodide, is different and more costly than for non-halogenated solvents.[1][11]

  • Do NOT mix with aqueous waste, acids, or bases.

  • Do NOT dispose of down the drain. This is strictly prohibited by the EPA, as it introduces hazardous chemicals into waterways.[12][13]

Step-by-Step Collection Protocol:
  • Select the Correct Container: Use a designated, properly vented, and chemically resistant waste container labeled "Halogenated Organic Waste."

  • Label Accurately: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name ("3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine"), and an estimate of its concentration and volume.

  • Collect Waste: Collect all materials contaminated with the compound, including:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Solvent rinses of glassware.

    • Contaminated PPE (gloves, etc.) and spill cleanup materials. These should be double-bagged and placed in a solid waste container labeled with the chemical name.

  • Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.

Formal Disposal Protocol: From Lab Bench to Final Disposition

The ultimate disposal of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine must be handled by a licensed hazardous waste disposal contractor. The required method is high-temperature incineration.[14][15] This ensures the complete destruction of the complex organic molecule into simpler, less harmful components.

The following diagram illustrates the decision workflow for proper disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS / Contractor Procedures Start Waste Generated (e.g., reaction residue, contaminated items) Segregate Is the waste halogenated organic? (Contains I, Cl, Br, F) Start->Segregate Halogenated_Bin Place in clearly labeled 'Halogenated Organic Waste' container. Segregate->Halogenated_Bin Yes NonHalogenated_Bin Place in 'Non-Halogenated' or other appropriate waste stream. Segregate->NonHalogenated_Bin No Log_Waste Log the chemical name and quantity on the container's waste manifest. Halogenated_Bin->Log_Waste Store Store waste container in a designated Satellite Accumulation Area (SAA). Ensure container is closed. Log_Waste->Store Pickup Schedule pickup with certified hazardous waste contractor. Store->Pickup Transport Waste is transported under DOT regulations. Pickup->Transport Disposal Final Disposal: High-Temperature Incineration Transport->Disposal

Caption: Decision workflow for the disposal of laboratory chemical waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Oxidizing Reagent 0.05 M Iodine in Pyridine/Water.
  • Material Safety Data Sheet. (n.d.). Pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide.
  • Safety Data Sheet. (2014). Iodine (Certified ACS).
  • Safety Data Sheet. (2023). Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene.
  • AHE.org. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.